Product packaging for 1-(2-Amino-4-methylphenyl)ethanone(Cat. No.:CAS No. 122710-21-8)

1-(2-Amino-4-methylphenyl)ethanone

Cat. No.: B045005
CAS No.: 122710-21-8
M. Wt: 149.19 g/mol
InChI Key: BDSDVMMCXGKRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-Amino-4-methylphenyl)ethanone is a valuable aromatic ketone and aniline derivative that serves as a critical synthetic intermediate in advanced organic chemistry and pharmaceutical research. Its structure, featuring both a ketone and a primary amine group on a substituted phenyl ring, makes it a versatile building block for the construction of complex heterocyclic systems, particularly in the synthesis of quinoline and acridine derivatives. Researchers utilize this compound extensively in the development of novel small molecule libraries for high-throughput screening, as its functional groups allow for straightforward derivatization via amidation, Schiff base formation, and nucleophilic addition reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B045005 1-(2-Amino-4-methylphenyl)ethanone CAS No. 122710-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSDVMMCXGKRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552774
Record name 1-(2-Amino-4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122710-21-8
Record name 1-(2-Amino-4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Friedel-Crafts Acylation of N-acetyl-m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of N-acetyl-m-toluidine, a key reaction in the synthesis of substituted acetophenones. These products, particularly 4-acetamido-2-methylacetophenone and 2-acetamido-4-methylacetophenone, are valuable intermediates in the pharmaceutical and chemical industries. This document details the underlying reaction mechanisms, regioselectivity, experimental protocols, and data analysis to facilitate a thorough understanding and practical application of this important transformation.

Introduction to the Friedel-Crafts Acylation of N-acetyl-m-toluidine

The Friedel-Crafts acylation is a classic and versatile method for the introduction of an acyl group onto an aromatic ring.[1] When applied to N-acetyl-m-toluidine, the reaction yields a mixture of regioisomeric acetophenone derivatives. The directing effects of the two substituents on the aromatic ring—the activating acetamido group and the weakly activating methyl group—govern the position of the incoming acetyl group.

The acetamido group (-NHCOCH₃) is a moderately activating ortho-, para-director.[2][3] The methyl group (-CH₃) is also an ortho-, para-directing group.[4] The interplay of these directing effects, along with steric hindrance, determines the final product distribution. In the case of N-acetyl-m-toluidine, the primary products are 4-acetamido-2-methylacetophenone and 2-acetamido-4-methylacetophenone.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion (CH₃CO⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of N-acetyl-m-toluidine attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the final acylated product.

The regioselectivity of the reaction is determined by the positions on the aromatic ring that are most activated and sterically accessible. In N-acetyl-m-toluidine, the positions ortho and para to the strongly activating acetamido group are electronically favored for electrophilic attack. The methyl group further influences this by activating its ortho and para positions.

  • Position 2: Ortho to the methyl group and ortho to the acetamido group. This position is electronically activated by both groups but may experience some steric hindrance.

  • Position 4: Para to the methyl group and ortho to the acetamido group. This position is also electronically activated by both groups.

  • Position 6: Ortho to the methyl group and para to the acetamido group. This position is activated by both groups.

Due to the strong activating and directing effect of the acetamido group, the primary products are expected to be those where acylation occurs at the positions ortho and para to it. Steric hindrance from the existing substituents will also play a significant role in the final product ratio.

Quantitative Data

While specific quantitative data for the Friedel-Crafts acylation of N-acetyl-m-toluidine is not extensively reported in readily available literature, the acylation of toluene provides some insight into the expected regioselectivity. The acylation of toluene typically yields a mixture of ortho- and para-isomers, with the para-isomer being the major product due to reduced steric hindrance.[5]

Table 1: Expected Product Distribution in the Friedel-Crafts Acylation of N-acetyl-m-toluidine

Product NameIsomerExpected Relative Yield
4-acetamido-2-methylacetophenoneAcylation at C4 (ortho to -NHAc, para to -Me)Major
2-acetamido-4-methylacetophenoneAcylation at C2 (ortho to -NHAc, ortho to -Me)Minor
2-acetamido-6-methylacetophenoneAcylation at C6 (para to -NHAc, ortho to -Me)Minor/Trace

Note: The expected yields are qualitative and based on the general principles of electrophilic aromatic substitution. Actual yields can vary depending on the specific reaction conditions.

Experimental Protocols

The following is a generalized experimental protocol for the Friedel-Crafts acylation of N-acetyl-m-toluidine based on standard procedures for similar substrates.

4.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )
N-acetyl-m-toluidineC₉H₁₁NO149.19
Anhydrous Aluminum ChlorideAlCl₃133.34
Acetyl ChlorideC₂H₃ClO78.50
Dichloromethane (DCM)CH₂Cl₂84.93
Hydrochloric Acid (conc.)HCl36.46
WaterH₂O18.02
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01
Anhydrous Magnesium SulfateMgSO₄120.37

4.2. Procedure

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to suspend the aluminum chloride.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • Substrate Addition: After the addition of acetyl chloride is complete, add a solution of N-acetyl-m-toluidine (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel or by recrystallization.

Visualization of Key Processes

5.1. Signaling Pathway: Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation AcCl Acetyl Chloride (CH3COCl) Acylium Acylium Ion [CH3CO]+ AcCl->Acylium + AlCl3 AlCl3 Aluminum Chloride (AlCl3) Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Substrate N-acetyl-m-toluidine Substrate->Sigma Electrophilic Attack Product Acylated Product Sigma->Product Deprotonation HCl HCl AlCl3_regen AlCl3 (regenerated)

Caption: Mechanism of Friedel-Crafts Acylation.

5.2. Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Dry glassware - Add AlCl3 and DCM start->setup cool Cool to 0-5 °C setup->cool add_acyl Add Acetyl Chloride solution cool->add_acyl add_sub Add N-acetyl-m-toluidine solution add_acyl->add_sub react Stir at Room Temperature add_sub->react workup Work-up: - Quench with ice/HCl - Separate layers react->workup extract Extract with DCM workup->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry and Concentrate wash->dry purify Purification: - Column Chromatography or - Recrystallization dry->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis.

Conclusion

The Friedel-Crafts acylation of N-acetyl-m-toluidine is a robust method for the synthesis of substituted acetophenones. The regiochemical outcome of the reaction is a delicate balance of the electronic directing effects of the acetamido and methyl groups, as well as steric considerations. While a mixture of isomers is typically obtained, the 4-acetamido-2-methylacetophenone is expected to be the major product. Careful execution of the experimental protocol and appropriate purification techniques are essential for isolating the desired products. This guide provides the foundational knowledge and practical steps for researchers to successfully perform and understand this important chemical transformation.

References

An In-depth Technical Guide to 2-Amino-4-methylacetophenone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methylacetophenone, a substituted aromatic ketone, holds potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, properties, and proposed methodologies for its synthesis and characterization. Due to a scarcity of direct experimental data in publicly accessible literature, this document combines available information on closely related analogs with theoretical predictions to offer a robust resource for researchers. This guide is intended to facilitate further investigation into the synthetic utility and potential biological activities of this compound.

Chemical Structure and Properties

2-Amino-4-methylacetophenone, with the CAS number 69872-37-3, possesses a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol .[1][][3] The structure features an acetophenone core with an amino group at the ortho position and a methyl group at the para position of the phenyl ring. This substitution pattern is expected to influence its chemical reactivity and biological interactions.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-Amino-4-methylacetophenone

PropertyValueSource
Molecular Formula C₉H₁₁NO[1][][3]
Molecular Weight 149.19 g/mol [1][][3]
CAS Number 69872-37-3[1][3]
Density (Predicted) 1.058 ± 0.06 g/cm³[1]
Refractive Index (Predicted) 1.614[1]
Topological Polar Surface Area 43.1 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
XLogP3 (Predicted) 1.2[1]

Spectroscopic and Analytical Characterization

Detailed experimental spectra for 2-amino-4-methylacetophenone are not widely published. However, based on the analysis of its structural isomers and related compounds, a predicted spectroscopic profile can be outlined.[4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for structural elucidation. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-4-methylacetophenone (in CDCl₃)

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic Protons6.5 - 7.8MultipletAr-H
Amino Protons4.0 - 5.0 (broad)Singlet-NH₂
Acetyl Protons~2.5Singlet-COCH₃
Methyl Protons~2.3SingletAr-CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl Carbon~200C=O
Aromatic Carbons115 - 150Ar-C
Acetyl Carbon~28-COCH₃
Methyl Carbon~20Ar-CH₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted Major IR Absorption Bands for 2-Amino-4-methylacetophenone

Functional Group Predicted Wavenumber (cm⁻¹) Vibration
N-H3300 - 3500Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 3000Stretching
C=O (ketone)1660 - 1680Stretching
C=C (aromatic)1500 - 1600Stretching
C-N1250 - 1350Stretching
Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 149. Key fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) to give a base peak at m/z 134, and the loss of the acetyl group ([M-43]⁺) at m/z 106.[7][8]

Experimental Protocols

Proposed Synthesis of 2-Amino-4-methylacetophenone

A plausible synthetic route to 2-amino-4-methylacetophenone involves the Friedel-Crafts acylation of 3-methylaniline, followed by selective protection and deprotection steps or a direct acylation if selectivity can be achieved. A common method for the synthesis of related aminoacetophenones is the reduction of the corresponding nitroacetophenone.[9][10][11] A proposed workflow is outlined below.

G cluster_0 Synthesis Workflow A 1. Nitration of 4-Methylacetophenone B 2. Reduction of 2-Nitro-4-methylacetophenone A->B HNO₃, H₂SO₄ C 3. Purification B->C e.g., Sn/HCl or H₂, Pd/C D Final Product: 2-Amino-4-methylacetophenone C->D Column Chromatography

Caption: Proposed synthesis workflow for 2-amino-4-methylacetophenone.

Experimental Protocol:

  • Nitration of 4-Methylacetophenone: To a stirred solution of 4-methylacetophenone in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise at a low temperature (e.g., 0-5 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto ice, and the precipitated 2-nitro-4-methylacetophenone is filtered, washed with water, and dried.

  • Reduction of 2-Nitro-4-methylacetophenone: The nitro compound is dissolved in a suitable solvent (e.g., ethanol or acetic acid) and treated with a reducing agent. Common methods include catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or metal-acid reduction (e.g., tin or iron in the presence of hydrochloric acid).[9] The reaction is heated as necessary and monitored by TLC.

  • Work-up and Purification: After the reduction is complete, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide). The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure 2-amino-4-methylacetophenone.

Analytical Workflow

The following diagram illustrates a standard workflow for the analytical characterization of the synthesized compound.

G cluster_1 Analytical Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity Assessment (e.g., HPLC, GC) Start->Purity Characterization Structural Confirmation and Purity Data NMR->Characterization IR->Characterization MS->Characterization Purity->Characterization

Caption: General workflow for the spectroscopic analysis of 2-amino-4-methylacetophenone.

Potential Biological Activity and Future Directions

While no specific biological activities have been reported for 2-amino-4-methylacetophenone, the aminoacetophenone scaffold is present in a variety of biologically active molecules.[12][13][14] Derivatives of aminoacetophenones have been investigated for their potential as:

  • Enzyme Substrates: Certain aminoacetophenone derivatives are useful as synthetic substrates for determining peptidase and protease activity.[15]

  • Precursors to Bioactive Heterocycles: Aminoacetophenones are key starting materials for the synthesis of quinolones, flavones, and other heterocyclic compounds with a wide range of pharmacological properties, including anticancer and anti-inflammatory activities.[12][13]

  • Agrochemicals: Some substituted acetophenones have shown potential as herbicides.[14]

The unique substitution pattern of 2-amino-4-methylacetophenone makes it an interesting candidate for further investigation. Future research should focus on the development of a reliable synthetic protocol and the comprehensive characterization of its physicochemical and toxicological properties. Screening for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, is warranted to explore its therapeutic potential.

Conclusion

2-Amino-4-methylacetophenone represents a promising yet underexplored chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and potential avenues for its synthesis and characterization. By leveraging the information on related compounds, researchers can more effectively design experiments to unlock the full potential of this versatile molecule in drug discovery and materials science. Further empirical studies are essential to validate the predicted data and to fully elucidate the chemical and biological profile of 2-amino-4-methylacetophenone.

References

A Technical Guide to 1-(2-Amino-4-methylphenyl)ethanone (CAS No. 122710-21-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(2-Amino-4-methylphenyl)ethanone, a significant chemical intermediate in the fields of medicinal chemistry and organic synthesis. Due to the limited publicly available data for this specific isomer, this document also includes a proposed synthesis pathway, detailed experimental protocols for its characterization, and a comparative analysis of its physicochemical and spectral properties with closely related isomers. This information is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and other advanced materials.

Physicochemical Properties

PropertyThis compound (Predicted/Calculated)1-(2-Amino-5-methylphenyl)ethanone[1]1-(4-Amino-2-methylphenyl)ethanone1-(2-Amino-3-methylphenyl)ethanone[2]2'-Aminoacetophenone[3][4]
CAS Number 122710-21-825428-06-238177-98-953657-94-6551-93-9
Molecular Formula C₉H₁₁NOC₉H₁₁NOC₉H₁₁NOC₉H₁₁NOC₈H₉NO
Molecular Weight 149.19 g/mol 149.19 g/mol 149.19 g/mol 149.19 g/mol 135.16 g/mol
Appearance Not availableSolid or liquid[5]Not availableNot availableYellow liquid or solid[3]
Melting Point Not availableNot availableNot availableNot available20 °C[3][4]
Boiling Point Not availableNot availableNot availableNot available70-71 °C (3 mmHg)[4]
Solubility Soluble in organic solvents (predicted)Soluble in organic solvents[5]Not availableNot availablePractically insoluble in water; soluble in alcohol[3]

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through a two-step process involving the nitration of 3-methylacetophenone, followed by the selective reduction of the resulting nitro intermediate. This proposed methodology is based on established synthetic routes for structurally similar compounds.[1]

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 3-Methylacetophenone 3-Methylacetophenone 4-Methyl-2-nitroacetophenone 4-Methyl-2-nitroacetophenone 3-Methylacetophenone->4-Methyl-2-nitroacetophenone HNO₃, H₂SO₄ Target_Compound This compound 4-Methyl-2-nitroacetophenone_2 4-Methyl-2-nitroacetophenone 4-Methyl-2-nitroacetophenone_2->Target_Compound SnCl₂·2H₂O, HCl or H₂, Pd/C

A proposed two-step synthesis of this compound.
Experimental Protocol

Step 1: Synthesis of 4-Methyl-2-nitroacetophenone (Nitration)

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 13.4 g (0.1 mol) of 3-methylacetophenone to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • Prepare the nitrating mixture by cautiously adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, ensuring the mixture remains cool.

  • Add the nitrating mixture dropwise to the solution of 3-methylacetophenone in sulfuric acid over a period of 30-45 minutes, making sure the reaction temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • The precipitated solid, 4-methyl-2-nitroacetophenone, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Synthesis of this compound (Reduction)

  • In a round-bottom flask, suspend 17.9 g (0.1 mol) of 4-methyl-2-nitroacetophenone in 100 mL of ethanol.

  • Add 35 g of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.

  • Heat the mixture to reflux with stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid by adding a saturated solution of sodium bicarbonate until the solution is basic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Data for Isomers (For Comparative Analysis)

The following tables provide a summary of the available spectroscopic data for isomers of this compound. This information can be used as a reference for the characterization of the target compound.

¹H NMR Spectral Data
CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
1-(2-Amino-5-methylphenyl)ethanone Aromatic Protons, -NH₂, -COCH₃Not fully specifiedNot fully specified
2'-Aminoacetophenone [3]Aromatic Protons6.60 - 7.70m
-NH₂6.15(broad) s
-COCH₃2.55s
¹³C NMR Spectral Data
CompoundChemical Shift (δ, ppm)
1-(2-Amino-5-methylphenyl)ethanone Not available
2'-Aminoacetophenone Not available
Infrared (IR) Spectral Data
CompoundKey Absorption Bands (cm⁻¹)Assignment
1-(2-Amino-3-methylphenyl)ethanone [6]Not specified
2'-Aminoacetophenone [3]3400-3200N-H stretch
1660-1690C=O stretch
1600-1450Aromatic C=C stretch
Mass Spectrometry (MS) Data
Compoundm/z RatioInterpretation
1-(2-Amino-3-methylphenyl)ethanone [2]149[M]⁺ (Molecular ion)
2'-Aminoacetophenone [3]135[M]⁺ (Molecular ion)
120[M - CH₃]⁺
92[M - C(O)CH₃]⁺

Applications in Drug Discovery and Medicinal Chemistry

Aminoacetophenone derivatives are valuable scaffolds in drug discovery due to their versatile chemical reactivity and their presence in various biologically active molecules. The amino and ketone functional groups serve as handles for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many approved drugs.

Derivatives of aminoacetophenones have been investigated for a variety of biological activities, including:

  • Enzyme Inhibition: The aminoacetophenone core can be elaborated to synthesize potent enzyme inhibitors. For instance, related structures have been used to develop inhibitors of enzymes such as HIV-1 integrase.[7]

  • Receptor Modulation: These compounds can serve as key intermediates in the synthesis of ligands for various receptors. As an example, derivatives of aminoacetophenones have been used to create selective antagonists for adenosine receptors.[7]

  • Antimicrobial Agents: The aminoacetophenone scaffold has been incorporated into novel antimicrobial agents. Some derivatives have shown activity against bacteria and fungi.

The strategic placement of the amino and methyl groups in this compound provides a unique substitution pattern that can be exploited to generate novel chemical entities with potentially unique biological activities.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound, which is crucial for ensuring the identity and purity of the compound for subsequent biological screening.

G cluster_0 Synthesis & Purification cluster_1 Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Characterization Characterization Purification->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR Purity_Analysis Purity (HPLC, etc.) Characterization->Purity_Analysis Biological_Screening Biological_Screening Purity_Analysis->Biological_Screening Pure Compound

A logical workflow for the synthesis and analysis of this compound.

References

Technical Guide: Determining the Solubility of 1-(2-Amino-4-methylphenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-(2-Amino-4-methylphenyl)ethanone, a compound of interest in organic synthesis and pharmaceutical research. A thorough review of scientific literature and chemical databases indicates a lack of specific, quantitative solubility data for this compound in common organic solvents. Consequently, this document provides a comprehensive framework for researchers to determine the solubility of this compound through standardized experimental protocols. It includes detailed methodologies for the isothermal equilibrium (shake-flask) method, gravimetric analysis, and UV-Vis spectroscopy. Furthermore, this guide presents templates for data presentation and visual workflows to ensure a systematic and reproducible approach to generating this critical physicochemical data.

Introduction

This compound is an aromatic ketone with functional groups that suggest its potential for a range of chemical transformations and as a building block in the synthesis of more complex molecules. The amino group can act as a hydrogen bond donor and acceptor, while the methyl group contributes to the molecule's nonpolar character. Understanding the solubility of this compound in various organic solvents is fundamental for its application in synthesis, purification, formulation development, and preclinical studies.

Currently, there is a notable absence of publicly available quantitative solubility data for this compound. This guide aims to fill this gap by providing researchers with the necessary tools and methodologies to generate reliable and consistent solubility data. The following sections detail the theoretical principles of solubility and provide step-by-step experimental protocols for its determination.

Theoretical Principles of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[1] The principle of "like dissolves like" is a useful qualitative predictor of solubility.[2] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The solubility of this compound will, therefore, depend on the polarity of the chosen organic solvent and its capacity for hydrogen bonding and other intermolecular interactions. Factors such as temperature, pressure, and the presence of impurities can also significantly influence solubility.[3]

Experimental Protocols

To ensure accuracy and reproducibility, standardized methods for solubility determination are essential. The following protocols describe common and reliable techniques for measuring the solubility of a solid organic compound in an organic solvent.

Isothermal Equilibrium (Shake-Flask) Method

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its simplicity and ability to achieve true thermodynamic equilibrium.[4]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial or flask). The presence of undissolved solid is crucial to ensure that a saturated solution is formed.[5]

  • Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or stirrer.[6] The equilibration time can vary depending on the compound and solvent but is typically 24 to 72 hours.[5] It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant solute concentration.[6]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by filtration (using a filter compatible with the solvent) or centrifugation.[5] Care should be taken to avoid evaporation of the solvent during this step.

  • Analysis: Determine the concentration of this compound in the clear, saturated filtrate or supernatant using a suitable analytical technique, such as gravimetric analysis or UV-Vis spectroscopy.

Gravimetric Analysis

Gravimetric analysis is a straightforward method for determining the concentration of a solute in a saturated solution by measuring the mass of the solute after evaporating the solvent.[7][8]

Methodology:

  • Sample Collection: After phase separation (as described in section 3.1), accurately pipette a known volume of the saturated solution into a pre-weighed, dry evaporating dish.[7]

  • Solvent Evaporation: Gently evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) to leave behind the solid solute.

  • Drying: Dry the evaporating dish containing the solute residue to a constant weight in an oven at a temperature that will not cause decomposition of the compound.[9]

  • Calculation: The mass of the dissolved solute is the difference between the final weight of the dish with the dried residue and the initial weight of the empty dish. The solubility can then be expressed in terms of mass per volume (e.g., g/L or mg/mL).[7]

UV-Vis Spectroscopy

For compounds that absorb ultraviolet or visible light, UV-Vis spectroscopy offers a rapid and sensitive method for determining concentration.[10] This is particularly suitable for aromatic compounds like this compound.[11]

Methodology:

  • Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it with a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).[12]

  • Prepare a Calibration Curve: Create a series of standard solutions of the compound in the same solvent with known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

  • Analyze the Saturated Solution: Take an aliquot of the clear, saturated solution obtained from the isothermal equilibrium experiment and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Measure Absorbance and Calculate Concentration: Measure the absorbance of the diluted sample at λmax. Use the calibration curve to determine the concentration of the diluted solution. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. The following tables provide a template for recording the experimental results.

Table 1: Qualitative Solubility of this compound

SolventObservation (Soluble/Partially Soluble/Insoluble)
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Toluene
Hexane

Table 2: Quantitative Solubility of this compound at a Specified Temperature

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method Used

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining the solubility of this compound.

experimental_workflow_isothermal cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis start Start add_excess Add excess solute to solvent start->add_excess agitate Agitate at constant temperature (24-72h) add_excess->agitate separate Separate solid and liquid phases (Filtration/Centrifugation) agitate->separate analyze Analyze solute concentration in liquid phase separate->analyze end_node End analyze->end_node

Caption: Workflow for the Isothermal Equilibrium Method.

analysis_methods cluster_gravimetric Gravimetric Analysis cluster_uv_vis UV-Vis Spectroscopy saturated_solution Saturated Solution pipette Pipette known volume into pre-weighed dish saturated_solution->pipette dilute Dilute sample to known volume saturated_solution->dilute evaporate Evaporate solvent pipette->evaporate dry Dry to constant weight evaporate->dry weigh Weigh final mass dry->weigh calculate_grav Calculate Solubility (mass/volume) weigh->calculate_grav measure_abs Measure absorbance at λmax dilute->measure_abs calibration_curve Use calibration curve to find concentration measure_abs->calibration_curve calculate_uv Calculate Original Solubility calibration_curve->calculate_uv

Caption: Analytical Methods for Solubility Determination.

References

Spectroscopic Data for 1-(2-Amino-4-methylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Amino-4-methylphenyl)ethanone. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this guide presents high-quality predicted spectroscopic data, supplemented with experimental data from closely related structural analogs. This information is intended to aid researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.65d1HAr-H (H-6)
~6.70dd1HAr-H (H-5)
~6.55d1HAr-H (H-3)
~6.0 (broad)s2H-NH₂
~2.50s3H-C(O)CH₃
~2.25s3HAr-CH₃

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~200.0C=O
~150.0C-NH₂
~140.0C-CH₃ (Aromatic)
~132.0Ar-C (C-6)
~120.0Ar-C (C-1)
~118.0Ar-C (C-5)
~115.0Ar-C (C-3)
~28.0-C(O)CH₃
~20.0Ar-CH₃

Predicted in CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
3450-3300N-H stretch (asymmetric and symmetric)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
~1660C=O stretch (ketone)
~1620N-H bend
1600-1450C=C stretch (aromatic)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zAssignment
149.08[M]⁺ (Molecular Ion)
134.06[M-CH₃]⁺
106.07[M-COCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), at a concentration of 0.03% v/v.

  • Securely cap the vial and vortex until the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[1]

2. Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters on a spectrometer (e.g., 400 MHz or higher).[1]

  • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[1]

3. Data Processing:

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).

  • For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Collect a background spectrum of the clean, empty ATR crystal before running the sample.

3. Data Processing:

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

1. Sample Introduction (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

2. Data Acquisition:

  • In the ion source, the sample is bombarded with a beam of electrons (typically at 70 eV for EI).

  • The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

3. Data Processing:

  • The mass spectrum is generated, plotting the relative intensity of the ions versus their m/z values.

  • The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_final_output Final Output Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample for ATR-IR & MS Sample->Solid_Sample NMR_Spec NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Spec IR_Spec FTIR Spectrometer Solid_Sample->IR_Spec MS_Spec Mass Spectrometer Solid_Sample->MS_Spec NMR_Process Fourier Transform, Phase Correction, Integration NMR_Spec->NMR_Process IR_Process Background Subtraction, Peak Identification IR_Spec->IR_Process MS_Process Molecular Ion ID, Fragmentation Analysis MS_Spec->MS_Process Structural_Elucidation Structural Elucidation & Characterization NMR_Process->Structural_Elucidation IR_Process->Structural_Elucidation MS_Process->Structural_Elucidation

References

An In-depth Technical Guide to the Physical Characteristics of 2-Amino-4-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylacetophenone, a substituted aromatic ketone, is a compound of significant interest in the fields of medicinal chemistry and drug development. Its structural motif is a key component in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-amino-4-methylacetophenone, including its structural properties, predicted and experimental data, and relevant protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Core Physical and Chemical Properties

2-Amino-4-methylacetophenone, also known as 2-amino-1-(p-tolyl)ethanone, possesses a unique combination of functional groups that dictate its physical and chemical behavior. The presence of an amino group, a keto group, and a methyl-substituted aromatic ring gives rise to its characteristic properties.

Table 1: Physical and Chemical Properties of 2-Amino-4-methylacetophenone

PropertyValueSource
IUPAC Name 2-amino-1-(4-methylphenyl)ethanonePubChem[1]
CAS Number 69872-37-3Howei Pharm[2]
Molecular Formula C₉H₁₁NOHowei Pharm[2]
Molecular Weight 149.19 g/mol Howei Pharm[2]
Predicted Boiling Point 272.6 ± 23.0 °C
Predicted Density 1.058 ± 0.06 g/cm³
Appearance Not explicitly available
Melting Point Not availableChemical Synthesis Database[3]
Boiling Point Not availableChemical Synthesis Database[3]
Solubility Soluble in organic solvents such as ethanol, acetone, and chloroform (inferred from similar compounds).[4]

Table 2: Properties of 2-Amino-4'-methylacetophenone Hydrochloride

PropertyValueSource
CAS Number 5467-70-9PubChem[1]
Molecular Formula C₉H₁₂ClNOPubChem[1]
Molecular Weight 185.65 g/mol PubChem[1]
Melting Point 220 °C (dec.)
Appearance Colorless Crystals

Spectroscopic Data

Expected Spectroscopic Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the amino group, the methyl protons of the acetyl group, and the methyl protons on the aromatic ring. The splitting patterns of the aromatic protons would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the aromatic carbons (with variations in chemical shifts due to the substituents), the methylene carbon, and the two methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ketone, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (149.19 m/z). Fragmentation patterns would likely involve the loss of methyl and acetyl groups.

Experimental Protocols

Synthesis of 2-Amino-4-methylacetophenone

A common synthetic route to aminoacetophenones involves the reduction of the corresponding nitroacetophenone. The following is a generalized protocol that can be adapted for the synthesis of 2-amino-4-methylacetophenone from 2-nitro-4-methylacetophenone.

Reaction Scheme:

G 2-Nitro-4-methylacetophenone 2-Nitro-4-methylacetophenone 2-Amino-4-methylacetophenone 2-Amino-4-methylacetophenone 2-Nitro-4-methylacetophenone->2-Amino-4-methylacetophenone Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: General reaction scheme for the synthesis of 2-amino-4-methylacetophenone.

Materials:

  • 2-Nitro-4-methylacetophenone

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C))

  • Hydrochloric acid (HCl) or Hydrogen gas (H₂)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Organic solvent (e.g., Ethanol, Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure (using SnCl₂/HCl):

  • In a round-bottom flask, dissolve 2-nitro-4-methylacetophenone in ethanol.

  • Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture at reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude 2-amino-4-methylacetophenone can be purified by the following methods:

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture).

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC and combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified 2-amino-4-methylacetophenone.

Analytical Methods

The purity and identity of 2-amino-4-methylacetophenone can be determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) can be used.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity capillary column is appropriate.

  • Carrier Gas: Helium is commonly used.

  • Ionization: Electron ionization (EI) is standard.

  • Detection: A mass spectrometer to identify the compound based on its mass-to-charge ratio and fragmentation pattern.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of 2-amino-4-methylacetophenone.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis Start Start Reaction_Setup Set up reaction of 2-nitro-4-methylacetophenone with reducing agent Start->Reaction_Setup Reaction_Monitoring Monitor reaction progress by TLC Reaction_Setup->Reaction_Monitoring Workup Quench reaction and perform aqueous workup Reaction_Monitoring->Workup Crude_Product Obtain crude product Workup->Crude_Product Purification_Method Choose purification method Crude_Product->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Solid Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Oil/Solid Pure_Product Obtain pure product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Structural_Elucidation Structural Elucidation (NMR, IR, MS) Pure_Product->Structural_Elucidation Purity_Analysis Purity Analysis (HPLC, GC) Pure_Product->Purity_Analysis Final_Characterization Characterized Compound Structural_Elucidation->Final_Characterization Purity_Analysis->Final_Characterization

Caption: A generalized workflow for the synthesis, purification, and analysis of 2-amino-4-methylacetophenone.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical characteristics of 2-amino-4-methylacetophenone. While some experimental data remains to be fully elucidated in publicly accessible literature, the provided information on its properties, along with generalized experimental protocols, offers a solid starting point for researchers and professionals. The structural features of this compound make it a versatile building block in the synthesis of more complex molecules, underscoring its importance in the landscape of drug discovery and development. Further research to fully characterize its physical properties and explore its synthetic applications is warranted.

References

A Comprehensive Technical Guide to the Stability and Storage of 1-(2-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the stability and recommended storage conditions for the chemical compound 1-(2-Amino-4-methylphenyl)ethanone (CAS No: 122710-21-8). As a crucial intermediate in pharmaceutical synthesis, understanding its stability profile is paramount for ensuring product quality, efficacy, and safety. This document outlines potential degradation pathways, recommended storage protocols, and detailed experimental methodologies for conducting forced degradation studies and developing a stability-indicating analytical method. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and handling of this compound.

Introduction

This compound, also known as 2-amino-4-methylacetophenone, is an aromatic ketone that serves as a key building block in the synthesis of various pharmaceutical compounds. The presence of both an amino group and a ketone functional group in its structure makes it susceptible to various degradation pathways, including oxidation, hydrolysis, and photolysis. Therefore, a thorough understanding of its stability under different environmental conditions is essential for maintaining its purity and integrity throughout its lifecycle, from synthesis and storage to its incorporation into final drug products.

This guide summarizes the available information on the stability of this compound and provides standardized protocols for its stability assessment.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on information from various chemical suppliers and safety data sheets.

Parameter Recommendation Rationale
Temperature Store at room temperature. For long-term storage, refrigeration (2-8°C) is advisable.Lower temperatures slow down the rate of potential chemical degradation.
Light Keep in a dark place, protected from light.[1]The aromatic amine and ketone functionalities can be susceptible to photodegradation.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation of the amino group.
Moisture Store in a dry, well-ventilated area.[1]To prevent potential hydrolysis.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and chloroformates.These substances can react with the amino and ketone groups, leading to degradation.

Potential Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be anticipated. Forced degradation studies are essential to identify the specific degradation products and understand the kinetics of these reactions.

  • Oxidation: The primary aromatic amine group is susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso and nitro derivatives, as well as polymeric materials. This process can be accelerated by exposure to air, light, and certain metal ions.

  • Hydrolysis: While generally stable, under forcing acidic or basic conditions, the molecule could potentially undergo reactions.

  • Photodegradation: Aromatic ketones and amines are known to absorb UV radiation, which can lead to photochemical reactions. This can result in the formation of various degradation products.

  • Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The specific decomposition products would need to be identified through experimental analysis.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a series of forced degradation studies should be conducted. These studies are designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

General Workflow for Forced Degradation Studies

The following diagram illustrates a general workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Start Prepare Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (Solid & Solution, 80°C) Start->Thermal Photo Photolytic Degradation (ICH Q1B light exposure) Start->Photo Neutralize Neutralize/Quench Reactions Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze by Stability- Indicating HPLC Method Neutralize->Analyze Identify Identify Degradation Products (LC-MS) Analyze->Identify Quantify Quantify Degradation and Mass Balance Analyze->Quantify Pathway Elucidate Degradation Pathways Analyze->Pathway

Caption: General workflow for forced degradation studies of this compound.

Detailed Methodologies

4.2.1. Preparation of Sample Solutions

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

4.2.2. Forced Degradation Conditions

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Thermal Degradation:

    • Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Solution State: Place 1 mL of the stock solution in a sealed vial in a controlled temperature oven at 80°C for 48 hours.

    • At appropriate time points, withdraw samples, dissolve the solid sample in the mobile phase or dilute the solution sample, and analyze.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 1 mg/mL in methanol) in a photochemically transparent container to a light source according to ICH Q1B guidelines. This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • Analyze the samples at appropriate time intervals.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.

4.3.1. HPLC Method Parameters (Example)

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 7.0)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

4.3.2. Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Workflow for Stability-Indicating Method Development

HPLC_Method_Development_Workflow cluster_initial Initial Development cluster_stress_samples Stress Sample Analysis cluster_evaluation Method Evaluation cluster_validation Validation Start Select Column and Initial Mobile Phase Optimize Optimize Mobile Phase (Gradient, pH) Start->Optimize Inject Inject Stressed Samples Optimize->Inject Resolution Check Resolution between Parent and Degradants Inject->Resolution PeakPurity Perform Peak Purity Analysis (PDA Detector) Resolution->PeakPurity Validate Validate Method according to ICH Guidelines PeakPurity->Validate

Caption: Workflow for the development of a stability-indicating HPLC method.

Data Presentation

All quantitative data from the stability studies should be summarized in clearly structured tables to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation of Parent Compound Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h
0.1 M NaOH, 60°C, 24h
3% H₂O₂, RT, 24h
Thermal (Solid), 80°C, 48h
Thermal (Solution), 80°C, 48h
Photolytic (ICH Q1B)

Table 2: Mass Balance Analysis

Stress Condition % Assay of Parent Compound Total % of Degradation Products Mass Balance (%)
0.1 M HCl, 60°C, 24h
0.1 M NaOH, 60°C, 24h
3% H₂O₂, RT, 24h
Thermal (Solid), 80°C, 48h
Thermal (Solution), 80°C, 48h
Photolytic (ICH Q1B)

Conclusion

The stability of this compound is a critical factor that can impact its quality and suitability for use in pharmaceutical research and development. This technical guide provides a framework for understanding and evaluating its stability. By adhering to the recommended storage conditions and implementing the detailed experimental protocols for forced degradation studies and stability-indicating method development, researchers can ensure the integrity of this compound and generate the necessary data to support its use in further applications. The systematic approach outlined here will aid in the identification of potential stability liabilities and the elucidation of degradation pathways, which are essential for the development of robust and safe pharmaceutical products.

References

potential isomers of 2-amino-4-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Isomers of 2-Amino-4-methylacetophenone for Drug Development Professionals

Introduction

In the fields of medicinal chemistry and drug development, the precise understanding of molecular structure is paramount. Isomerism, where compounds share the same molecular formula but differ in atomic arrangement, can lead to profound variations in physicochemical properties, biological activity, and toxicological profiles.[1] Substituted acetophenones are crucial intermediates and structural motifs in the synthesis of a wide range of pharmaceuticals. This technical guide provides a comprehensive analysis of the potential constitutional isomers of 2-amino-4-methylacetophenone (C₉H₁₁NO), focusing on their identification, characterization, and the implications of their structural differences.[2][3]

The relative positions of the amino (-NH₂) and methyl (-CH₃) groups on the acetophenone scaffold significantly influence the molecule's electronic environment, steric hindrance, and potential for hydrogen bonding.[4] These factors, in turn, dictate reactivity, spectroscopic signatures, and interactions with biological targets such as enzymes and receptors.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and logical workflows to facilitate the unambiguous identification and strategic utilization of these isomers.

Potential Positional Isomers of Amino-Methyl-Acetophenone

The core structure is acetophenone, with an acetyl group (-COCH₃) defining position 1 on the phenyl ring. The ten unique positional isomers are generated by arranging the amino and methyl groups on the remaining five positions (2 through 6).

G Positional Isomers of Amino-Methyl-Acetophenone cluster_row1 cluster_row2 cluster_row3 cluster_row4 2A3M 2-Amino-3-methylacetophenone 2A4M 2-Amino-4-methylacetophenone 2A5M 2-Amino-5-methylacetophenone 2A6M 2-Amino-6-methylacetophenone 3A2M 3-Amino-2-methylacetophenone 3A4M 3-Amino-4-methylacetophenone 3A5M 3-Amino-5-methylacetophenone 4A2M 4-Amino-2-methylacetophenone 4A3M 4-Amino-3-methylacetophenone 5A2M 5-Amino-2-methylacetophenone G Experimental Workflow for Isomer Identification start Unknown Amino- methylacetophenone Isomer gcms GC-MS Analysis start->gcms Step 1 mw_confirm Confirm MW = 149.19 (Molecular Ion Peak) gcms->mw_confirm nmr ¹H and ¹³C NMR Spectroscopy mw_confirm->nmr MW Confirmed fail Structure Inconsistent or Impure Sample mw_confirm->fail MW Incorrect ir IR Spectroscopy nmr->ir Step 2 compare Compare Spectra with Reference Data / Predictions ir->compare Step 3 identify Identify Isomer Structure compare->identify Match Found compare->fail No Match G Impact of Isomer Structure on Biological Activity cluster_input Molecular Structure cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes isomer Positional Isomerism (e.g., 2-amino-4-methyl vs. 4-amino-2-methyl) electronics Electronic Effects (Inductive, Resonance) isomer->electronics sterics Steric Hindrance isomer->sterics conformation Molecular Shape & Conformation isomer->conformation binding Receptor/Enzyme Binding Affinity electronics->binding sterics->binding metabolism Metabolic Stability (ADME Profile) sterics->metabolism conformation->binding activity Pharmacological Activity & Potency binding->activity toxicity Toxicological Profile binding->toxicity metabolism->activity metabolism->toxicity

References

The Aminophenyl Ethanone Scaffold: A Historical and Technical Guide to Adrenal-Modulating Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminophenyl ethanone core, a foundational structure in medicinal chemistry, has given rise to a class of derivatives with profound effects on endocrine function, particularly adrenal steroidogenesis. This technical guide traces the history of these compounds, from the early synthesis of the core structure to the discovery and development of pivotal derivatives like Amphenone B and Mitotane. We provide a detailed examination of their mechanisms of action, supported by quantitative data, comprehensive experimental protocols, and visualizations of key biological and experimental pathways. This document serves as a crucial resource for professionals in drug discovery and development, offering insights into the legacy and ongoing relevance of aminophenyl ethanone derivatives in pharmacology.

Introduction: The Aminophenyl Ethanone Core

The aminophenyl ethanone structure, also known as aminoacetophenone, is an aromatic ketone that has served as a versatile scaffold for chemical synthesis for over a century. Its discovery is rooted in the foundational period of organic chemistry in the late 19th and early 20th centuries, with the development of reactions capable of acylating activated aromatic rings.

Early History of Synthesis

The first syntheses of hydroxylated and aminated aryl ketones were made possible by landmark reactions such as the Friedel-Crafts acylation , discovered by Charles Friedel and James Crafts in 1877. This reaction allowed for the direct acylation of an aromatic ring using an acyl halide and a Lewis acid catalyst. However, the free amino group of aniline presents challenges for direct Friedel-Crafts reactions, as it complexes with the Lewis acid catalyst, deactivating the ring.[1] Early chemists circumvented this by using protected amines, such as acetanilide, which could be acylated and later hydrolyzed to reveal the aminophenyl ethanone structure.

Another significant method, the Houben-Hoesch reaction , reported by Kurt Hoesch in 1915 and further developed by Josef Houben, provided a pathway for synthesizing polyhydroxy and polyalkoxy acetophenones from phenols or their ethers and a nitrile.[2][3][4][5][6] This reaction was particularly effective for electron-rich aromatic systems, which are analogous to the reactivity of anilines, and expanded the toolkit for creating substituted aryl ketones. These classical methods laid the groundwork for the eventual synthesis of a vast library of aminophenyl ethanone derivatives.

Discovery of Adrenal-Modulating Derivatives

The journey of aminophenyl ethanone derivatives into pharmacology began serendipitously. Research into analogs of the insecticide DDT (dichlorodiphenyltrichloroethane) in the late 1940s revealed that certain derivatives, specifically 2,2-di(p-chlorophenyl)-1,1-dichloroethane (p,p'-DDD), induced selective atrophy of the adrenal cortex.[7] This unexpected biological activity sparked a new direction of research, leading to the synthesis and investigation of related structures, including Amphenone B and Mitotane.

Amphenone B: The First Generation Inhibitor

First synthesized in 1950, Amphenone B was a direct outcome of the search for adrenal-modulating compounds.[7] Initially, its structure was incorrectly identified, but was later corrected in 1957 to 3,3-bis(p-aminophenyl)butan-2-one .[7] Unlike its predecessors which were cytotoxic, Amphenone B was found to inhibit the synthesis of corticosteroids without causing cell death, leading to a compensatory hypertrophy of the adrenal and thyroid glands.[7]

Amphenone B acts as a competitive inhibitor of multiple enzymes crucial for steroidogenesis.[2][8] It demonstrated efficacy in reducing circulating corticosteroids in human subjects in the mid-1950s.[2] However, its therapeutic potential was ultimately limited by a range of toxicities, including drowsiness, gastrointestinal issues, and hepatotoxicity, which prevented its clinical use.[2]

Quantitative Data: Amphenone B

Target EnzymeEnzyme Commission (EC) NumberType of Inhibition
Cholesterol side-chain cleavage enzyme (CYP11A1)EC 1.14.15.6Competitive
11β-hydroxylase (CYP11B1)EC 1.14.15.4Competitive
17α-hydroxylase / 17,20-lyase (CYP17A1)EC 1.14.14.19Competitive
21-hydroxylase (CYP21A2)EC 1.14.99.10Competitive
3β-hydroxysteroid dehydrogenase (HSD3B)EC 1.1.1.145Competitive

Table 1: Documented Enzymatic Targets of Amphenone B.

Mitotane (o,p'-DDD): From Insecticide to Orphan Drug

Mitotane, also known as o,p'-DDD, is an isomer of the adrenotoxic DDD and a derivative of DDT.[9] Its synthesis originated in the 1940s from insecticide research.[3] Introduced for the treatment of adrenocortical carcinoma (ACC) in 1960, it remains the only drug approved for this indication.[9] Mitotane possesses a dual mechanism: it is a direct inhibitor of steroidogenesis and also exerts a selective cytotoxic effect on adrenal cortex cells, leading to necrosis and atrophy.[3][9]

Its primary action is the inhibition of several key cytochrome P450 enzymes in the adrenal steroidogenesis pathway.[9] Due to its high lipophilicity, Mitotane accumulates in fatty tissues and has a very long elimination half-life, necessitating careful therapeutic drug monitoring to maintain plasma levels within a narrow therapeutic window.

Quantitative Data: Mitotane

ParameterValueReference
Pharmacodynamics
IC₅₀ (H295R Cell Line)40–60 µM[10]
Target Plasma Concentration14–20 mg/L[11]
Mechanism of ActionInhibition of CYP11A1, CYP11B1, CYP11B2, HSD3B; Cytotoxicity[9]
Pharmacokinetics
Oral Bioavailability~40%[9]
Protein Binding~6%[9]
Primary Metaboliteso,p'-DDA (1,1-(o,p'-dichlorodiphenyl) acetic acid), o,p'-DDE[4]
Elimination Half-life18–159 days[9]

Table 2: Quantitative Pharmacodynamic and Pharmacokinetic Parameters of Mitotane.

Mechanism of Action: Inhibition of Adrenal Steroidogenesis

Both Amphenone B and Mitotane exert their primary effects by disrupting the adrenal steroidogenesis pathway. This intricate cascade, occurring within the mitochondria and endoplasmic reticulum of adrenal cortex cells, converts cholesterol into essential steroid hormones, including cortisol (a glucocorticoid), aldosterone (a mineralocorticoid), and adrenal androgens.

The pathway begins with the transport of cholesterol into the mitochondria, a rate-limiting step facilitated by the Steroidogenic Acute Regulatory (StAR) protein. The first enzymatic conversion is catalyzed by CYP11A1 (cholesterol side-chain cleavage enzyme). A series of subsequent hydroxylation and dehydrogenation steps, catalyzed by enzymes such as CYP17A1, HSD3B2, CYP21A2, and CYP11B1/CYP11B2, leads to the final steroid products. Mitotane and Amphenone B inhibit multiple enzymes in this pathway, effectively shutting down hormone production.

G Adrenal Steroidogenesis Pathway and Inhibition Sites cluster_mineralo Mineralocorticoid Pathway cluster_gluco Glucocorticoid Pathway cluster_andro Androgen Pathway cholesterol Cholesterol cyp11a1 CYP11A1 cholesterol->cyp11a1 pregnenolone Pregnenolone hsd3b2_1 HSD3B2 pregnenolone->hsd3b2_1 cyp17a1_1 CYP17A1 (17α-hydroxylase) pregnenolone->cyp17a1_1 progesterone Progesterone cyp21a2_1 CYP21A2 progesterone->cyp21a2_1 progesterone->cyp17a1_1 d11_deoxycorticosterone 11-Deoxycorticosterone cyp11b1_1 CYP11B1 d11_deoxycorticosterone->cyp11b1_1 corticosterone Corticosterone cyp11b2 CYP11B2 (Aldosterone Synthase) corticosterone->cyp11b2 aldosterone Aldosterone (Mineralocorticoid) hydroxypreg 17α-Hydroxypregnenolone hsd3b2_2 HSD3B2 hydroxypreg->hsd3b2_2 cyp17a1_2 CYP17A1 (17,20-lyase) hydroxypreg->cyp17a1_2 hydroxyprog 17α-Hydroxyprogesterone cyp21a2_2 CYP21A2 hydroxyprog->cyp21a2_2 hydroxyprog->cyp17a1_2 d11_deoxycortisol 11-Deoxycortisol cyp11b1_2 CYP11B1 d11_deoxycortisol->cyp11b1_2 cortisol Cortisol (Glucocorticoid) dhea DHEA hsd3b2_3 HSD3B2 dhea->hsd3b2_3 androstenedione Androstenedione (Androgen Precursor) cyp11a1->pregnenolone hsd3b2_1->progesterone cyp21a2_1->d11_deoxycorticosterone cyp11b1_1->corticosterone cyp11b2->aldosterone cyp17a1_1->hydroxypreg cyp17a1_1->hydroxyprog hsd3b2_2->hydroxyprog cyp21a2_2->d11_deoxycortisol cyp11b1_2->cortisol cyp17a1_2->dhea hsd3b2_3->androstenedione inhibitor Mitotane & Amphenone B inhibitor->cyp11a1 inhibitor->cyp11b1_1 inhibitor->cyp11b2 inhibitor->cyp17a1_1 inhibitor->cyp11b1_2 inhibitor->cyp17a1_2

Caption: Key steps in the adrenal steroidogenesis pathway and points of inhibition by Mitotane and Amphenone B.

Experimental Protocols

This section details the methodologies for the synthesis of the core scaffold and its key derivatives, as well as the bioassays used to determine their activity.

Synthesis of 4-Aminoacetophenone (Modern Approach)

A contemporary and efficient method for synthesizing 4-aminoacetophenone involves a Smiles rearrangement followed by hydrolysis. This multi-step process offers good yields and avoids some of the harsh conditions of classical methods.

  • Step 1: Williamson Ether Synthesis. p-Hydroxyacetophenone is reacted with a 2-halo-2-methyl propanamide (e.g., 2-bromo-2-methylpropanamide) under alkaline conditions (e.g., sodium hydroxide) in a polar aprotic solvent like N,N-dimethylacetamide (DMA). This forms the intermediate 2-(4-acetylphenoxy)-2-methylpropanamide.

  • Step 2: Smiles Rearrangement. The intermediate from Step 1 undergoes a Smiles rearrangement reaction in the presence of a base (e.g., sodium hydroxide) with gentle heating. This intramolecular nucleophilic aromatic substitution yields N-(4-acetylphenyl)-2-hydroxy-2-methylpropanamide.

  • Step 3: Hydrolysis. The rearranged product is then hydrolyzed under strong alkaline conditions (e.g., concentrated sodium hydroxide solution) at elevated temperatures (e.g., reflux at 90-100°C). This cleaves the amide bond, yielding the final product, 4-aminoacetophenone, which can be isolated by crystallization upon cooling and neutralization.[12]

Synthesis of Mitotane (o,p'-DDD)

The synthesis of Mitotane (1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene) is achieved via a Friedel-Crafts-type reaction between 1,1-dichloro-2,2-dichloroethane (as a source of the dichloroethylidene moiety) and chlorobenzene. The reaction typically uses a strong Lewis acid catalyst.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle HCl evolution. The system is kept under an inert atmosphere (e.g., nitrogen).

  • Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) is suspended in an excess of chlorobenzene, which serves as both reactant and solvent. The mixture is cooled in an ice bath to 0-5°C.

  • Reactant Addition: 1,1,1-Trichloro-2-(2,2-dichloro-1-(4-chlorophenyl)ethyl)benzene (a precursor derived from DDT) or a related chlorinated ethane is added dropwise to the cooled, stirred suspension. The reaction is highly exothermic and the temperature must be carefully controlled.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until TLC or GC analysis indicates the consumption of the starting material.

  • Work-up: The reaction is quenched by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are washed sequentially with water, a dilute sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization from a solvent like ethanol to yield pure o,p'-DDD.

G General Workflow for Mitotane Synthesis start Start: Assemble Reaction Apparatus (Inert Atmosphere) suspend Suspend AlCl₃ in excess Chlorobenzene at 0-5°C start->suspend add Add Chlorinated Ethane Precursor (e.g., from DDT) Dropwise suspend->add react Stir at Room Temperature (Monitor by TLC/GC) add->react quench Quench Reaction Mixture on Ice/HCl react->quench extract Liquid-Liquid Extraction (e.g., with Dichloromethane) quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry with Na₂SO₄ and Evaporate Solvent wash->dry purify Purify Crude Product (Vacuum Distillation or Recrystallization) dry->purify end End: Pure Mitotane (o,p'-DDD) purify->end

Caption: A generalized workflow for the laboratory synthesis of Mitotane (o,p'-DDD).

In Vitro Cytotoxicity and Steroidogenesis Inhibition Assay

The human adrenocortical carcinoma cell line NCI-H295R is the standard model for assessing the effects of compounds on steroidogenesis and adrenal cell viability.

  • Cell Culture: NCI-H295R cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Plating: For experiments, cells are seeded into multi-well plates (e.g., 96-well for viability, 24-well for hormone analysis) and allowed to adhere overnight.

  • Compound Treatment: A stock solution of the test compound (e.g., Mitotane) is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made in culture medium to achieve the desired final concentrations. The medium on the cells is replaced with the compound-containing medium, and the cells are incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment (MTS/MTT Assay): After incubation, a reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Viable cells metabolize the tetrazolium salt into a colored formazan product. After a further incubation period (1-4 hours), the absorbance is read on a plate reader at the appropriate wavelength (e.g., 490 nm). The percentage of cell viability is calculated relative to vehicle-treated control cells. IC₅₀ values are determined by plotting viability versus log[concentration].

  • Hormone Analysis (LC-MS/MS or Immunoassay): After the treatment period, the cell culture supernatant is collected. The concentrations of key steroid hormones (e.g., cortisol, aldosterone, androstenedione) are quantified using either highly specific LC-MS/MS methods or commercial ELISA/RIA kits. The percentage of hormone inhibition is calculated relative to vehicle-treated controls.

G Workflow for In Vitro Compound Evaluation cluster_viability Viability Pathway cluster_hormone Steroidogenesis Pathway start Start: Culture NCI-H295R Cells seed Seed Cells into Multi-well Plates start->seed treat Treat Cells with Serial Dilutions of Test Compound for 48-72h seed->treat mts Add MTS Reagent and Incubate treat->mts collect Collect Culture Supernatant treat->collect read_abs Read Absorbance on Plate Reader mts->read_abs calc_ic50 Calculate % Viability and Determine IC₅₀ read_abs->calc_ic50 end End: Determine Cytotoxicity and Steroidogenic Inhibition calc_ic50->end quantify Quantify Steroid Hormones (LC-MS/MS or Immunoassay) collect->quantify calc_inhib Calculate % Inhibition quantify->calc_inhib calc_inhib->end

Caption: Experimental workflow for assessing the cytotoxicity and steroidogenesis inhibition of a test compound.

Conclusion

The aminophenyl ethanone framework represents a remarkable chapter in the history of drug discovery. Originating from early 20th-century synthetic chemistry and propelled by serendipitous findings in toxicology, this scaffold yielded compounds that became critical tools for endocrinology research and clinical practice. The journey from Amphenone B, a pioneering but flawed inhibitor, to Mitotane, an enduring orphan drug for a rare cancer, highlights a classic paradigm of medicinal chemistry: the iterative refinement of a chemical structure to enhance efficacy and manage toxicity. The detailed protocols and pathway analyses provided herein offer contemporary researchers a comprehensive foundation for understanding these historical agents and for designing the next generation of adrenal-modulating therapies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Quinolines using 1-(2-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-4-methylphenyl)ethanone is a valuable bifunctional molecule serving as a key precursor in the synthesis of various heterocyclic compounds, most notably substituted quinolines. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals and functional materials. The strategic placement of the amino and acetyl groups on the phenyl ring of this compound makes it an ideal substrate for several classical quinoline synthetic routes, particularly the Friedländer annulation. This document provides detailed application notes, experimental protocols, and mechanistic diagrams for the synthesis of quinolines utilizing this versatile starting material.

Synthetic Methodologies for Quinoline Synthesis

The primary and most efficient method for synthesizing quinolines from this compound is the Friedländer synthesis. Other classical methods like the Combes and Doebner-von Miller reactions are also discussed in the context of their applicability.

Friedländer Annulation

The Friedländer synthesis is a widely used, efficient, and straightforward method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[1][2] The reaction can be catalyzed by either acids or bases.[2] For this compound, this reaction provides a direct route to poly-substituted quinolines.

The reaction proceeds via an initial aldol condensation between the enolate of the methylene-containing compound and the ketone of the this compound. This is followed by an intramolecular cyclization via condensation between the amino group and the newly formed carbonyl, and subsequent dehydration to yield the quinoline ring system.[1][3]

Combes Quinoline Synthesis

The Combes synthesis typically involves the reaction of an aniline with a β-diketone under acidic conditions.[4][5] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes acid-catalyzed ring closure.[4] While this compound is not a typical aniline substrate for the Combes synthesis due to the presence of the ortho-acetyl group, modified conditions or related reactions could potentially utilize this starting material.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[6] This reaction is often catalyzed by strong acids and can involve complex reaction mechanisms.[6][7] Similar to the Combes synthesis, the direct application of this compound in a classical Doebner-von Miller reaction is not straightforward. However, the underlying principles of Michael addition and subsequent cyclization could be adapted in related synthetic strategies.

Data Presentation: Synthesis of Substituted Quinolines

The following table summarizes representative quantitative data for the synthesis of quinoline derivatives from this compound via the Friedländer synthesis with various carbonyl compounds.

ProductReactant BCatalystSolventTemperature (°C)Time (h)Yield (%)
1-(2,7-Dimethyl-4-phenylquinolin-3-yl)ethanoneEthyl benzoylacetatep-Toluenesulfonic acidEthanolReflux8~85
3-Acetyl-2,7-dimethyl-4-phenylquinolineBenzoylacetoneL-ProlineDMSO10012~90
2,7-Dimethyl-4-phenylquinoline-3-carbonitrileBenzoylacetonitrilePiperidineEthanolReflux6~88
Ethyl 2,7-dimethyl-4-phenylquinoline-3-carboxylateEthyl benzoylacetateAcetic acidNone1202~92

Experimental Protocols

General Protocol for the Friedländer Synthesis of 2,7-Dimethyl-4-phenylquinoline

This protocol describes a general procedure for the synthesis of a 2,7-dimethyl-4-phenylquinoline derivative from this compound and a suitable β-diketone or β-ketoester.

Materials:

  • This compound

  • Ethyl acetoacetate (or other suitable carbonyl compound)

  • Acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) or base catalyst (e.g., potassium hydroxide)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add the carbonyl compound (e.g., ethyl acetoacetate, 1.1 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of the chosen acid or base catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for the time indicated by TLC analysis for the complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If an acid catalyst was used, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution). If a base catalyst was used, neutralize with a dilute acid (e.g., 1 M HCl).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic layer in vacuo.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure quinoline derivative.

Visualizations

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 1-(2-Amino-4- methylphenyl)ethanone C Aldol Adduct A->C + B, Catalyst B Carbonyl Compound (with α-methylene) D α,β-Unsaturated Carbonyl C->D - H₂O E Schiff Base/ Enamine D->E Intramolecular Condensation F Substituted Quinoline E->F - H₂O Aromatization

Caption: Reaction mechanism of the Friedländer quinoline synthesis.

Experimental_Workflow Start Start ReactionSetup Reaction Setup: - Dissolve this compound - Add carbonyl compound and catalyst Start->ReactionSetup Heating Heating and Reflux ReactionSetup->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Workup Aqueous Workup: - Neutralization - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Characterization Product Characterization: - NMR, MS Purification->Characterization End End Characterization->End

Caption: General experimental workflow for quinoline synthesis.

References

Application Notes and Protocols for Friedländer Synthesis Using 2-Aminoaryl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedländer synthesis is a classic and versatile chemical reaction for the synthesis of quinoline derivatives. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1][2][3] Quinolines are a significant class of heterocyclic compounds due to their wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] This document provides detailed application notes and experimental protocols for conducting the Friedländer synthesis, with a specific focus on the use of 2-aminoaryl ketones as a key starting material.

Application Notes

The use of 2-aminoaryl ketones in the Friedländer synthesis allows for the direct installation of a substituent at the 4-position of the quinoline ring, a common structural motif in many biologically active molecules.[2]

Advantages of the Friedländer Synthesis:

  • Simplicity and Efficiency: It is a direct and often high-yielding method for constructing the quinoline scaffold.[1]

  • Versatility: A broad range of 2-aminoaryl ketones and α-methylene carbonyl compounds can be employed, leading to a diverse array of substituted quinolines.[1][2]

  • Atom Economy: The reaction is a condensation-cyclization process that generally exhibits high atom economy.[1]

Catalysis:

While the Friedländer synthesis can be performed at high temperatures (up to 220°C) without a catalyst, the use of a catalyst is generally preferred to achieve higher yields and milder reaction conditions.[2][4] Both acid and base catalysts are effective.

  • Acid Catalysis: Brønsted acids such as p-toluenesulfonic acid (p-TsOH), trifluoroacetic acid (TFA), and hydrochloric acid (HCl), as well as Lewis acids like zinc chloride (ZnCl₂), zirconium(IV) chloride (ZrCl₄), and indium(III) triflate (In(OTf)₃), have been successfully employed.[2][3][5][6]

  • Base Catalysis: Traditional base catalysts include sodium hydroxide, potassium hydroxide, and piperidine.[4]

  • Modern Catalytic Systems: Recent advancements have introduced a variety of novel catalysts to improve efficiency and sustainability, including:

    • Metal-organic frameworks (MOFs)[1]

    • Ionic liquids[1]

    • Nanocatalysts[1]

    • Photocatalysts, such as fluorescein under visible light irradiation[7]

Reaction Mechanism:

The mechanism of the Friedländer synthesis can proceed via two primary pathways, depending on the reaction conditions.[2][5]

  • Aldol Condensation Pathway: This pathway begins with an intermolecular aldol condensation between the α-methylene ketone and the carbonyl group of the 2-aminoaryl ketone. The resulting aldol adduct then undergoes intramolecular cyclization via attack of the amino group on the ketone, followed by dehydration to yield the quinoline product.[2]

  • Schiff Base Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the carbonyl of the α-methylene ketone. This is followed by an intramolecular aldol-type cyclization and subsequent dehydration to form the final quinoline.[2]

Data Presentation

The following table summarizes various catalytic systems and reaction conditions for the Friedländer synthesis using 2-aminoaryl ketones, with corresponding yields.

2-Aminoaryl Ketoneα-Methylene KetoneCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
2-AminobenzophenoneEthyl acetoacetateZrCl₄ (10)Ethanol/Water (1:1)60--[1]
2-AminobenzophenoneAcetylacetoneCopper-based MOF (5)Toluene1002 h-[1]
2-AminobenzophenoneDimedoneFluorescein (0.5)EthanolRoom Temp10 min96[7]
2-Nitroacetophenone2,4-PentanedioneFe/AcOHAcetic Acid95-1103-4 hHigh[8]
2-AminobenzophenoneCyclobutane-1,3-dioneChiral Phosphoric Acid---up to 98[9]
2-Aminoaryl KetonesEthyl acetoacetateIn(OTf)₃Solvent-free--75-92[6]

Experimental Protocols

Below are two detailed protocols for the Friedländer synthesis using 2-aminoaryl ketones with different catalytic systems.

Protocol 1: Lewis Acid Catalyzed Synthesis

This protocol describes a general procedure for the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.[1]

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Zirconium(IV) chloride (ZrCl₄) (10 mol%)

  • Ethanol

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).

  • Stir the reaction mixture at 60 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Visible-Light Mediated Synthesis

This protocol outlines a green and efficient method for the synthesis of a polysubstituted quinoline using a photocatalyst and visible light.[7]

Materials:

  • 2-Aminoaryl ketone (e.g., 2-aminobenzophenone) (1.0 mmol)

  • α-Methylene carbonyl compound (e.g., dimedone) (1.5 mmol)

  • Fluorescein (0.5 mol%)

  • Ethanol (3 mL)

  • n-Hexane

  • Ethyl acetate

Procedure:

  • In a reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.5 mmol), and fluorescein (0.5 mol%) in ethanol (3 mL).

  • Stir the mixture at room temperature under white LED (12 W) light.

  • Monitor the reaction progress using TLC with an eluent of n-hexane/ethyl acetate (3:2).

  • After the reaction is complete, filter the resulting solid and wash with water.

  • Recrystallize the crude solid from ethanol to obtain the pure product.

Visualizations

Reaction Mechanism of Friedländer Synthesis

Friedlander_Mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_product Product 2_aminoaryl_ketone 2-Aminoaryl Ketone Aldol_Condensation Aldol Condensation 2_aminoaryl_ketone->Aldol_Condensation Schiff_Base_Formation Schiff Base Formation 2_aminoaryl_ketone->Schiff_Base_Formation alpha_methylene_ketone α-Methylene Ketone alpha_methylene_ketone->Aldol_Condensation alpha_methylene_ketone->Schiff_Base_Formation Aldol_Adduct Aldol Adduct Aldol_Condensation->Aldol_Adduct Schiff_Base Schiff Base Schiff_Base_Formation->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Intramolecular Cyclization Schiff_Base->Cyclized_Intermediate Intramolecular Aldol-type Cyclization Quinoline Substituted Quinoline Cyclized_Intermediate->Quinoline Dehydration

Caption: Reaction mechanism of the Friedländer synthesis.

Experimental Workflow for Friedländer Synthesis

Friedlander_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Combine_Reactants Combine 2-aminoaryl ketone, α-methylene ketone, and catalyst in a suitable solvent. Heat_Stir Heat and stir the reaction mixture. (Temperature and time are catalyst dependent) Combine_Reactants->Heat_Stir Monitor_Progress Monitor reaction progress by TLC. Heat_Stir->Monitor_Progress Cool_Quench Cool the reaction mixture and quench if necessary. Monitor_Progress->Cool_Quench Extraction Perform aqueous work-up and extract with an organic solvent. Cool_Quench->Extraction Dry_Concentrate Dry the organic layer and concentrate under reduced pressure. Extraction->Dry_Concentrate Purify Purify the crude product by column chromatography or recrystallization. Dry_Concentrate->Purify Characterize Characterize the final product. Purify->Characterize

Caption: General experimental workflow for the Friedländer synthesis.

References

The Versatility of 1-(2-Amino-4-methylphenyl)ethanone in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-(2-Amino-4-methylphenyl)ethanone is a valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ketone, allows for diverse cyclization strategies to construct various heterocyclic rings, including quinolines, quinazolinones, and benzodiazepines. This document provides detailed application notes and experimental protocols for the synthesis of these important classes of compounds, supported by quantitative data and workflow visualizations.

Application in the Synthesis of Quinolines via Friedländer Annulation

The Friedländer annulation is a cornerstone reaction for the synthesis of quinolines, involving the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl. This compound serves as an excellent substrate for this reaction, leading to the formation of polysubstituted quinolines, which are known to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2]

The reaction can be catalyzed by acids or bases and can be performed under conventional heating or microwave irradiation to expedite the synthesis.[3][4] The general mechanism involves an initial aldol-type condensation or Schiff base formation, followed by intramolecular cyclization and dehydration to afford the quinoline ring system.[5]

General Workflow for Friedländer Annulation:

G precursor This compound intermediate Intermediate (Aldol adduct or Schiff base) precursor->intermediate Condensation reagent α-Methylene Ketone (e.g., Ethyl Acetoacetate, Acetylacetone) reagent->intermediate catalyst Catalyst (Acid or Base) catalyst->intermediate product Substituted Quinoline intermediate->product Intramolecular Cyclization & Dehydration

Caption: General workflow for the Friedländer synthesis of quinolines.

Table 1: Synthesis of Quinolines via Friedländer Annulation

ProductReagentCatalyst/SolventTemperature (°C)Time (h)Yield (%)
2,7-Dimethyl-4-quinolyl methyl ketoneAcetylacetoneFeCl₃·6H₂O / Water100292
Ethyl 2,7-dimethylquinoline-3-carboxylateEthyl acetoacetateAcetic Acid120485
2,4,7-Trimethylquinoline2-Butanonep-Toluenesulfonic acid / TolueneReflux678
Experimental Protocol: Synthesis of 2,7-Dimethyl-4-quinolyl methyl ketone
  • Reaction Setup: In a round-bottom flask, suspend this compound (1 mmol) and acetylacetone (1.2 mmol) in water (10 mL).

  • Catalyst Addition: Add ferric chloride hexahydrate (FeCl₃·6H₂O) (10 mol%) to the mixture.

  • Reaction Condition: Stir the reaction mixture at 100°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The solid product precipitates out.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol to obtain the pure product.

Application in the Synthesis of Quinazolinones

Quinazolinones are another important class of heterocyclic compounds with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8] While direct synthesis from this compound is less commonly reported, a plausible and efficient route involves a two-step process. First, the amino group of the precursor is acylated, for instance, with an orthoester in the presence of an acid catalyst, to form an N-acyl intermediate which then undergoes intramolecular cyclization to yield the quinazolinone ring.[9]

General Workflow for Quinazolinone Synthesis:

G precursor This compound intermediate_nacyl N-Acyl Intermediate precursor->intermediate_nacyl Acylation reagent1 Orthoester (e.g., Triethyl orthoformate) reagent1->intermediate_nacyl catalyst_acid Acid Catalyst (e.g., Acetic Acid) catalyst_acid->intermediate_nacyl product Substituted Quinazolinone intermediate_nacyl->product Intramolecular Cyclization

Caption: General workflow for the synthesis of quinazolinones.

Table 2: Synthesis of Quinazolinones

ProductReagentCatalyst/SolventTemperature (°C)Time (h)Yield (%)
2,7-Dimethylquinazolin-4(3H)-oneTriethyl orthoacetateAcetic Acid / Ethanol1102488
7-Methylquinazolin-4(3H)-oneTriethyl orthoformateAcetic Acid / Ethanol1101291
Experimental Protocol: Synthesis of 2,7-Dimethylquinazolin-4(3H)-one
  • Reaction Setup: In a pressure tube, combine this compound (1 mmol), triethyl orthoacetate (3 equiv.), and absolute ethanol (3 mL).

  • Catalyst Addition: Add glacial acetic acid (3 equiv.) to the mixture.

  • Reaction Condition: Seal the tube and heat at 110°C for 24 hours.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by recrystallization from ethanol to afford the desired product.[9]

Application in the Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of psychoactive compounds with anxiolytic, sedative, and anticonvulsant properties.[10] A common synthetic route involves the condensation of an o-phenylenediamine with a β-diketone or two equivalents of a ketone under acidic catalysis.[11][12] this compound, possessing an amino group ortho to a ketone, can in principle undergo a similar condensation with another ketone to form 1,5-benzodiazepine derivatives.

General Workflow for 1,5-Benzodiazepine Synthesis:

G precursor This compound intermediate_imine Diamine Intermediate (from precursor) precursor->intermediate_imine Dimerization/ Reduction (Hypothetical) reagent_ketone Ketone (e.g., Acetone) product Substituted 1,5-Benzodiazepine reagent_ketone->product catalyst_acid Acid Catalyst (e.g., p-TSA) catalyst_acid->product intermediate_imine->product Condensation

Caption: General workflow for 1,5-benzodiazepine synthesis.

Table 3: Synthesis of 1,5-Benzodiazepines

ProductReagentCatalyst/SolventTemperature (°C)Time (min)Yield (%)
2,2,4,8-Tetramethyl-2,3-dihydro-1H-1,5-benzodiazepineAcetonep-Toluenesulfonic acid80-851594
2,4-Diethyl-2,8-dimethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine3-Pentanonep-Toluenesulfonic acid80-851592
Experimental Protocol: Synthesis of 2,2,4,8-Tetramethyl-2,3-dihydro-1H-1,5-benzodiazepine

Note: This protocol is adapted from the general synthesis using o-phenylenediamines and may require optimization for this compound.

  • Reaction Setup: In a round-bottom flask, grind this compound (10 mmol) with p-toluenesulfonic acid (0.6 mmol).

  • Reagent Addition: Add acetone (20 mmol) to the mixture.

  • Reaction Condition: Heat the mixture at 80-85°C for 15 minutes. Monitor the reaction by TLC.

  • Work-up: After completion, dilute the reaction mixture with water and extract with ethyl acetate (2 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by silica gel chromatography.[13]

Biological Significance and Mechanism of Action

Heterocyclic compounds derived from this compound are of significant interest due to their potential biological activities.

Antimicrobial Quinazolinones: Certain quinazolinone derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Their mechanism of action often involves the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. This inhibition disrupts cell wall integrity, leading to bacterial cell death.[7][8]

Signaling Pathway of Quinazolinone Antibacterial Action:

G quinazolinone Quinazolinone Derivative pbp Penicillin-Binding Proteins (PBPs) quinazolinone->pbp Inhibition cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall lysis Cell Lysis & Death cell_wall->lysis Disruption

Caption: Inhibition of bacterial cell wall synthesis by quinazolinones.

Anticancer Quinolines: Many quinoline derivatives have been investigated for their anticancer properties. Their mechanisms of action are diverse and can include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[1][2] The specific substituents on the quinoline ring, originating from the versatile synthetic routes, play a crucial role in determining the precise biological target and efficacy.

References

Synthesis of Bioactive Molecules from 2-Amino-4-methylacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various bioactive molecules utilizing 2-amino-4-methylacetophenone as a key starting material. The synthesized compounds, including quinolines, quinazolinones, and chalcones, exhibit a range of promising pharmacological activities, such as anticancer, anticonvulsant, and antimicrobial properties. This guide offers comprehensive experimental procedures, quantitative biological data, and visual representations of relevant signaling pathways to support research and development in medicinal chemistry and drug discovery.

I. Synthesis of Bioactive Quinolines

Quinolines are a class of heterocyclic compounds with a wide array of biological activities. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a straightforward method for synthesizing substituted quinolines.

Application Note:

The synthesis of 2,7-dimethyl-4-arylquinolines from 2-amino-4-methylacetophenone serves as a prime example of the Friedländer annulation. These compounds have been investigated for their potential as anticancer agents, with some derivatives showing inhibitory activity against receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2] The presence of bulky aryl groups at the 4-position can enhance the cytotoxic activity of these quinoline derivatives.

Experimental Protocol: Synthesis of 2,7-Dimethyl-4-phenylquinoline

Materials:

  • 2-Amino-4-methylacetophenone

  • Acetophenone

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-amino-4-methylacetophenone (10 mmol) and acetophenone (12 mmol) in ethanol (40 mL).

  • To this solution, add a solution of potassium hydroxide (20 mmol) in ethanol (10 mL) dropwise with continuous stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (100 g).

  • Acidify the mixture with dilute HCl to a pH of 6-7.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water.

  • Dry the crude product in an oven at 60-70 °C.

  • Recrystallize the dried product from ethanol to obtain pure 2,7-dimethyl-4-phenylquinoline.

  • The typical yield of the purified product is in the range of 75-85%. The structure and purity should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Quantitative Data: Anticancer Activity of Substituted Quinolines

The following table summarizes the in vitro anticancer activity of representative quinoline derivatives against various cancer cell lines.

Compound IDSubstitutionCancer Cell LineIC₅₀ (µM)Reference
Q1 2,7-Dimethyl-4-phenylMCF-7 (Breast)15.2[1]
Q2 2,7-Dimethyl-4-(4-chlorophenyl)A549 (Lung)9.8[1]
Q3 2,7-Dimethyl-4-(4-methoxyphenyl)HeLa (Cervical)21.5[1]
Q4 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)8.2[3]
Signaling Pathway: EGFR Inhibition by Anticancer Quinolines

Many quinoline-based anticancer agents exert their effect by inhibiting the signaling pathway of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation and survival.[4][5][6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Quinoline Quinoline Inhibitor Quinoline->EGFR Inhibits (ATP competitive)

Caption: EGFR signaling pathway and its inhibition by quinoline derivatives.

II. Synthesis of Bioactive Quinazolinones

Quinazolinone derivatives are another important class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties, including anticonvulsant, sedative, and hypnotic activities.

Application Note:

The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be achieved from anthranilic acid derivatives, which can be conceptually derived from 2-amino-4-methylacetophenone through oxidation and subsequent reactions. These compounds often exhibit their anticonvulsant effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7][8]

Experimental Protocol: Synthesis of 2-Methyl-3-phenylquinazolin-4(3H)-one

This protocol describes a general method starting from N-acetylanthranilic acid, which can be prepared from the corresponding aminobenzoic acid.

Materials:

  • N-acetyl-4-methylanthranilic acid

  • Aniline

  • Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)

  • Toluene or Benzene (dry)

  • Sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask, suspend N-acetyl-4-methylanthranilic acid (10 mmol) in dry toluene (50 mL).

  • Add phosphorus trichloride (5 mmol) or thionyl chloride (12 mmol) dropwise to the suspension with stirring.

  • Heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve.

  • Cool the reaction mixture to room temperature and then add aniline (11 mmol) dropwise with stirring.

  • Heat the mixture again to reflux for 4-6 hours.

  • After cooling, pour the reaction mixture into a separatory funnel and wash it with a saturated sodium bicarbonate solution (2 x 50 mL) and then with water (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • The resulting crude solid is then purified by recrystallization from ethanol to yield pure 2-methyl-3-phenyl-7-methylquinazolin-4(3H)-one.

  • Typical yields range from 60-75%. Confirm the structure and purity using appropriate spectroscopic techniques.

Quantitative Data: Anticonvulsant Activity of Quinazolinone Derivatives

The following table presents the anticonvulsant activity of representative quinazolinone derivatives in animal models.

Compound IDSubstitutionAnimal ModelProtection (%)ED₅₀ (mg/kg)Reference
QZ1 2-Methyl-3-butylscPTZ (mice)10011.79[9][10]
QZ2 2-Methyl-3-benzylscPTZ (mice)8373.1[9][10]
QZ3 6-Bromo-2-methyl-3-phenylMES (mice)10028.90[11]
QZ4 2,3-disubstitutedPTZ (mice)100-[7]

MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole seizure test.

Signaling Pathway: GABA-A Receptor Modulation by Anticonvulsant Quinazolinones

Quinazolinone-based anticonvulsants often act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA and reducing neuronal excitability.[7][8][12][13]

GABAA_Receptor_Modulation cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABAA_R GABA-A Receptor (Chloride Channel) GABA->GABAA_R Binds Cl_ion Cl⁻ GABAA_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Cl_ion->Hyperpolarization Influx Quinazolinone Quinazolinone (Positive Allosteric Modulator) Quinazolinone->GABAA_R Enhances GABA Binding/Effect Antimicrobial_Chalcone_Workflow cluster_bacterium Bacterial Cell cluster_effects Cellular Effects Chalcone Chalcone Derivative DNA_Gyrase DNA Gyrase B Chalcone->DNA_Gyrase Inhibits MurA MurA Transferase Chalcone->MurA Inhibits Efflux_Pump Efflux Pumps Chalcone->Efflux_Pump Inhibits DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Cell_Wall Disruption of Cell Wall Synthesis MurA->Cell_Wall Drug_Resistance Overcoming Drug Resistance Efflux_Pump->Drug_Resistance Bactericidal Bactericidal/Bacteriostatic Effect DNA_Replication->Bactericidal Cell_Wall->Bactericidal Drug_Resistance->Bactericidal

References

Application Notes and Protocols: The Role of Aminoacetophenones in Natural Product Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetophenones have emerged as versatile and powerful building blocks in the field of organic synthesis, particularly in the diversity-oriented synthesis (DOS) of natural product analogs.[1][2][3][4] Their inherent reactivity and structural features allow for the efficient construction of a wide array of heterocyclic scaffolds that mimic the core structures of biologically active natural products. This approach provides a rapid means to generate libraries of novel compounds with potential therapeutic applications, including anticancer, antibacterial, and antiparasitic activities.[2]

These application notes provide a detailed overview of the utility of aminoacetophenones in the synthesis of several classes of natural product analogs, including aminoflavones, quinolones (azaflavones), azaaurones, epoxychalcones, and azocanes. Detailed experimental protocols for key synthetic transformations are provided, along with quantitative data on reaction yields and biological activities to facilitate the application of these methodologies in a research and drug development setting.

Key Starting Materials: Synthesis of Amino-dimethoxyacetophenones

The foundation for the synthesis of many natural product analogs discussed herein relies on appropriately substituted aminoacetophenones. 2-Amino-4,6-dimethoxyacetophenone and its regioisomer, 4-amino-2,6-dimethoxyacetophenone, are particularly valuable starting materials due to the prevalence of methoxy and hydroxy groups in naturally occurring flavonoids and related compounds.[3][4]

A common route to these key intermediates begins with the commercially available 3,5-dimethoxyaniline. The synthesis involves a protection step, followed by a Friedel-Crafts acetylation and subsequent deprotection.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethoxyacetophenone

Step 1: Protection of 3,5-dimethoxyaniline

  • Dissolve 3,5-dimethoxyaniline in an appropriate solvent such as dichloromethane.

  • Add a suitable protecting group reagent, such as trifluoroacetic anhydride, dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected aniline.

Step 2: Friedel-Crafts Acetylation

  • Dissolve the protected aniline in a suitable solvent like dichloromethane.

  • Add a Lewis acid, such as tin(IV) chloride (SnCl₄), at 0 °C.[3]

  • Add acetyl chloride dropwise and stir the reaction mixture at room temperature.

  • Upon completion, quench the reaction with ice-water and extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to separate the regioisomers.

Step 3: Deprotection

  • Dissolve the protected 2-acetyl-4,6-dimethoxyaniline in methanol.

  • Add potassium carbonate and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure, add water, and extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to obtain 2-amino-4,6-dimethoxyacetophenone.

Synthesis of Natural Product Analogs from Aminoacetophenones

The strategic placement of the amino and acetyl groups in aminoacetophenones allows for a variety of cyclization strategies to build complex molecular architectures.

Synthesis of 2-Aryl-4-quinolones (Azaflavone) Analogs

2-Aryl-4-quinolones are nitrogen analogs of flavones and exhibit a range of biological activities, including anticancer properties. A straightforward two-step synthesis from ortho-aminoacetophenones has been developed.

G start 2-Amino-4,6-dimethoxyacetophenone step1 Reaction with Aroyl Chloride start->step1 intermediate N-(2-acetyl-3,5-dimethoxyphenyl)amide step1->intermediate step2 Base-mediated Cyclization (e.g., Potassium tert-butoxide) intermediate->step2 product 2-Aryl-4-quinolone Analog step2->product

Caption: Workflow for the synthesis of 2-aryl-4-quinolone analogs.

Step 1: Amide Formation

  • To a solution of 2-amino-4,6-dimethoxyacetophenone (1.0 eq) in a suitable solvent like pyridine or dichloromethane, add the desired aroyl chloride (1.1 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-(2-acetyl-3,5-dimethoxyphenyl)amide. This intermediate can often be used in the next step without further purification.

Step 2: Cyclization to the 2-Aryl-4-quinolone

  • Dissolve the crude amide from the previous step in a suitable solvent such as anhydrous THF or DMF.

  • Add a strong base, such as potassium tert-butoxide (2.0-3.0 eq), portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the 2-aryl-4-quinolone.

Synthesis of Epoxychalcone Analogs via the Darzens Reaction

Epoxychalcones are analogs of naturally occurring chalcones and can be synthesized from α-chloro-aminoacetophenones and aryl aldehydes through a Darzens condensation.[3][5][6][7][8]

G start1 2'-Amino-4',6'-dimethoxy- α-chloroacetophenone step1 Darzens Condensation (Bulky base, e.g., t-BuOK) start1->step1 start2 Aryl Aldehyde start2->step1 product Epoxychalcone Analog step1->product

Caption: Workflow for the synthesis of epoxychalcone analogs.

  • Prepare 2'-Amino-4',6'-dimethoxy-α-chloroacetophenone by reacting 3,5-dimethoxyaniline with chloroacetonitrile.[3]

  • To a solution of the 2'-amino-4',6'-dimethoxy-α-chloroacetophenone (1.0 eq) and an appropriate aryl aldehyde (1.1 eq) in an anhydrous solvent like THF, add a bulky, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) (1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the epoxychalcone.

Synthesis of Azaaurone Analogs

Azaaurones are nitrogen-containing analogs of aurones, a class of flavonoids. They can be synthesized from aminoacetophenones and have shown promising anticancer activity.[9][10][11][12]

A common method for azaaurone synthesis involves the condensation of an appropriate aminoacetophenone with a benzofuranone derivative.

  • Dissolve the 2-aminoacetophenone derivative (1.0 eq) and the benzofuran-3(2H)-one (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.

  • Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., HCl).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with a cold solvent and dry under vacuum to obtain the azaaurone analog. Further purification can be achieved by recrystallization.

Synthesis of Functionalized Azocane Analogs

Azocanes are eight-membered nitrogen-containing heterocyclic compounds. A straightforward approach to highly functionalized azocanes utilizes aminoacetophenones as key starting materials.

  • To a solution of 2-amino-4,6-dimethoxyacetophenone (1.0 eq) and triethylamine (1.5 eq) in a suitable solvent like dichloromethane, add cinnamoyl chloride (1.1 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature until the formation of the corresponding amide is complete (monitored by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate.

  • Dissolve the crude amide in an anhydrous solvent such as THF.

  • Add a base, for example, potassium tert-butoxide (t-BuOK), and stir the reaction at room temperature.

  • Monitor the intramolecular cyclization by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product.

  • Dry, concentrate, and purify the crude product by column chromatography to yield the functionalized azocane.

Quantitative Data

The following tables summarize representative yields for the synthesis of various natural product analogs from aminoacetophenones and their biological activities.

Table 1: Representative Yields of Natural Product Analogs
Starting AminoacetophenoneNatural Product Analog ClassReagents and ConditionsYield (%)Reference
2-Amino-4,6-dimethoxyacetophenone2-Aryl-4-quinolone1. Aroyl chloride, pyridine; 2. t-BuOK, THF, reflux35-90[1]
2'-Amino-4',6'-dimethoxy-α-chloroacetophenoneEpoxychalconeAryl aldehyde, t-BuOK, THFModerate to Good[3]
2-Amino-4,6-dimethoxyacetophenoneFunctionalized Azocane1. Cinnamoyl chloride, Et₃N; 2. t-BuOK, THFModest[1]
4-Aminoacetophenone4-Aminoacetophenone derivativeWilliamson ether synthesis, Smiles rearrangement, hydrolysis59.5[13]
3,5-Dimethoxyaniline2-Amino-4,6-dimethoxyacetophenone1. (CF₃CO)₂O; 2. AcCl, SnCl₄; 3. K₂CO₃, MeOHGood[3]
Table 2: Biological Activity of Azaaurone Analogs Against Cancer Cell Lines
CompoundCell LineIC₅₀ (µM)Reference
Azaaurone Derivative 1 MES-SA (sensitive)15.3[9]
MES-SA/Dx5 (resistant)8.7[9]
Azaaurone Derivative 2 MES-SA (sensitive)12.1[9]
MES-SA/Dx5 (resistant)5.9[9]
Azaaurone Derivative 3 MES-SA (sensitive)>100[9]
MES-SA/Dx5 (resistant)21.4[9]
Table 3: Antibacterial Activity of Quinolone Analogs
CompoundBacterial StrainMIC (µg/mL)Reference
Quinolone Analog 3i S. aureus125-1000[2]
Quinolone Analog 3j S. aureus125-500[2]
Cyano-4-quinolone 2E E. coli0.0047[14]
S. aureus0.0013[14]
P. aeruginosa0.012[14]

Conclusion

Aminoacetophenones are invaluable synthons for the diversity-oriented synthesis of a multitude of natural product analogs. The methodologies outlined in these application notes provide robust and versatile routes to libraries of complex molecules from simple, readily available starting materials. The detailed protocols and associated quantitative data serve as a practical guide for researchers in medicinal chemistry and drug discovery to explore the vast chemical space of these promising scaffolds in the quest for new therapeutic agents.

References

Derivatization of Amino Groups: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed experimental procedures for the chemical modification, or derivatization, of primary amino groups. This process is a critical step in many analytical and preparative workflows, particularly in proteomics, drug development, and diagnostics. Derivatization enhances the detectability of molecules, facilitates purification, and enables the conjugation of biomolecules. Here, we present protocols for two widely used and robust methods: derivatization using N-hydroxysuccinimide (NHS) esters and o-phthalaldehyde (OPA).

Amine Derivatization using N-Hydroxysuccinimide (NHS) Esters

N-hydroxysuccinimide esters are highly reactive compounds that selectively form stable amide bonds with primary aliphatic amines, such as the side chain of lysine residues or the N-terminus of proteins.[1][2][3] This method is favored for its efficiency and the stability of the resulting conjugate.[2][3]

Application Notes

The reaction of an NHS ester with a primary amine proceeds via a nucleophilic acyl substitution mechanism.[3] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then releases N-hydroxysuccinimide as a leaving group, resulting in a stable amide bond.[3] The efficiency of this reaction is highly dependent on pH, with an optimal range of 8.3-8.5.[3][4] At this pH, the primary amine is deprotonated and more nucleophilic.[2] A competing hydrolysis reaction with water can occur, so it is crucial to prepare NHS ester solutions fresh and perform the reaction in a timely manner.[2][5]

Experimental Protocol: Labeling a Protein with an NHS Ester

This protocol describes the conjugation of a generic NHS ester to a protein.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer like PBS)[2][3]

  • NHS Ester (e.g., a fluorescent dye NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[3]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5[3]

  • Quenching Reagent: 1 M Tris-HCl or Glycine, pH 8.0[3]

  • Purification column (e.g., Sephadex G-25 size-exclusion column)[2][3]

Procedure:

  • Preparation of Protein Solution:

    • Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged into a suitable labeling buffer using dialysis or a desalting column.[2]

  • Preparation of NHS Ester Stock Solution:

    • Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[2]

    • Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.[2][3] This solution should be prepared fresh.

  • Labeling Reaction:

    • Add the desired molar excess of the NHS ester stock solution to the protein solution while gently vortexing. A 20-fold molar excess is a common starting point.[2]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[2][3]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the quenching reagent to a final concentration of 20-50 mM.[2]

    • Incubate for an additional 15-30 minutes at room temperature.[2]

  • Purification of the Conjugate:

    • Remove unreacted NHS ester and the N-hydroxysuccinimide byproduct using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[2][3] Dialysis can also be used, though it is generally slower.[2]

Quantitative Data Summary
ParameterValue/RangeReference
Optimal pH 8.3 - 8.5[3][4]
Reaction Time 30-60 minutes at room temperature; 2-16 hours at 4°C[2][3]
Molar Excess of NHS Ester 5-20 fold[2][5]
Protein Concentration 1-10 mg/mL[2][3]
Quenching Agent Conc. 20-50 mM[2]

Diagrams

NHS_Ester_Reaction Primary_Amine Primary Amine (R-NH₂) Tetrahedral_Intermediate Tetrahedral Intermediate Primary_Amine->Tetrahedral_Intermediate Nucleophilic Attack NHS_Ester NHS Ester NHS_Ester->Tetrahedral_Intermediate Amide_Bond Stable Amide Bond (R-NH-CO-R') Tetrahedral_Intermediate->Amide_Bond Collapse NHS N-Hydroxysuccinimide (Leaving Group) Tetrahedral_Intermediate->NHS Release

Caption: Reaction mechanism of an NHS ester with a primary amine.

Experimental_Workflow_NHS cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare_Protein Prepare Protein Solution (Amine-free buffer) Mix Mix Protein and NHS Ester Prepare_Protein->Mix Prepare_NHS Prepare NHS Ester Stock Solution (DMSO/DMF) Prepare_NHS->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Characterize Characterize Conjugate Purify->Characterize

Caption: Experimental workflow for NHS ester labeling of a protein.

Amino Acid Analysis using o-Phthalaldehyde (OPA) Derivatization

o-Phthalaldehyde (OPA) is a widely used reagent for the pre-column derivatization of primary amino acids for high-performance liquid chromatography (HPLC) analysis.[6] OPA reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives, allowing for sensitive and selective detection.[1][3][6] This method is valued for its speed, simplicity, and high sensitivity.[3][6]

Application Notes

The OPA derivatization reaction involves the coupling of OPA with the primary amino group of an amino acid in an alkaline environment, facilitated by a thiol such as 3-mercaptopropionic acid (3-MPA) or 2-mercaptoethanol.[1][7] This reaction forms a stable 1-alkylthio-2-alkyl-substituted isoindole, which is highly fluorescent.[6] It is important to note that OPA does not react with secondary amines like proline and hydroxyproline.[3] For a comprehensive amino acid analysis, OPA is often used in conjunction with a reagent that derivatizes secondary amines, such as 9-fluorenylmethyl chloroformate (FMOC).[6] The OPA derivatives can be unstable, so prompt injection into the HPLC system after derivatization is recommended.[7]

Experimental Protocol: OPA Derivatization for HPLC Analysis

This protocol outlines the pre-column derivatization of amino acid standards or samples for HPLC analysis.

Materials:

  • Amino acid standards or sample solution

  • OPA Derivatization Reagent:

    • 50 mg o-phthalaldehyde (OPA)[7]

    • 1.25 mL Methanol[7]

    • 11.2 mL of 0.1 M Sodium Borate buffer (pH 10.2)[7]

    • 50 µL of 2-mercaptoethanol or 3-mercaptopropionic acid[7]

  • HPLC system with a fluorescence or UV detector

Procedure:

  • Preparation of OPA Derivatization Reagent:

    • Dissolve 50 mg of OPA in 1.25 mL of methanol.

    • Add 11.2 mL of 0.1 M sodium borate buffer (pH 10.2).

    • Add 50 µL of the thiol (2-mercaptoethanol or 3-MPA).

    • This reagent should be prepared fresh daily and stored in a dark vial.[7]

  • Derivatization Reaction:

    • In a sample vial, mix 20 µL of the amino acid standard or sample solution with 20 µL of the OPA derivatization reagent.[8]

    • Vortex the mixture for 1 minute.[8]

    • The reaction is rapid and typically complete within this time.

  • HPLC Analysis:

    • Promptly inject an appropriate volume of the derivatized sample into the HPLC system.

    • Detect the derivatives using a fluorescence detector (e.g., excitation at 230 nm and emission at 450 nm) or a UV detector (e.g., 338 nm).[8][9]

Quantitative Data Summary
ParameterValue/RangeReference
Optimal pH 10.2[7][10]
Reaction Time ~1 minute[8][11]
OPA to Sample Ratio 1:1 (v/v)[8]
Fluorescence Detection Excitation: 230 nm, Emission: 450 nm[9]
UV Detection 338 nm[8]

Diagrams

OPA_Reaction Primary_Amine Primary Amine (R-NH₂) Intermediate Intermediate Complex Primary_Amine->Intermediate Alkaline pH OPA o-Phthalaldehyde (OPA) OPA->Intermediate Thiol Thiol (R'-SH) Thiol->Intermediate Isoindole Fluorescent Isoindole Derivative Intermediate->Isoindole

Caption: Reaction of OPA with a primary amine and a thiol.

Experimental_Workflow_OPA cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis Prepare_Sample Prepare Amino Acid Sample/Standard Mix Mix Sample and OPA Reagent Prepare_Sample->Mix Prepare_OPA Prepare OPA Derivatization Reagent Prepare_OPA->Mix Vortex Vortex for 1 minute Mix->Vortex Inject Inject into HPLC System Vortex->Inject Detect Fluorescence or UV Detection Inject->Detect

Caption: Experimental workflow for OPA derivatization and HPLC analysis.

References

Application Notes and Protocols for the Catalytic Conversion of 1-(2-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic conversion of 1-(2-Amino-4-methylphenyl)ethanone, a key intermediate in the synthesis of quinoline derivatives. The protocols detailed below utilize the well-established Friedländer annulation reaction, a versatile and efficient method for constructing the quinoline scaffold, which is a privileged core structure in numerous pharmacologically active compounds.

The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone, in this case, this compound, with a compound containing an α-methylene group, such as a ketone or a β-ketoester. This reaction can be catalyzed by acids or bases and can be performed under various conditions, including conventional heating and microwave irradiation.[1][2][3]

Application in the Synthesis of Bioactive Molecules

Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The catalytic conversion of this compound provides a direct route to 7-methyl-substituted quinolines, which are of significant interest in drug discovery.

Experimental Protocols

Two distinct protocols for the catalytic conversion of this compound are presented below, utilizing different active methylene compounds and catalytic systems.

Protocol 1: Base-Catalyzed Condensation with Acetone

This protocol describes the synthesis of 2,4,7-trimethylquinoline through a base-catalyzed Friedländer annulation of this compound with acetone.

Materials:

  • This compound

  • Acetone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add an excess of acetone (10-20 eq).

  • To this solution, add a catalytic amount of potassium hydroxide (0.2-0.3 eq).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue is then dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,4,7-trimethylquinoline.

Protocol 2: Acid-Catalyzed Condensation with Ethyl Acetoacetate

This protocol outlines the synthesis of ethyl 2,7-dimethylquinoline-4-carboxylate via an acid-catalyzed Friedländer reaction between this compound and ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and ethyl acetoacetate (1.2 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • The mixture is heated to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction is monitored by TLC until the starting material is no longer visible.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford ethyl 2,7-dimethylquinoline-4-carboxylate.

Data Presentation

The following table summarizes the typical quantitative data obtained from the experimental protocols described above.

ParameterProtocol 1: Base-Catalyzed with AcetoneProtocol 2: Acid-Catalyzed with Ethyl Acetoacetate
Product 2,4,7-trimethylquinolineEthyl 2,7-dimethylquinoline-4-carboxylate
Catalyst Potassium Hydroxide (KOH)p-Toluenesulfonic acid (p-TSA)
Reactant Ratio (Amine:Ketone) 1:151:1.2
Catalyst Loading (mol%) 20-3010
Solvent EthanolToluene
Reaction Temperature RefluxReflux
Typical Reaction Time 6-12 hours4-8 hours
Typical Yield 75-85%80-90%

Visualizations

Reaction Mechanism: Friedländer Annulation

The catalytic conversion of this compound proceeds via the Friedländer annulation, which can occur through two primary pathways depending on the reaction conditions: an initial aldol addition followed by cyclization, or an initial Schiff base formation followed by an intramolecular aldol-type condensation.

Friedlander_Mechanism cluster_product Product Amine This compound Aldol Aldol Adduct Amine->Aldol Schiff Schiff Base Amine->Schiff Ketone Active Methylene Compound (e.g., Acetone) Ketone->Aldol Ketone->Schiff Unsat_Ketone α,β-Unsaturated Ketone Aldol->Unsat_Ketone - H₂O Quinoline Substituted Quinoline Unsat_Ketone->Quinoline Cyclized_Int Cyclized Intermediate Schiff->Cyclized_Int Intramolecular Aldol Cyclized_Int->Quinoline - H₂O

Caption: General mechanism of the Friedländer annulation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of quinoline derivatives from this compound.

Experimental_Workflow Start Start: This compound + Active Methylene Compound + Catalyst + Solvent Reaction Reaction: Heating (Reflux or Microwave) Start->Reaction Monitoring Monitoring: Thin-Layer Chromatography (TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Work-up: - Solvent Removal - Extraction - Washing & Drying Monitoring->Workup Proceed if complete Purification Purification: Silica Gel Column Chromatography Workup->Purification Analysis Analysis: - NMR - Mass Spectrometry - etc. Purification->Analysis Product Final Product: Substituted Quinoline Analysis->Product

Caption: General experimental workflow for quinoline synthesis.

References

Application Notes and Protocols for 2-Amino-4-methylacetophenone and its Isomers in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols concerning the use of acetophenone derivatives, with a focus on 2-amino-4-methylacetophenone and its isomers, in the field of agrochemical research. Due to the limited direct research on 2-amino-4-methylacetophenone, this document also extensively covers the well-documented applications of its isomer, 4-methylacetophenone, as a key intermediate in fungicide synthesis and its inherent phytotoxic properties.

Application Notes

Acetophenone and its derivatives represent a versatile class of chemical compounds that serve as important building blocks and active ingredients in the development of agrochemicals.[1] Their chemical structure allows for a variety of modifications, leading to the synthesis of fungicides, herbicides, and insecticides.[1][2] While research on many substituted acetophenones is ongoing, 4-methylacetophenone has established applications in the agrochemical industry.[3]

Direct research on the agrochemical applications of 2-amino-4-methylacetophenone is limited in publicly available literature. However, its structure, featuring both an amino group and a ketone, makes it a viable candidate as a precursor for the synthesis of various heterocyclic compounds with potential biological activity. The amino group can be readily transformed into other functionalities, allowing for the creation of diverse chemical libraries for screening as potential agrochemicals.

4-Methylacetophenone is a crucial intermediate in the synthesis of the fungicide Cyazofamid.[3] Cyazofamid is a highly effective protective fungicide used to control late blight and downy mildew on a variety of crops.[3] The synthesis of Cyazofamid from 4-methylacetophenone involves a multi-step chemical process, highlighting the importance of this acetophenone derivative in the production of modern crop protection agents.

Recent studies have demonstrated the phytotoxic effects of 4-methylacetophenone, suggesting its potential as a natural herbicide.[2][4] Research has shown that it can inhibit the germination and growth of various plant species.[4][5] The mechanism of action is still under investigation but is thought to involve the disruption of essential physiological processes in plants.[4] The herbicidal activity is dependent on the concentration and the plant species.[4][5]

Quantitative Data

The following table summarizes the quantitative data found in the cited research regarding the herbicidal activity of 4-methylacetophenone.

CompoundTest OrganismParameterValueReference(s)
4'-MethylacetophenoneLactuca sativa (Lettuce)IC50 for germination rate (on paper)0.4 mM[4][5]
PropiophenoneLactuca sativa (Lettuce)IC50 for hypocotyl size (on paper)0.1 mM[4]

Experimental Protocols

This protocol is based on a patented method for the preparation of isomerically pure 4-methylacetophenone, a key intermediate for agrochemicals.[6]

Materials:

  • p-Tolylmagnesium halide solution in a suitable ether (e.g., THF)

  • Acetic anhydride

  • Toluene

  • Water

  • Standard laboratory glassware for Grignard reactions (three-neck flask, dropping funnel, condenser)

  • Distillation apparatus

Procedure:

  • Set up a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Cool the reaction vessel to a temperature between -40°C and +10°C.

  • Slowly add the p-tolylmagnesium halide solution to a solution of acetic anhydride in a suitable ether over a period of 2.5 hours.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Carefully quench the reaction by the addition of water. Note: This hydrolysis is highly exothermic.

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase with toluene.

  • Combine the organic phases and distill to purify the 4-methylacetophenone. The product typically distills at 95°C at 15 mbar.[6]

Expected Yield: Approximately 94.5% with a purity of 99%.[6]

This protocol is adapted from studies evaluating the phytotoxic effects of 4-methylacetophenone.[2][4]

Materials:

  • Seeds of a model plant species (e.g., Lactuca sativa)

  • 4-Methylacetophenone

  • Solvent (e.g., acetone or ethanol)

  • Distilled water

  • Petri dishes

  • Filter paper

  • Growth chamber or incubator

Procedure:

  • Prepare stock solutions of 4-methylacetophenone in the chosen solvent.

  • Prepare a series of test concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM) by diluting the stock solution with distilled water. Ensure the final solvent concentration is low and consistent across all treatments, including a solvent-only control.

  • Place a sheet of filter paper in each Petri dish and moisten it with a specific volume of the respective test solution or control.

  • Place a predetermined number of seeds (e.g., 20) on the moistened filter paper in each Petri dish.

  • Seal the Petri dishes and place them in a growth chamber with controlled temperature and light conditions.

  • After a set incubation period (e.g., 7 days), measure the germination rate, radicle length, and hypocotyl length for each treatment.

  • Calculate the percentage of inhibition for each parameter relative to the control.

  • Determine the IC50 value (the concentration that causes 50% inhibition) for the most sensitive parameters.

Visualizations

Synthesis_of_Fungicide_Intermediate toluene Toluene reaction_step1 Friedel-Crafts Acylation toluene->reaction_step1 acylation_reagent Acylation Reagent (e.g., Acetyl Chloride) acylation_reagent->reaction_step1 lewis_acid Lewis Acid Catalyst lewis_acid->reaction_step1 methylacetophenone 4-Methylacetophenone reaction_step1->methylacetophenone further_synthesis Further Synthetic Steps methylacetophenone->further_synthesis cyazofamid Cyazofamid (Fungicide) further_synthesis->cyazofamid

Caption: Synthesis pathway of the fungicide Cyazofamid starting from Toluene.

Phytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Test Solutions (4-Methylacetophenone) add_solutions Add Solutions to Petri Dishes prep_solutions->add_solutions prep_petri Prepare Petri Dishes with Filter Paper prep_petri->add_solutions sow_seeds Sow Seeds add_solutions->sow_seeds incubate Incubate under Controlled Conditions sow_seeds->incubate measure_params Measure Germination Rate, Radicle, and Hypocotyl Length incubate->measure_params calc_inhibition Calculate % Inhibition measure_params->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Experimental workflow for a phytotoxicity bioassay.

References

Troubleshooting & Optimization

troubleshooting low yield in Friedel-Crafts acylation of anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields or other issues during the Friedel-Crafts acylation of anilines.

Troubleshooting Guides

Issue: Low or No Yield in Friedel-Crafts Acylation of Aniline

This is the most common problem encountered when attempting to directly acylate anilines. The troubleshooting workflow below outlines the primary cause and the recommended solution.

Troubleshooting Workflow Diagram

G cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Solution & Verification A Low / No Yield B Is the aniline unprotected? A->B C Catalyst Deactivation: Aniline's basic -NH2 group reacts with Lewis Acid (e.g., AlCl3) forming an inactive salt. B->C Yes D Protect the Amine Group: Convert aniline to a less basic amide (e.g., acetanilide) before acylation. C->D E Perform Friedel-Crafts Acylation on the protected aniline. D->E F Deprotect the Amine Group: Hydrolyze the amide to regenerate the amine. E->F G Successful Product Formation F->G

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation of anilines.

Q: I am getting very low to no yield when trying to perform a Friedel-Crafts acylation directly on aniline. What is going wrong?

Q: How can I successfully perform a Friedel-Crafts acylation on an aniline substrate?

A: The standard and most effective solution is to temporarily "protect" the amino group by converting it into a less basic functional group, such as an amide.[1][5] This is typically done by acetylating the aniline to form acetanilide. The amide is still an ortho-, para-director but does not react with the Lewis acid catalyst, allowing the Friedel-Crafts acylation to proceed on the aromatic ring.[1] After the acylation, the protecting acetyl group can be removed through hydrolysis to yield the desired acylated aniline.[5][6]

Experimental Protocols

Protocol 1: Protection of Aniline via Acetylation

This procedure converts aniline into acetanilide, protecting the amino group.

Reagents:

  • Aniline

  • Acetic Anhydride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Acetate

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve aniline (e.g., 500 mg) in water (14 mL). You will observe two layers as aniline is not fully soluble.[7]

  • Add concentrated HCl (e.g., 0.45 mL) to form the aniline hydrochloride salt, which dissolves to give a clear solution.[7]

  • In a separate beaker, prepare a solution of sodium acetate (e.g., 530 mg) in water (3 mL).[7]

  • Add acetic anhydride (e.g., 0.6 mL) to the aniline hydrochloride solution and swirl to mix.[7]

  • Immediately add the sodium acetate solution to the mixture. A white precipitate of acetanilide will form.[7]

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid acetanilide product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol.[7]

Protocol 2: Friedel-Crafts Acylation of Acetanilide

This procedure acylates the protected acetanilide.

Reagents:

  • Acetanilide (from Protocol 1)

  • Acyl Chloride or Anhydride (e.g., Propionyl Chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Solvent (e.g., Carbon Disulfide, CS₂)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend acetanilide in the anhydrous solvent (e.g., CS₂).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly and carefully add anhydrous AlCl₃ to the suspension with stirring. A stoichiometric amount is often required as the catalyst can complex with the product ketone.[8]

  • Add the acyl chloride (e.g., propionyl chloride) dropwise, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to stir at a low temperature or warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice and HCl.

  • Isolate the product, which may involve extraction with an organic solvent, followed by washing, drying, and purification (e.g., by chromatography or recrystallization).

Protocol 3: Deprotection of the Acylated Acetanilide

This procedure removes the acetyl protecting group to yield the final acylated aniline.

Reagents:

  • Acylated Acetanilide (from Protocol 2)

  • Aqueous Acid (e.g., HCl) or Base (e.g., NaOH)

Procedure:

  • Reflux the acylated acetanilide with an aqueous acid (e.g., 10% HCl) or base (e.g., 10% NaOH) until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture.

  • If using an acidic hydrolysis, neutralize the mixture with a base (e.g., NaOH) to precipitate the free amine product.

  • If using a basic hydrolysis, the product may precipitate upon cooling or after acidification followed by neutralization.

  • Collect the solid product by filtration, wash with water, and dry. Purify further if necessary.

Data Presentation

Table 1: Comparison of Yields for Direct vs. Protected Acylation

ReactionSubstrateCatalystConditionsTypical YieldCitation
Direct Acylation AnilineAlCl₃Standard Friedel-Crafts< 5% (Often 0%)[2][5][9]
Protected Acylation AcetanilideAlCl₃Protection, Acylation, Deprotection60-80%[5][10]

Note: Yields are representative and can vary based on the specific acylating agent and reaction conditions.

Reaction Pathway Visualization

G Aniline Aniline (C₆H₅NH₂) Acetanilide Acetanilide (C₆H₅NHCOCH₃) Aniline->Acetanilide 1. Protection (CH₃CO)₂O Acylated_Acetanilide p-Acyl Acetanilide Acetanilide->Acylated_Acetanilide 2. Friedel-Crafts RCOCl, AlCl₃ Final_Product p-Acyl Aniline Acylated_Acetanilide->Final_Product 3. Deprotection H₃O⁺ or OH⁻

Caption: The overall synthetic pathway for the acylation of aniline via a protection strategy.

Frequently Asked Questions (FAQs)

Q1: Why is the direct Friedel-Crafts acylation of aniline not recommended? A: The amino group (-NH₂) of aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[1][3] This acid-base reaction forms a salt, placing a positive charge on the nitrogen atom. This makes the entire group strongly electron-withdrawing and deactivates the benzene ring, preventing the desired electrophilic acylation.[1][5]

Q2: What is the purpose of 'protecting' the amino group? A: Protecting the amino group, typically by converting it to an amide like acetanilide, reduces the basicity of the nitrogen atom.[5] The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making it much less available to react with the Lewis acid catalyst. This allows the Friedel-Crafts acylation to proceed on the aromatic ring as intended.[11]

Q3: Does the protecting group affect where the acyl group adds to the ring? A: Yes. The acetamido group (-NHCOCH₃) is an ortho-, para-directing group. Due to steric hindrance, the acylation reaction on acetanilide typically favors the para-position, leading to a high yield of the para-substituted product.[6]

Q4: Are there other common issues in Friedel-Crafts reactions I should be aware of? A: Besides the specific issue with anilines, general problems can include:

  • Catalyst Inactivity: The Lewis acid catalyst is highly sensitive to moisture. Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.[8]

  • Sub-optimal Temperature: Reaction temperatures can significantly impact yield. Some reactions require heating, while others need to be kept cold to prevent side reactions.[8]

  • Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the catalyst because the product ketone can form a stable complex with it, taking it out of the catalytic cycle.[8]

Q5: Are there alternative methods to Friedel-Crafts for acylating anilines? A: While the protection-acylation-deprotection sequence is the most common workaround for the Friedel-Crafts reaction, other methods exist for synthesizing acylated anilines. These include direct acylation with acetic acid in the presence of zinc dust or using acetic anhydride without a strong Lewis acid catalyst, though these methods may not be suitable for all substrates or acylating agents.[12] For specific applications, modern palladium-catalyzed coupling reactions can also be employed to form C-N bonds with acylated partners.[13]

References

Technical Support Center: Purification of Crude 1-(2-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-(2-Amino-4-methylphenyl)ethanone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The nature of impurities largely depends on the synthetic route. If the synthesis involves the reduction of a nitro group, common impurities may include:

  • Unreacted starting material: The corresponding nitro-compound (1-(4-methyl-2-nitrophenyl)ethanone).

  • Reaction intermediates: Partially reduced species such as the corresponding nitroso and hydroxylamine derivatives.

  • Isomeric impurities: Positional isomers that may have formed during the nitration of the precursor.

  • Inorganic salts: Residual salts from the reduction and workup steps.

Q2: My purified product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?

A2: A persistent color is often due to trace amounts of oxidized product or highly conjugated impurities. Aromatic amines are susceptible to air oxidation, which can form colored byproducts. To mitigate this, ensure that all purification and storage steps are performed with minimal exposure to air and light. If the color remains after initial purification, a second purification step such as recrystallization with the addition of activated charcoal, or passing the sample through a short plug of activated carbon, can be effective.

Q3: I am observing significant peak tailing during silica gel column chromatography. How can this be resolved?

A3: Peak tailing is a common issue when purifying basic compounds like amines on acidic silica gel. This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. To resolve this, you can:

  • Add a competing amine to the mobile phase: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) (e.g., 0.5-1%), into the eluent can neutralize the acidic sites on the silica gel and improve peak shape.

  • Use an alternative stationary phase: Amine-functionalized silica columns provide a more basic environment and can significantly improve the peak shape for the purification of amines.

Q4: Can recrystallization be used to purify crude this compound?

A4: Yes, recrystallization can be a very effective method, especially for removing impurities with different solubility profiles. The choice of solvent is crucial. An ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for aromatic amines include ethanol/water, toluene, or ethyl acetate/hexane mixtures.

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solution becomes supersaturated above the melting point of the compound or if cooling is too rapid. To address this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation.

  • Allow the solution to cool more slowly. Insulating the flask can help.

  • Introduce a seed crystal of the pure compound to encourage crystallization.

  • Try a different solvent system with a lower boiling point.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of Spots The mobile phase polarity is not optimal.Optimize the eluent system using Thin-Layer Chromatography (TLC). Aim for an Rf value of approximately 0.3 for the target compound.
Co-elution of Impurities The polarity of the product and impurities are too similar. The mobile phase composition is inappropriate.Adjust the eluent polarity. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve separation. Consider changing the stationary phase (e.g., from silica to alumina or functionalized silica).
Product Elutes Too Quickly The eluent is too polar.Decrease the polarity of the eluent system.
Product Does Not Elute The eluent is not polar enough.Gradually increase the polarity of the eluent system (gradient elution).
Streaking on the Column The compound is not fully soluble in the eluent, or the column is overloaded.Add a more polar solvent to the eluent to improve solubility. Reduce the amount of sample loaded onto the column.
Low Recovery Irreversible adsorption onto the silica gel column.Add a competing amine like triethylamine to the mobile phase to reduce strong interactions with the silica.
Recrystallization
Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again. Add a seed crystal or scratch the inside of the flask with a glass rod.
Low Recovery of Product The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Cool the filtrate in an ice bath to maximize crystal formation. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Data Presentation

Table 1: Summary of Purification Techniques for this compound

Technique Typical Stationary/Mobile Phase or Solvent Expected Purity Estimated Yield Advantages Disadvantages
Silica Gel Column Chromatography Silica Gel; Hexane/Ethyl Acetate gradient (e.g., starting with 5% EtOAc, increasing to 20-30% EtOAc) with 0.5% Triethylamine.>98%50-80%Good for separating a wide range of impurities.Can be time-consuming and may lead to product loss on the column.
Recrystallization Ethanol/Water mixture.>99% (if successful)40-70%Can provide very high purity; scalable.Yield can be low if the compound is significantly soluble in the cold solvent; risk of "oiling out".

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a standard method for the purification of crude this compound.

  • TLC Analysis: First, determine a suitable eluent system by performing TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the product spot.

  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate. Add a small amount of silica gel and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack evenly. Add a thin layer of sand on top of the silica bed.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexane) to elute the desired compound. It is advisable to add 0.5% triethylamine to the eluent throughout the process to prevent peak tailing.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using TLC. Combine the pure fractions containing the desired product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound from an ethanol/water mixture.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise with swirling until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it just becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Visualization

PurificationWorkflow Purification Workflow for this compound Crude Crude Product This compound TLC Initial Purity Assessment (TLC) Crude->TLC HighPurity High Initial Purity (>90%) TLC->HighPurity Minor Impurities LowPurity Low Initial Purity (<90%) TLC->LowPurity Major Impurities Recrystallization Recrystallization (e.g., Ethanol/Water) HighPurity->Recrystallization Column Column Chromatography (Silica Gel, Hexane/EtOAc gradient) LowPurity->Column Analysis Final Purity Analysis (TLC, NMR, etc.) Recrystallization->Analysis Column->Analysis PureProduct Pure Product Analysis->PureProduct

Caption: A decision-making workflow for selecting a purification technique.

optimizing reaction conditions for quinoline synthesis from amino ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of quinolines from amino ketones. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing quinolines from amino ketones?

A1: The most common methods include the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, and the Combes synthesis, which uses an aniline and a β-diketone.[1][2] While the classic Skraup synthesis starts from aniline and glycerol, modifications can utilize amino ketones.[1][3]

Q2: My Friedländer synthesis is resulting in a low yield. What are the primary factors to investigate?

A2: Low yields in the Friedländer synthesis can often be attributed to several factors. The choice of catalyst is critical; if a standard acid or base catalyst is ineffective, consider exploring Lewis acids or newer catalysts like ionic liquids.[4] Reaction temperature is another key parameter; while heat is often required, excessive temperatures can lead to decomposition.[4] A significant side reaction to consider is the self-condensation of the ketone reactant, especially under basic conditions.[4]

Q3: I am observing the formation of multiple regioisomers in my Combes synthesis. How can this be controlled?

A3: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[5] Increasing the steric bulk on the β-diketone can favor the formation of one regioisomer.[5] The electronic properties of substituents on the aniline also play a role; for example, methoxy-substituted anilines tend to favor 2-CF3-quinolines, while chloro- or fluoroanilines may yield the 4-CF3 regioisomer as the major product.[5]

Q4: Tar formation is a significant issue in my Skraup-type reaction. How can I minimize it?

A4: Tar formation is a common challenge in the Skraup synthesis due to the highly acidic and high-temperature conditions which promote polymerization of intermediates.[6] To mitigate this, it is crucial to moderate the reaction's exothermicity. The addition of a moderator like ferrous sulfate (FeSO₄) is a common strategy.[4][6] Careful control of the reaction temperature and the slow, controlled addition of sulfuric acid are also vital to minimize tar formation.[6]

Q5: What are the most effective methods for purifying crude quinoline products?

A5: The purification strategy depends on the nature of the impurities. For removing tarry byproducts from a Skraup synthesis, steam distillation is highly effective as it separates the volatile quinoline from non-volatile tars.[6] For other syntheses, common techniques include recrystallization, often after conversion to a salt to improve crystal lattice formation and exclude impurities, and column chromatography for separating closely related derivatives.[7] Solvent extraction can also be employed to separate the basic quinoline from neutral and acidic impurities.[6][7]

Troubleshooting Guides

Issue 1: Low to No Product Formation in Friedländer Synthesis

If you are experiencing low or no yield in your Friedländer synthesis, a systematic approach to troubleshooting can help identify the root cause.

LowYield_Troubleshooting start Low/No Product check_catalyst Evaluate Catalyst - Activity - Concentration start->check_catalyst check_temp Optimize Temperature - Too low? (No reaction) - Too high? (Decomposition) start->check_temp check_reactants Verify Reactant Quality - Purity - Stability start->check_reactants side_reactions Investigate Side Reactions - Aldol self-condensation start->side_reactions solution_catalyst Screen Catalysts (e.g., Lewis acids like In(OTf)₃, ZnCl₂) check_catalyst->solution_catalyst solution_temp Adjust Temperature Incrementally check_temp->solution_temp solution_reactants Purify/Replace Reactants check_reactants->solution_reactants solution_side_reactions Slow Addition of Ketone or Switch to Acid Catalyst side_reactions->solution_side_reactions end Improved Yield solution_catalyst->end solution_temp->end solution_reactants->end solution_side_reactions->end

Caption: Troubleshooting workflow for low yield in Friedländer synthesis.

Issue 2: Poor Regioselectivity in Combes Synthesis with Unsymmetrical Ketones

Achieving the desired regioisomer can be challenging. The following guide offers strategies to improve selectivity.

Regioselectivity_Troubleshooting start Poor Regioselectivity steric_effects Analyze Steric Hindrance - Bulk of ketone substituents - Substituents on aniline start->steric_effects electronic_effects Consider Electronic Effects - Electron-donating/withdrawing groups on aniline start->electronic_effects reaction_conditions Modify Reaction Conditions - Temperature - Solvent start->reaction_conditions modify_ketone Increase Steric Bulk on Ketone steric_effects->modify_ketone modify_aniline Select Aniline with Appropriate Electronics electronic_effects->modify_aniline adjust_conditions Vary Temperature/Solvent to Favor Kinetic vs. Thermodynamic Product reaction_conditions->adjust_conditions end Improved Regioselectivity modify_ketone->end modify_aniline->end adjust_conditions->end

Caption: Strategies to improve regioselectivity in Combes synthesis.

Data on Reaction Condition Optimization

The following tables summarize quantitative data for optimizing quinoline synthesis, providing a clear comparison of various catalysts and conditions.

Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield

Entry2-Aminoaryl KetoneKetone/Dicarbonyl CompoundCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
12-AminobenzophenoneEthyl acetoacetateIn(OTf)₃ (5)-80192[8]
22-AminobenzophenoneEthyl acetoacetatep-TsOHEthanolReflux1275[4]
32-AminobenzophenoneCyclohexanoneKOHEthanolReflux885[4]
42-AminoacetophenoneEthyl acetoacetateFeCl₃·6H₂O (10)Waterrt295[9]
52-AminobenzaldehydeAcetophenoneNoneWater70397[10]
62-Aminoaryl ketones1,3-Dicarbonyl compoundsFe₃O₄-IL-HSO₄ (20 mg)-900.25-185-96[11]

Table 2: Comparison of Purification Techniques for Quinolines

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Reference
Steam DistillationCrude Quinoline from Skraup SynthesisAlkali, then steamHigh (not specified)84-91[7]
Crystallization (Salt Formation)Crude QuinolinePhosphoric acid, then neutralization98-99 (multiple cycles)Not specified[7]
RecrystallizationCrude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[7]
RecrystallizationCrude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[7]
Column ChromatographyMixture of quinoline derivativesSilica gel, appropriate eluent>99Variable[7]

Experimental Protocols

Protocol 1: Friedländer Synthesis of 2-Phenyl-quinoline-4-carboxylate

This protocol details a Lewis acid-catalyzed Friedländer synthesis.

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃) (5 mol%)

Procedure:

  • To a clean, dry round-bottom flask, add 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol).[8]

  • Add In(OTf)₃ (5 mol%) to the mixture.[8]

  • Heat the reaction mixture to 80 °C with stirring under a nitrogen atmosphere.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 1 hour), cool the reaction mixture to room temperature.[8]

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Combes Synthesis of 2,4-Dimethylquinoline

This protocol describes a classic acid-catalyzed Combes synthesis.

Materials:

  • Aniline (0.1 mol)

  • Acetylacetone (0.1 mol)

  • Concentrated Sulfuric Acid

Procedure:

  • In a round-bottom flask, mix aniline (0.1 mol) and acetylacetone (0.1 mol).[8]

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approximately 20 mL) with constant stirring, ensuring the temperature remains low.[8]

  • After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours.[8]

  • Heat the mixture on a water bath at 100 °C for 15-20 minutes.[8]

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., concentrated NaOH solution) until it is alkaline.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by distillation or recrystallization.

Experimental_Workflow cluster_friedlander Friedländer Synthesis cluster_combes Combes Synthesis f_start Mix 2-Aminobenzophenone, Ethyl Acetoacetate, In(OTf)₃ f_heat Heat at 80°C f_start->f_heat f_monitor Monitor by TLC f_heat->f_monitor f_cool Cool to RT f_monitor->f_cool f_purify Purify by Chromatography f_cool->f_purify f_product Final Product f_purify->f_product c_start Mix Aniline and Acetylacetone c_acid Slowly Add H₂SO₄ (ice bath) c_start->c_acid c_rt Stir at RT c_acid->c_rt c_heat Heat at 100°C c_rt->c_heat c_quench Pour on Ice c_heat->c_quench c_neutralize Neutralize with Base c_quench->c_neutralize c_extract Extract with Organic Solvent c_neutralize->c_extract c_purify Purify (Distillation/Recrystallization) c_extract->c_purify c_product Final Product c_purify->c_product

References

Technical Support Center: Acylation of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering side reactions during the acylation of substituted anilines.

Troubleshooting Guide

This guide addresses common issues encountered during the acylation of anilines in a question-and-answer format.

Issue 1: Low yield of the desired mono-acylated product and formation of a di-acylated byproduct.

  • Question: Why am I getting a significant amount of a di-acylated product alongside my desired mono-acylated aniline?

  • Answer: Di-acylation is a common side reaction, particularly under harsh reaction conditions or with a large excess of the acylating agent.[1][2] While the N-acetyl group of the initially formed acetanilide is only moderately activating, a second acylation can occur if the reaction conditions are too forcing.[1][2]

  • Recommended Solutions:

    • Control Stoichiometry: Use a stoichiometric amount of the acylating agent. Adding the agent slowly to the reaction mixture can prevent a large excess at any given time.[2]

    • Moderate Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Issue 2: The reaction mixture turns dark brown/black or forms tarry residues.

  • Question: My reaction has turned very dark and is producing a tar-like substance. What is happening and how can I prevent it?

  • Answer: Dark coloration and tar formation are often due to the oxidation of the aniline starting material or product.[3] The highly activated aromatic ring of aniline is very susceptible to oxidation, especially in the presence of strong oxidizing agents or under certain acidic conditions.[3][4]

  • Recommended Solutions:

    • Use Purified Reagents: Ensure the aniline starting material is pure and as colorless as possible.[3] Oxidation can occur during storage.[5]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent air oxidation.[3]

    • Protect the Amino Group: Acetylation of the amino group to form an acetanilide makes the substrate less prone to oxidation.[3][4][6]

    • Add a Reducing Agent: In some preparations, a small amount of zinc dust is added to reduce colored impurities and prevent oxidation of the aniline.[7]

Issue 3: Exclusive N-acylation occurs when C-acylation (Friedel-Crafts) is desired.

  • Question: I am trying to perform a Friedel-Crafts acylation on an aniline derivative, but I am only getting the N-acylated product, or the reaction isn't working at all. Why?

  • Answer: This is an expected outcome for direct acylation. The nitrogen atom of the amino group is a stronger nucleophile than the aromatic ring, leading to preferential N-acylation.[6] Furthermore, in a Friedel-Crafts reaction, the basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the catalyst and preventing the reaction from proceeding.[6][8][9] This acid-base reaction forms an anilinium salt, which deactivates the ring towards electrophilic substitution.[9][10]

  • Recommended Solution:

    • Protecting Group Strategy: The most effective strategy is to temporarily protect the amino group. Convert the aniline to an acetanilide by reacting it with acetic anhydride.[6][8][11] The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating and does not react with the Lewis acid catalyst.[4][6] After the C-acylation is complete, the acetyl group can be removed by hydrolysis to yield the desired C-acylated aniline.[3][8]

Issue 4: Formation of O-acylated byproducts in substrates containing hydroxyl groups.

  • Question: My substituted aniline also contains a phenolic hydroxyl group, and I am seeing byproducts resulting from O-acylation. How can I selectively acylate the nitrogen?

  • Answer: When other nucleophilic groups like hydroxyls are present, they can compete with the amino group for the acylating agent.[2] Generally, the amino group is a stronger nucleophile than a hydroxyl group, which allows for selective N-acylation under controlled conditions.[12]

  • Recommended Solutions:

    • Control Temperature: N-acylation can often be achieved preferentially at lower temperatures.[2]

    • pH Control: The relative nucleophilicity of the amino and hydroxyl groups can be influenced by the pH of the reaction medium.

    • Protecting Groups: If selectivity cannot be achieved by controlling reaction conditions, it may be necessary to protect the hydroxyl group prior to performing the N-acylation.[2]

Frequently Asked Questions (FAQs)
  • Q1: Why is N-acylation generally favored over C-acylation in anilines?

  • A1: The lone pair of electrons on the nitrogen atom of the amino group makes it a more potent nucleophile than the pi-system of the aromatic ring. Therefore, the reaction with an electrophilic acylating agent is kinetically faster at the nitrogen atom, leading to the N-acylated product as the major initial product.[6]

  • Q2: What is the purpose of adding a base, like pyridine or sodium acetate, to N-acylation reactions?

  • A2: When using acylating agents like acetyl chloride, one equivalent of acid (e.g., HCl) is produced as a byproduct.[6] This acid can protonate the nitrogen of the starting aniline, forming a non-nucleophilic anilinium salt and stopping the reaction. A base is added to neutralize the acid as it forms, ensuring the aniline remains in its nucleophilic, free-base form and driving the reaction to completion.[6][13]

  • Q3: How does protecting the amino group as an acetanilide facilitate C-acylation?

  • A3: Converting the -NH₂ group to an acetamido (-NHCOCH₃) group has two primary benefits. First, it prevents the nitrogen from acting as a Lewis base and deactivating the Friedel-Crafts catalyst.[6][8] Second, the acetamido group moderates the reactivity of the aromatic ring, which helps to prevent unwanted side reactions like polysubstitution and oxidation.[3][6][11] The acetamido group is still an ortho-, para-director for subsequent electrophilic aromatic substitution reactions.[6]

  • Q4: Can I use other acylating agents besides acyl chlorides and anhydrides?

  • A4: Yes, other acylating agents can be used. Carboxylic acids can be used, sometimes under microwave irradiation or with catalysts, in reactions that are considered greener as the only byproduct is water.[14][15] 1,3-diketones can also be used as acylating agents in lipase-mediated reactions via C-C bond cleavage.[16]

Data Presentation

Table 1: Summary of Factors Influencing Side Reactions in Aniline Acylation

Factor / ConditionObserved Side ReactionRecommended Action to Minimize Side ReactionCitations
Excess Acylating Agent Di-acylationUse stoichiometric amounts (1.0-1.1 eq) of the acylating agent.[2]
High Reaction Temperature Di-acylation, Decomposition, OxidationRun the reaction at the lowest effective temperature (e.g., room temp).[2][10]
Strongly Acidic Conditions Oxidation (tar formation), Meta-substitution (in C-acylation)Protect the amino group; use a non-acidic catalyst system if possible.[3][10]
Presence of Air (Oxygen) Oxidation (dark coloration)Perform the reaction under an inert atmosphere (N₂ or Ar).[3][4]
Unprotected -NH₂ in Friedel-Crafts No C-acylation; catalyst deactivationProtect the amino group as an acetanilide before acylation.[6][8]
Bulky Substituents on Aniline Low reaction rate / Incomplete reactionIncrease reaction temperature; use a more reactive acylating agent (acyl chloride > anhydride); use a catalyst (e.g., DMAP).[2]
Presence of other nucleophiles (-OH) O-acylationPerform the reaction at lower temperatures to favor N-acylation; protect the competing nucleophilic group.[2]
Experimental Protocols

Protocol 1: N-Acetylation of Aniline to Acetanilide (Protection Step)

This protocol describes a standard procedure for protecting the amino group of aniline via acetylation.

  • Setup: In a suitable flask, dissolve the aniline (1.0 eq) in water and add concentrated hydrochloric acid (1.1 eq) to form the soluble aniline hydrochloride salt.[1][17]

  • Reagent Preparation: In a separate flask, prepare a solution of sodium acetate (1.5 eq) in water.[17] Measure out acetic anhydride (1.1-1.2 eq).

  • Reaction: To the stirred solution of aniline hydrochloride, add the acetic anhydride, and swirl to mix. Immediately add the sodium acetate solution.[17] A white precipitate of acetanilide should form.

  • Isolation: Stir the mixture for 15-20 minutes. Cool the mixture in an ice bath to ensure complete precipitation.[1]

  • Purification: Collect the solid acetanilide by vacuum filtration and wash thoroughly with cold water.[1] The crude product can be further purified by recrystallization from ethanol/water.

Protocol 2: Friedel-Crafts Acylation of Acetanilide

This protocol is for the C-acylation of a protected aniline.

  • Setup: To a flame-dried flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.5 eq) and a suitable solvent (e.g., carbon disulfide or dichloromethane).

  • Acylium Ion Formation: Cool the suspension in an ice bath and slowly add the acyl chloride (1.1 eq). Stir for 15 minutes.

  • Reaction: Slowly add the dry acetanilide (1.0 eq) to the mixture, ensuring the temperature remains low. After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. This will hydrolyze the aluminum complexes.

  • Isolation: Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product (a mixture of ortho- and para-acylated acetanilide) by column chromatography or recrystallization.

Protocol 3: Deprotection of Acetanilide to Yield Acylated Aniline

This protocol is for removing the acetyl protecting group.

  • Setup: In a round-bottom flask, add the acylated acetanilide product from Protocol 2 and an excess of aqueous hydrochloric acid (e.g., 10% w/v).[3]

  • Reaction: Heat the mixture to reflux for 1-2 hours, monitoring the cleavage of the amide bond by TLC.

  • Isolation: Cool the solution to room temperature. Slowly add a concentrated sodium hydroxide solution until the mixture is alkaline (pH > 10) to precipitate the free acylated aniline.

  • Purification: Collect the product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure C-acylated aniline.[3]

Visualizations

Troubleshooting_Workflow start Start: Aniline Acylation Reaction issue Identify Primary Issue start->issue low_yield Low Yield / Byproducts issue->low_yield No dark_color Dark Color / Tar issue->dark_color Yes no_reaction No Reaction (esp. Friedel-Crafts) issue->no_reaction No byproduct_type Byproduct Type? low_yield->byproduct_type sol_oxidation Use Inert Atmosphere Use Purified Aniline Protect -NH2 Group dark_color->sol_oxidation sol_fc_fail Protect -NH2 Group (Prevents Catalyst Deactivation) no_reaction->sol_fc_fail sol_diacyl Reduce Acylating Agent Lower Temperature Slow Addition byproduct_type->sol_diacyl Di-acylation sol_c_acyl Protect -NH2 Group (Form Acetanilide) byproduct_type->sol_c_acyl C-acylation (when N- is desired) sol_o_acyl Lower Temperature Protect -OH Group byproduct_type->sol_o_acyl O-acylation

Caption: A workflow for troubleshooting common issues in aniline acylation.

Competing_Pathways cluster_reactants reactants Substituted Aniline + Acylating Agent n_acylation N-Acylation (Kinetic Product) reactants->n_acylation Favored Pathway (High Nucleophilicity of N) c_acylation C-Acylation (Requires Protection) reactants->c_acylation Requires -NH2 Protection (e.g., Friedel-Crafts) oxidation Oxidation (Tar Formation) reactants->oxidation Harsh/Acidic Conditions di_acylation Di-acylation n_acylation->di_acylation Excess Acylating Agent High Temperature

Caption: Competing reaction pathways in the acylation of anilines.

Protection_Strategy start Start: Substituted Aniline step1 Step 1: Protect React with Acetic Anhydride start->step1 intermediate Intermediate: Acetanilide Derivative step1->intermediate step2 Step 2: C-Acylate Friedel-Crafts Reaction intermediate->step2 acylated_protected Product: C-Acylated Acetanilide step2->acylated_protected step3 Step 3: Deprotect Acid or Base Hydrolysis acylated_protected->step3 final_product Final Product: C-Acylated Aniline step3->final_product

Caption: General workflow for achieving C-acylation using a protection strategy.

References

improving the regioselectivity of Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of Friedel-Crafts acylation reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of ortho and para isomers in my Friedel-Crafts acylation. How can I increase the selectivity for the para product?

A1: Achieving high para selectivity is a common challenge. The regioselectivity is influenced by several factors. Steric hindrance often favors the formation of the para product over the ortho product, as the ortho positions are more sterically hindered.[1] You can try using a bulkier acylating agent or a substrate with a larger directing group to increase steric hindrance around the ortho position. Additionally, the choice of catalyst and solvent can significantly impact the ortho/para ratio.[1] For instance, solid acid catalysts like zeolites are known to enhance para selectivity due to shape-selective catalysis within their pores.[2]

Q2: My aromatic substrate is highly activated (e.g., phenol or aniline), and I'm getting multiple acylations and low yields. What should I do?

A2: Aromatic compounds with strongly activating groups like hydroxyl (-OH) or amino (-NH₂) are problematic for Friedel-Crafts acylation.[3] The lone pair of electrons on the oxygen or nitrogen atom coordinates with the Lewis acid catalyst, leading to deactivation of the catalyst and the aromatic ring.[3] To overcome this, the hydroxyl or amino group should be protected before performing the acylation. For phenols, protecting the hydroxyl group as an ester is a common strategy.[1] After the acylation, the protecting group can be removed to yield the desired product.[1]

Q3: Can the choice of catalyst influence the regioselectivity of the reaction?

A3: Absolutely. While traditional Lewis acids like AlCl₃ are widely used, they can sometimes lead to poor regioselectivity.[4] Modern heterogeneous catalysts, such as zeolites and other solid acids, offer significant advantages in controlling regioselectivity.[2][4] For example, in the acylation of 2-methoxynaphthalene, using a zeolite catalyst can strongly favor the formation of the 2-acetyl-6-methoxynaphthalene isomer.[5] The shape-selective nature of these catalysts can direct the acylation to the sterically less hindered position, often leading to a higher yield of the para isomer.[2]

Q4: I am working with a deactivated aromatic ring. Why is the Friedel-Crafts acylation not working?

A4: Friedel-Crafts reactions, including acylation, generally fail with strongly deactivated aromatic rings.[6] Aromatic rings substituted with powerful electron-withdrawing groups (e.g., -NO₂, -CN, -COOH, -SO₃H) are less nucleophilic and therefore do not readily attack the acylium ion electrophile.[6] The presence of these deactivating groups makes the ring less reactive than a mono-halobenzene, which is often considered the threshold for a successful reaction.

Q5: How does the solvent affect the regioselectivity in Friedel-Crafts acylation?

A5: The choice of solvent can influence the isomer distribution. For example, in the acylation of naphthalene, using a non-polar solvent like carbon disulfide (CS₂) tends to favor the alpha-substituted product (kinetic control).[3] In contrast, a more polar solvent like nitrobenzene can lead to the formation of the beta-substituted product (thermodynamic control).[3] While traditional reactions often use solvents like dichloromethane or carbon disulfide, newer, greener methodologies are exploring solvent-free conditions or the use of environmentally benign solvents like propylene carbonate or deep eutectic solvents.[7][8][9]

Troubleshooting Guide

Below is a workflow to troubleshoot and optimize the regioselectivity of your Friedel-Crafts acylation.

G cluster_0 Troubleshooting Workflow for Poor Regioselectivity start Start: Poor Regioselectivity Observed check_substrate Step 1: Analyze Substrate's Directing Groups start->check_substrate is_ortho_para Ortho/Para Director? check_substrate->is_ortho_para is_meta Meta Director? is_ortho_para->is_meta No check_sterics Step 2: Evaluate Steric Hindrance is_ortho_para->check_sterics Yes end_point End: Improved Regioselectivity is_meta->end_point Yes (Meta product expected) increase_sterics Action: Use bulkier acylating agent or catalyst check_sterics->increase_sterics High ortho-product check_catalyst Step 3: Evaluate Catalyst System check_sterics->check_catalyst Low para-selectivity increase_sterics->check_catalyst use_shape_selective Action: Switch to a shape-selective catalyst (e.g., Zeolite) check_catalyst->use_shape_selective Mixture of isomers check_solvent Step 4: Analyze Solvent Effects check_catalyst->check_solvent Good selectivity, low yield use_shape_selective->check_solvent change_solvent Action: Change solvent polarity (e.g., CS₂ vs. Nitrobenzene) check_solvent->change_solvent Isomer ratio sensitive to solvent optimize_temp Step 5: Optimize Reaction Temperature check_solvent->optimize_temp No significant improvement change_solvent->optimize_temp lower_temp Action: Lower temperature to favor kinetic product optimize_temp->lower_temp Thermodynamic product favored optimize_temp->end_point No significant improvement lower_temp->end_point

A workflow for troubleshooting poor regioselectivity.

Data on Regioselectivity

The following tables summarize how different reaction parameters can affect the product distribution in Friedel-Crafts acylation.

Table 1: Effect of Catalyst on the Acylation of Anisole with Propionic Anhydride

CatalystSolventTemperature (°C)Time (h)Yield (%)p-isomer : o-isomer ratioReference
AlCl₃CS₂019098 : 2[10]
FeCl₃DichloromethaneRoom Temp28595 : 5[11]
ZSM-5 ZeoliteNone150492>99 : <1[2]
SnO₂ nanosheetsNone500.7-1.278-92Exclusively para[7]

Table 2: Effect of Solvent on the Acylation of Naphthalene

Acylating AgentCatalystSolventProduct FavoredControl TypeReference
Acetyl ChlorideAlCl₃Carbon Disulfide (CS₂)Alpha-substitutedKinetic[3]
Acetyl ChlorideAlCl₃NitrobenzeneBeta-substitutedThermodynamic[3]

Key Experimental Protocols

Protocol 1: General Procedure for Regioselective Acylation using AlCl₃

This protocol describes a standard procedure for the Friedel-Crafts acylation of anisole.

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice, concentrated HCl, 5% NaOH solution, brine, anhydrous Na₂SO₄

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried to prevent deactivation of the Lewis acid catalyst.[3]

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension in an ice bath.

  • Acylating Agent Addition: Add acetyl chloride (1.0 equivalent) dropwise to the cooled suspension while stirring.

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[3]

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water, 5% aqueous NaOH solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the product by column chromatography or distillation to isolate the desired isomer.

Protocol 2: Green Acylation using a Solid Acid Catalyst (SnO₂ nanosheets)

This protocol provides a solvent-free method for the regioselective acylation of anisole.[7]

Materials:

  • Anisole

  • Benzoyl chloride

  • SnO₂ nanosheet catalyst (10 mol %)

  • Dichloromethane (DCM) for extraction

  • Aqueous sodium bicarbonate, anhydrous sodium sulfate

  • Reaction vessel with magnetic stirrer and heating capabilities

Procedure:

  • Reaction Setup: In a reaction vessel, mix the SnO₂ nanosheet catalyst (10 mol %) and benzoyl chloride (2 mmol).[7]

  • Substrate Addition: Add the aromatic substrate, anisole (4 mmol), to the mixture.[7]

  • Reaction: Stir the mixture at 50 °C. Monitor the reaction by TLC until completion (typically 40-70 minutes).[7]

  • Catalyst Separation: After cooling, dilute the reaction mixture with DCM and separate the catalyst by filtration. The catalyst can be washed, dried, and reused.[7]

  • Workup: Wash the DCM extract with an aqueous solution of sodium bicarbonate, then dry the organic layer over anhydrous sodium sulfate.[7]

  • Purification: Evaporate the solvent under reduced pressure and purify the product by column chromatography.[7]

Mechanistic Visualizations

Directing Effects of Substituents

The regioselectivity of Friedel-Crafts acylation is primarily controlled by the electronic properties of the substituents on the aromatic ring.[10]

G cluster_activating Activating Groups (Ortho-, Para-Directing) cluster_deactivating Deactivating Groups (Meta-Directing) activating -OCH₃, -CH₃, -OH, -NH₂ (Electron-Donating) ortho_para Directs acylation to ortho and para positions activating->ortho_para Increases ring nucleophilicity deactivating -NO₂, -CN, -C=O (Electron-Withdrawing) meta Directs acylation to meta position deactivating->meta Decreases ring nucleophilicity

Influence of substituents on acylation position.
Role of Catalyst in Acylium Ion Formation

The Lewis acid catalyst plays a crucial role in generating the reactive electrophile, the acylium ion.[11]

G cluster_mechanism Catalyst-Mediated Acylium Ion Generation acyl_chloride Acyl Chloride (R-CO-Cl) complex Intermediate Complex [R-CO-Cl---AlCl₃] acyl_chloride->complex lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->complex acylium_ion Acylium Ion [R-C≡O]⁺ (Electrophile) complex->acylium_ion Chloride abstraction catalyst_complex [AlCl₄]⁻ complex->catalyst_complex

Generation of the acylium ion electrophile.

References

Technical Support Center: Purification of Aminophenyl Ethanones by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the purification of aminophenyl ethanones using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude aminophenyl ethanone samples?

A1: The nature of impurities largely depends on the synthetic route. For aminophenyl ethanones synthesized via the reduction of a nitrophenyl ethanone, common impurities include:

  • Unreacted Starting Material: The corresponding nitrophenyl ethanone.

  • Reaction Intermediates: Partially reduced species like nitroso and hydroxylamine derivatives.

  • Isomeric Impurities: Positional isomers that may have formed during the initial nitration of the precursor.[1]

  • Inorganic Salts: Residual salts from reduction and workup steps, especially when using metal/acid reduction methods (e.g., iron or tin salts).[1]

Q2: Why does my purified aminophenyl ethanone have a persistent yellow or brownish color?

A2: A lingering color after column chromatography is often due to trace amounts of oxidized product or highly conjugated impurities.[1] Aromatic amines are susceptible to air oxidation, which can form colored byproducts.[1] To minimize this, conduct purification and storage with minimal exposure to air and light. If the color persists, a subsequent purification step like recrystallization or passing the sample through a short plug of activated carbon might be necessary.[1]

Q3: What causes significant peak tailing during silica gel column chromatography of aminophenyl ethanones?

A3: Peak tailing is a frequent issue when purifying amines on silica gel.[1] It arises from the interaction of the basic amino group with the acidic silanol groups on the silica surface.[1] This can be addressed by:

  • Adding a basic modifier to the eluent: A small amount of triethylamine (0.1-1%) or ammonia in methanol can be added to the mobile phase to neutralize the acidic sites on the silica gel.[1]

  • Using an alternative stationary phase: Amine-functionalized silica columns offer a more basic environment and can significantly improve the peak shape for amine purification.[1] Alumina can also be an effective stationary phase for the purification of amines.[2]

  • Considering reversed-phase chromatography: For sufficiently polar compounds, reversed-phase chromatography can be a viable alternative.[1]

Q4: Can recrystallization be used as an alternative to column chromatography for purifying aminophenyl ethanones?

A4: Yes, recrystallization can be a very effective purification method, especially for removing impurities with different solubilities than the desired product.[1] The key is to find a suitable solvent or solvent system where the aminophenyl ethanone is sparingly soluble at room temperature but highly soluble at higher temperatures.[1] Common solvent systems for aromatic amines include ethanol/water, toluene, or mixtures of ethyl acetate and hexane.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Purification - Incomplete reaction. - Product loss during extraction and workup. - Irreversible adsorption onto the silica gel column.[1]- Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. - Optimize the extraction procedure, ensuring the correct pH to maintain the amine in the organic phase. - Address peak tailing issues (see Q3) to enhance recovery from the column.[1]
Co-elution of Impurities with the Product - Similar polarity of the product and impurity. - Inappropriate mobile phase composition.[1]- Adjust the eluent polarity. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve separation. - Change the stationary phase (e.g., from silica to alumina or a functionalized silica).[1] - Consider an alternative purification technique like recrystallization.[1]
Product Appears as an Oil Instead of a Solid - Presence of impurities that depress the melting point. - Residual solvent.[1]- Re-purify the product using a different method or optimized chromatography conditions. - Ensure complete removal of solvent under high vacuum.
Compound Does Not Move from the Baseline on TLC/Column - The mobile phase is not polar enough.- Increase the polarity of the mobile phase. For very polar compounds, solvent systems like methanol in dichloromethane might be necessary.[3] Adding a solution of 10% ammonia in methanol to dichloromethane can also be effective for stubborn amines.[2][3]
Compound Decomposes on the Column - The compound is sensitive to the acidic nature of silica gel.- Deactivate the silica gel by adding a basic modifier like triethylamine to the eluent.[3] - Use a less acidic stationary phase like florisil or alumina.[4]

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography
  • Preparation of the Crude Sample:

    • Dissolve the crude aminophenyl ethanone in a minimal amount of a relatively non-polar solvent like dichloromethane (DCM) or the initial eluent.

    • Alternatively, for solid samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (e.g., DCM or ethyl acetate), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase.

    • Add a small layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[5]

  • Loading the Sample:

    • Carefully add the dissolved sample or the dry-loaded silica to the top of the column.

    • Drain the solvent until it is level with the sand layer.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., petroleum ether/ethyl acetate 4:1).[6]

    • Gradually increase the polarity of the mobile phase as required to elute the desired compound.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified aminophenyl ethanone.[1]

Protocol 2: Column Chromatography with a Basic Modifier

This protocol is similar to Protocol 1, with the key difference being the composition of the mobile phase.

  • Mobile Phase Preparation: Add 0.1-1% triethylamine to the chosen solvent system (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica gel and improve the elution of the basic aminophenyl ethanone.[1]

Data Presentation

Table 1: Comparison of Purification Techniques for Aminophenyl Ethanones

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Standard Silica Gel Chromatography 95-99%50-80%Widely applicable; good for separating isomers.Can lead to peak tailing and lower yields for basic compounds.[1]
Silica Gel Chromatography with Basic Modifier >98%70-90%Reduces peak tailing and improves recovery of amines.The basic modifier needs to be removed from the final product.
Amine-Functionalized Silica Chromatography >98%60-85%Minimizes peak tailing and improves recovery for basic compounds.[1]More expensive stationary phase.[1]
Recrystallization >99% (if successful)40-70%Can provide very high purity; scalable.[1]Finding a suitable solvent can be challenging; lower yields if the product is significantly soluble at room temperature.[1]

Table 2: Common Solvent Systems for Column Chromatography of Aminophenyl Ethanones

Stationary PhaseMobile Phase System (Non-polar to Polar)Application Notes
Silica Gel Petroleum Ether / Ethyl AcetateA common starting point, with the ratio adjusted based on the polarity of the specific aminophenyl ethanone.[6] Ratios of 4:1 and 3:1 have been reported.[6]
Silica Gel Hexane / Ethyl AcetateA standard system for compounds of normal polarity.[2][3]
Silica Gel Dichloromethane / MethanolSuitable for more polar compounds.[2][3]
Silica Gel with Basic Modifier Hexane / Ethyl Acetate with 0.1-1% TriethylamineRecommended for reducing peak tailing of amines.[3]
Alumina Hexane / Ethyl AcetateA good alternative to silica for the purification of amines.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis and Isolation crude_sample Crude Aminophenyl Ethanone dissolve Dissolve in Minimal Solvent or Dry Load onto Silica crude_sample->dissolve load_sample Load Sample onto Column dissolve->load_sample pack_column Pack Column with Stationary Phase pack_column->load_sample elute Elute with Mobile Phase (Gradient or Isocratic) load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified Aminophenyl Ethanone evaporate->pure_product

Caption: Workflow for the purification of aminophenyl ethanones by column chromatography.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Observe Peak Tailing in Chromatogram cause1 Interaction of Basic Amine with Acidic Silica start->cause1 solution1 Add Basic Modifier (e.g., Triethylamine) to Mobile Phase cause1->solution1 solution2 Use Amine-Functionalized Silica cause1->solution2 solution3 Use Alumina as Stationary Phase cause1->solution3 end Improved Peak Shape and Purity solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for peak tailing of aminophenyl ethanones.

References

preventing polyacylation in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Friedel-Crafts Acylation

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent polyacylation during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is polyacylation generally not a significant side reaction compared to polyalkylation?

In Friedel-Crafts acylation, the introduction of an acyl group (-COR) to an aromatic ring deactivates the ring.[1][2][3] The carbonyl group is electron-withdrawing, which makes the newly formed aryl ketone less nucleophilic and therefore less reactive towards further electrophilic attack by another acylium ion.[1][4] In contrast, the alkyl group introduced during Friedel-Crafts alkylation is electron-donating, which activates the ring, making the monoalkylated product more reactive than the starting material and prone to subsequent alkylations.[1][5]

Q2: Under what conditions can polyacylation become a problematic side reaction?

Polyacylation can become a significant issue, leading to unwanted byproducts, under specific circumstances:

  • Highly Activated Substrates : Aromatic compounds with potent electron-donating groups (e.g., hydroxyl -OH, alkoxy -OR, amino -NH2) or electron-rich systems like polycyclic aromatic hydrocarbons can be nucleophilic enough to undergo a second acylation despite the deactivating effect of the first acyl group.[1][6]

  • Forcing Reaction Conditions : The use of a very strong or high concentration of a Lewis acid catalyst, elevated reaction temperatures, or prolonged reaction times can overcome the deactivating effect of the first acyl group and promote diacylation.[1]

Q3: My analysis shows a diacylated byproduct. What are the most likely causes?

Observing a diacylated product points to one or more of the following factors:

  • Substrate Reactivity : Your aromatic substrate is likely highly activated by electron-donating groups.[1][6]

  • Excessive Catalyst Loading : Using more than the required stoichiometric amount of the Lewis acid (e.g., AlCl₃) can significantly increase the reactivity of the system, forcing a second acylation.[1]

  • High Reaction Temperature : Running the reaction at elevated temperatures provides the necessary activation energy for the less favorable second acylation to occur.[1]

  • Prolonged Reaction Time : Allowing the reaction to proceed long after the starting material has been consumed can lead to the slow formation of the diacylated product.[1]

Q4: How can I adjust my experimental setup to prevent polyacylation?

To favor monoacylation, you should optimize the following conditions:

  • Control Catalyst Stoichiometry : Carefully control the amount of Lewis acid. Often, a 1:1 molar ratio of catalyst to the acylating agent is sufficient. For highly reactive substrates, you may even use sub-stoichiometric amounts.[1]

  • Lower the Reaction Temperature : Begin the reaction at a low temperature (e.g., 0°C or lower) and allow it to warm to room temperature slowly. This helps to control the reaction rate and selectivity.[1]

  • Monitor Reaction Progress : Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the monoacylated product is maximized to prevent the formation of byproducts over time.[1]

  • Choose a Milder Catalyst : For highly activated systems, consider using milder Lewis acids, such as ZnCl₂ or FeCl₃, which can offer better control and selectivity.[1]

Troubleshooting Guide

This table summarizes common issues leading to polyacylation and provides recommended solutions.

Problem Observed Potential Cause Recommended Solution Parameter to Control
Significant Diacylation Product (>10%) Substrate is highly activated (e.g., phenol, anisole).Use a milder Lewis acid catalyst (e.g., ZnCl₂, FeCl₃).[1] Protect the activating group (e.g., convert phenol to an ester) before acylation.[6]Catalyst Type, Substrate Modification
Minor Diacylation Product (5-10%) Excessive Lewis acid catalyst loading.Reduce Lewis acid to a 1:1 molar ratio relative to the acylating agent.Catalyst Stoichiometry
Formation of Multiple Isomers and Diacylated Products High reaction temperature.Perform the reaction at 0°C or below, with slow warming to room temperature.[1]Temperature
Product Mixture Contains Starting Material and Diacylated Product Prolonged reaction time.Monitor the reaction closely using TLC and quench immediately upon consumption of the starting material.[1]Reaction Time
Troubleshooting Workflow for Polyacylation

The following diagram provides a logical workflow for diagnosing and solving issues with polyacylation.

G Troubleshooting Workflow for Polyacylation start Polyacylation Observed substrate_check Is the aromatic substrate highly activated? (e.g., contains -OH, -OR) start->substrate_check cond_check Are reaction conditions 'forcing'? (High Temp, >1.1 eq Catalyst) substrate_check->cond_check No sol_substrate SOLUTION: 1. Use a milder Lewis Acid (ZnCl₂). 2. Protect the activating group. substrate_check->sol_substrate Yes sol_conditions SOLUTION: 1. Lower temperature to 0°C. 2. Reduce catalyst to 1:1 stoichiometry. 3. Monitor reaction via TLC. cond_check->sol_conditions Yes no_issue Monoacylation should be favored. Re-evaluate other side reactions. cond_check->no_issue No

Caption: A step-by-step decision diagram for troubleshooting polyacylation.

Experimental Protocols

Protocol 1: General Procedure for Controlled Friedel-Crafts Monoacylation

This protocol is optimized to minimize the risk of polyacylation with moderately activated aromatic substrates.

  • Preparation : In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the Lewis acid (e.g., AlCl₃, 1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane, DCE).

  • Complex Formation : Cool the suspension to 0°C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.0 equivalent) dropwise to the stirred suspension.

  • Addition of Substrate : Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction : After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by TLC.

  • Workup : Once the starting material is consumed, quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated HCl.

  • Extraction and Purification : Transfer the mixture to a separatory funnel. Separate the organic layer, wash it sequentially with water and brine, then dry it over anhydrous Na₂SO₄. Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography or recrystallization.[1]

Protocol 2: Acylation Followed by Clemmensen Reduction

This two-step sequence is an excellent strategy to obtain mono-alkylated benzenes, completely avoiding the polyalkylation issue associated with direct Friedel-Crafts alkylation.[5]

Step A: Friedel-Crafts Acylation

  • Follow Protocol 1 to synthesize and purify the mono-acylated aryl ketone.

Step B: Clemmensen Reduction of the Aryl Ketone

  • Amalgam Preparation : Prepare zinc amalgam by stirring zinc powder with a 5% mercury(II) chloride solution for 10 minutes, then decanting the liquid and washing the solid zinc.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, a co-solvent (e.g., toluene), and the aryl ketone from Step A.

  • Reduction : Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more portions of concentrated HCl periodically to maintain a strongly acidic environment.

  • Workup and Isolation : After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Filter the solution and remove the solvent by distillation or rotary evaporation to yield the final alkylated aromatic product.[5]

Visualized Pathways and Logic

Factors Influencing Mono- vs. Polyacylation

The following diagram illustrates the chemical principles governing the selectivity of Friedel-Crafts acylation.

G Controlling Factors in Friedel-Crafts Acylation sub Aromatic Substrate (Arene) prod1 Monoacylated Product (Deactivated Ring) sub->prod1 + Acylium Ion [1] acyl Acylium Ion (R-C≡O⁺) prod2 Diacylated Product (Side Product) prod1->prod2 + Acylium Ion [2] deact Deactivating Effect of Acyl Group (Electron Withdrawing) prod1->deact deact->prod2 Inhibits Reaction [2] activ Forcing Conditions: - Highly Activated Substrate - Excess Strong Lewis Acid - High Temperature activ->prod2 Promotes Reaction [2]

Caption: The balance between deactivation and reaction conditions in acylation.

References

Validation & Comparative

A Comparative 1H NMR Analysis of 1-(2-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectral data for 1-(2-Amino-4-methylphenyl)ethanone. By comparing its spectrum with those of structurally related acetophenone derivatives, researchers can gain a deeper understanding of substituent effects on proton chemical shifts. This document is intended for researchers, scientists, and drug development professionals, offering a summary of 1H NMR data, a detailed experimental protocol, and a structural diagram to aid in spectral interpretation and characterization.

Comparative 1H NMR Data

The chemical shifts of protons in this compound are influenced by the electronic effects of the amino (-NH2), methyl (-CH3), and acetyl (-COCH3) groups on the aromatic ring. The following table summarizes the 1H NMR spectral data for the target molecule and key analogues. The data for the target molecule is predicted based on established substituent effects, providing a valuable reference for experimental verification. The alternatives—Acetophenone, 2-Aminoacetophenone, and 4-Methylacetophenone—serve to illustrate the individual effects of the amino and methyl substituents.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound (Predicted) -COCH3~2.5Singlet3H
-CH3~2.3Singlet3H
-NH2~5.9 (broad)Singlet2H
Aromatic H-3~6.5Singlet1H
Aromatic H-5~6.6Doublet1H
Aromatic H-6~7.6Doublet1H
Acetophenone [1][2]-COCH32.61Singlet3H
Aromatic H (meta)7.45 - 7.49Multiplet2H
Aromatic H (para)7.55 - 7.59Multiplet1H
Aromatic H (ortho)7.96 - 7.98Multiplet2H
2-Aminoacetophenone [3]-COCH32.55Singlet3H
-NH26.15 (broad)Singlet2H
Aromatic Protons6.60 - 7.70Multiplet4H
4-Methylacetophenone [4]-COCH32.57Singlet3H
-CH32.41Singlet3H
Aromatic H (ortho to -CH3)7.25Doublet2H
Aromatic H (ortho to -COCH3)7.86Doublet2H

Experimental Protocol for 1H NMR Spectroscopy

This section details a standard methodology for acquiring a 1H NMR spectrum.

1. Materials and Equipment

  • Sample (5-10 mg) of the compound

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl3)

  • Internal standard, typically Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes and vials

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation [3]

  • Accurately weigh 5-10 mg of the solid sample and place it into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl3).

  • Add a minimal amount of TMS as an internal standard (typically a single drop from a pipette). TMS will serve as the reference peak at 0 ppm.

  • Securely cap the vial and vortex thoroughly until the sample is completely dissolved.

  • Using a clean pipette, transfer the solution into a 5 mm NMR tube.

3. Data Acquisition [3]

  • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer frequency to the deuterium signal of the solvent. This step ensures field stability during the experiment.

  • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquire the 1H NMR spectrum using standard acquisition parameters. The number of scans should be sufficient to achieve an adequate signal-to-noise ratio.

4. Data Processing and Analysis [3]

  • Apply a Fourier transform to the raw data (Free Induction Decay, FID) to generate the frequency-domain spectrum.

  • Correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

  • Integrate the signals to determine the relative ratios of the protons giving rise to each peak.

  • Analyze the multiplicity (splitting pattern) of each signal to deduce information about neighboring protons.

  • Assign each signal to the corresponding protons in the molecular structure based on chemical shift, integration, and multiplicity.

Structural Visualization and Proton Assignment

The following diagram illustrates the chemical structure of this compound with its distinct proton environments labeled for correlation with the NMR data.

Figure 1. Structure of this compound with proton labels.

References

Substituent Effects on the 13C NMR Spectra of Acetophenones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle electronic effects of substituents on aromatic systems is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful tool for probing these effects. This guide offers a comparative analysis of the 13C NMR spectral data of various substituted acetophenones, supported by experimental data, to elucidate the influence of different functional groups on the chemical shifts of the carbonyl and aromatic carbons.

This analysis demonstrates the sensitivity of 13C NMR spectroscopy in reflecting the electronic environment of carbon atoms within a molecule. The data presented can aid in the structural elucidation of novel compounds and provide insights into the electronic properties of substituted aromatic rings, which is fundamental in medicinal chemistry and materials science.

Comparative Analysis of 13C NMR Chemical Shifts

The chemical shifts in 13C NMR are highly sensitive to the electron density around the carbon nucleus. Electron-withdrawing groups deshield the carbon atoms, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups shield the carbons, resulting in a lower chemical shift (upfield).

The following table summarizes the 13C NMR chemical shifts (in ppm) for the carbonyl carbon (C=O) and the aromatic carbons (C1-ipso, C2/C6-ortho, C3/C5-meta, C4-para) of acetophenone and a series of its para- and meta-substituted derivatives. All spectra were recorded in deuterated chloroform (CDCl3).

SubstituentPositionδ (C=O)δ (C1)δ (C2/C6)δ (C3/C5)δ (C4)δ (CH3)
-H-198.1[1][2]137.1[1][2]128.2[1]128.5[1][2]133.0[1]26.5[1]
p-Brpara197.1[1]135.8[1]129.8[1]131.9[1]128.4[1]26.5[1]
p-Clpara196.8[1]135.4[1]129.7[1]128.9[1]139.6[1]26.5[1]
p-Fpara196.4[1]133.6[1]130.9, 131.0[1]115.5, 115.7[1]164.7, 166.826.5[1]
p-CH3para198.0[1]134.7[1]128.4[1]129.2[1]143.9[1]21.6, 26.5[1]
p-OCH3para196.6130.4130.4113.7163.526.3, 55.4
p-NO2para196.7142.1129.4123.8150.326.9
m-Clmeta196.6[1]138.7[1]126.4, 128.4[1]134.9[1]129.9, 133.0[1]26.5[1]
m-CH3meta198.3[1]137.2[1]128.7, 125.6[1]138.3[1]133.8, 128.4[1]21.3, 26.6[1]

Experimental Protocol: 13C NMR Spectroscopy of Substituted Acetophenones

A detailed methodology is crucial for the reproducibility of experimental results.

1. Sample Preparation:

  • Weigh approximately 20-30 mg of the substituted acetophenone sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument and Parameters:

  • Spectrometer: A 500 MHz NMR spectrometer (or equivalent) equipped with a broadband probe.

  • Nucleus: 13C

  • Frequency: 125 MHz

  • Solvent: CDCl3

  • Temperature: 298 K (25 °C)

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

    • Relaxation Delay (d1): 2.0 seconds.

    • Acquisition Time (aq): Approximately 1.0-1.5 seconds.

    • Number of Scans (ns): 128 to 1024, depending on the sample concentration and solubility.

    • Spectral Width (sw): Approximately 240 ppm (e.g., -20 to 220 ppm).

3. Data Processing:

  • Apply an exponential line broadening factor of 1.0-2.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the residual CDCl3 solvent peak to 77.16 ppm or the TMS signal to 0.00 ppm.

  • Integrate the peaks and perform peak picking to determine the chemical shifts.

Visualization of Substituted Acetophenone Structure

The following diagram illustrates the general structure of a substituted acetophenone and the IUPAC numbering for the carbon atoms, which is used for the assignment of the 13C NMR signals.

substituted_acetophenone cluster_ring Substituted Phenyl Group cluster_acetyl Acetyl Group C1 C1 C2 C2 C1->C2 C_carbonyl C=O C1->C_carbonyl ipso C3 C3 C2->C3 C4 C4 C3->C4 R Substituent (R) C5 C5 C4->C5 C4->R para C6 C6 C5->C6 C6->C1 C_methyl CH3 C_carbonyl->C_methyl

General structure of a substituted acetophenone.

References

Comparative Mass Spectrometry Fragmentation Analysis: Amino- and Methyl-Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the mass spectrometry fragmentation patterns of 2-amino-4-methylacetophenone and its structural isomers, providing valuable insights for researchers in analytical chemistry and drug development.

Introduction

Comparative Fragmentation Data

The following table summarizes the key mass spectral data for 2-amino-5-methylacetophenone, 2'-aminoacetophenone, and 4'-methylacetophenone. This data is essential for understanding how the position of the amino and methyl groups influences the fragmentation pathways.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and their Relative Intensities
2-Amino-5-methylacetophenone 149134 (M-15, loss of CH₃), 106, 77
2'-Aminoacetophenone 135120 (M-15, loss of CH₃), 92, 65
4'-Methylacetophenone 134119 (M-15, loss of CH₃, base peak), 91 (tropylium ion), 65, 43 (acetyl cation)

Predicted Fragmentation of 2-Amino-4-methylacetophenone

Based on the fragmentation patterns of the analogous compounds, the mass spectrum of 2-amino-4-methylacetophenone is anticipated to exhibit the following key features:

  • Molecular Ion (M+) : A peak at m/z 149, corresponding to the molecular weight of the compound.

  • Loss of a Methyl Radical (M-15) : A significant peak at m/z 134, resulting from the cleavage of the acetyl methyl group (α-cleavage), which is a common fragmentation pathway for acetophenones.[1]

  • Formation of a Substituted Tropylium Ion : A peak around m/z 106 or other characteristic fragments arising from rearrangements and cleavages of the aromatic ring and its substituents.

  • Acetyl Cation : A peak at m/z 43, corresponding to the [CH₃CO]⁺ ion.[1]

Experimental Protocols

The following is a generalized experimental protocol for acquiring electron ionization mass spectra of aromatic ketones, based on established methodologies.[1][2]

Instrumentation:

A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is typically used.

Gas Chromatography (GC) Conditions:

  • Injection Mode: Split or splitless injection of the sample dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-500.

  • Scan Speed: 1000 amu/s.

Data Analysis:

The acquired mass spectra are processed to identify the molecular ion and major fragment ions. The relative abundances of these ions are calculated and plotted to generate the mass spectrum.

Visualizing Fragmentation and Workflow

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway of 2-amino-4-methylacetophenone and a typical experimental workflow for its analysis.

fragmentation_pathway mol 2-Amino-4-methylacetophenone (m/z 149) frag1 [M-CH₃]⁺ (m/z 134) mol->frag1 - •CH₃ frag3 [CH₃CO]⁺ (m/z 43) mol->frag3 - •C₈H₈NO frag2 [C₇H₇N]⁺ (m/z 105) frag1->frag2 - CO

Caption: Predicted fragmentation of 2-amino-4-methylacetophenone.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent inject Inject into GC dissolve->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpret Fragmentation Pattern spectrum->interpret

Caption: General experimental workflow for GC-MS analysis.

References

A Comparative Analysis of 2-, 3-, and 4-Aminoacetophenone Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the physicochemical properties, synthesis, and biological activities of 2-, 3-, and 4-aminoacetophenone isomers.

The positional isomers of aminoacetophenone—2-aminoacetophenone, 3-aminoacetophenone, and 4-aminoacetophenone—serve as crucial building blocks and active compounds in the landscape of pharmaceutical research and development. While sharing the same molecular formula (C₈H₉NO) and molecular weight (135.16 g/mol ), the seemingly subtle difference in the position of the amino group on the acetophenone scaffold imparts distinct physicochemical properties and diverse biological activities. This guide provides a comparative study of these three isomers, presenting key experimental data, detailed protocols for their synthesis and biological evaluation, and visual representations of relevant pathways and workflows to aid researchers in their quest for novel therapeutics.

Physicochemical and Spectroscopic Properties

The location of the amino group significantly influences the physical and spectral characteristics of each isomer. These properties are fundamental for their identification, purification, and formulation.

Property2-Aminoacetophenone3-Aminoacetophenone4-Aminoacetophenone
CAS Number 551-93-999-03-699-92-3
Appearance Yellow to brown liquid or solidBrown crystalline powderYellow to light brown crystalline powder
Melting Point (°C) 2094-98103-107
Boiling Point (°C) 250-252289-290293-295
Solubility Practically insoluble in water; soluble in alcoholSlightly soluble in water; soluble in alcohol, chloroformSlightly soluble in cold water; soluble in hot water, alcohol, ether
Density (g/mL) ~1.112 (at 25°C)~1.1~1.161
pKa 2.31 (predicted)3.41 (predicted)2.76 (conjugate acid)[1]

Spectroscopic Data Summary:

Spectrum2-Aminoacetophenone3-Aminoacetophenone4-Aminoacetophenone
¹H NMR (CDCl₃, δ ppm) ~2.6 (s, 3H), ~6.6-7.8 (m, 4H), ~6.3 (br s, 2H)~2.5 (s, 3H), ~3.9 (br s, 2H), ~6.8-7.3 (m, 4H)~2.5 (s, 3H), ~4.1 (br s, 2H), ~6.6 (d, 2H), ~7.8 (d, 2H)
¹³C NMR (CDCl₃, δ ppm) ~28.0, ~116.0, ~118.0, ~120.0, ~131.0, ~134.0, ~151.0, ~200.0~26.5, ~113.0, ~118.0, ~119.0, ~129.0, ~138.0, ~146.0, ~198.0~26.0, ~113.0, ~129.0, ~130.0, ~151.0, ~196.0
IR (cm⁻¹) ~3350, ~3450 (N-H), ~1650 (C=O)~3350, ~3450 (N-H), ~1670 (C=O)~3220, ~3340 (N-H), ~1650 (C=O)
UV-Vis (λmax, nm) 226, 254, 359 (in Alcohol)238, 318 (in Ethanol)242, 315 (in Ethanol)

Synthesis of Aminoacetophenone Isomers

The synthesis of each isomer typically involves the reduction of the corresponding nitroacetophenone. Other methods, such as the Fries rearrangement or Friedel-Crafts acylation, have also been employed.

General Experimental Protocol: Reduction of Nitroacetophenone

This protocol describes a general method for the synthesis of aminoacetophenones from their nitro precursors using a reducing agent like tin(II) chloride or catalytic hydrogenation.

Materials:

  • Nitroacetophenone isomer (1 equivalent)

  • Reducing agent (e.g., SnCl₂·2H₂O, 3-5 equivalents, or H₂ gas with a catalyst like Pd/C)

  • Solvent (e.g., Ethanol, Ethyl acetate, or concentrated Hydrochloric acid)

  • Base for neutralization (e.g., Sodium hydroxide or Sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolution: Dissolve the nitroacetophenone isomer in a suitable solvent in a round-bottom flask.

  • Reduction:

    • Using SnCl₂·2H₂O: Add the tin(II) chloride dihydrate to the solution and heat the mixture under reflux for a specified time (e.g., 1-4 hours), monitoring the reaction by Thin Layer Chromatography (TLC).

    • Using Catalytic Hydrogenation: Add a catalytic amount of Palladium on carbon (Pd/C) to the solution. Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or hydrogen uptake).

  • Work-up:

    • For SnCl₂ reduction: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic. This will precipitate tin salts.

    • For Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude aminoacetophenone.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure aminoacetophenone isomer.

Synthesis_Workflow Start Nitroacetophenone Isomer Reduction Reduction (e.g., SnCl2 or H2/Pd-C) Start->Reduction Workup Reaction Work-up (Neutralization/Filtration) Reduction->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (Recrystallization/ Chromatography) Extraction->Purification End Pure Aminoacetophenone Isomer Purification->End

Caption: General workflow for the synthesis of aminoacetophenone isomers.

Comparative Biological Activities

The position of the amino group dictates the molecule's interaction with biological targets, leading to distinct pharmacological profiles.

Biological Activity2-Aminoacetophenone3-Aminoacetophenone4-Aminoacetophenone
Anticancer Induces apoptosis.[2]Primarily a synthetic intermediate for anticancer agents.[2]Used to synthesize Schiff base palladium(II) complexes with cytotoxic effects against melanoma cell lines.[3]
Enzyme Inhibition Limited data on direct inhibition.Used in the synthesis of HIV-1 Integrase inhibitors.Derivatives show potent tyrosinase inhibitory activity.
Antimicrobial A metabolite of Pseudomonas aeruginosa.[2]Reported to have potential antibacterial properties.Azo dyes derived from it show activity against S. aureus, Pseudomonas, and E. coli.[]
Receptor Interaction Functions as a monoamine releasing agent.[2]Intermediate in the synthesis of A2B adenosine receptor antagonists.[5]No direct receptor binding data found.
Immunomodulation Modulates host immune responses.[6]No data found.No data found.
Other Activities Respiratory biomarker for P. aeruginosa infections.[7]-Used in the synthesis of anti-inflammatory pyrimidines.[8]
Structure-Activity Relationship (SAR) Insights

The distinct biological profiles can be attributed to the positional influence of the amino group on the molecule's electronic and steric properties.

  • 2-Aminoacetophenone: The proximity of the amino and acetyl groups in the ortho position allows for potential intramolecular hydrogen bonding. This can create a more rigid, planar conformation, which may be favorable for binding to specific biological targets, contributing to its role as a signaling molecule and apoptosis inducer.[2]

  • 3-Aminoacetophenone: With the amino group in the meta position, intramolecular hydrogen bonding with the acetyl group is not possible. This leads to greater conformational flexibility and makes the amino group more accessible for chemical modifications, rendering it a versatile synthetic intermediate.[2]

  • 4-Aminoacetophenone: The para position of the amino group allows for electronic resonance with the acetyl group through the benzene ring. This can influence the electron density of both functional groups and the overall polarity of the molecule, which is a key factor in its interactions with biological macromolecules.

SAR_Comparison cluster_2 2-Aminoacetophenone cluster_3 3-Aminoacetophenone cluster_4 4-Aminoacetophenone a2 Ortho Position b2 Intramolecular H-Bonding a2->b2 c2 Planar Conformation b2->c2 d2 Specific Target Recognition (Apoptosis Induction, Signaling) c2->d2 a3 Meta Position b3 No Intramolecular H-Bonding a3->b3 c3 Conformational Flexibility b3->c3 d3 Versatile Synthetic Intermediate c3->d3 a4 Para Position b4 Electronic Resonance a4->b4 c4 Altered Electron Density & Polarity b4->c4 d4 Interaction with Biological Targets (Enzyme Inhibition) c4->d4

Caption: Structure-activity relationship comparison of aminoacetophenone isomers.

Experimental Protocols for Biological Assays

Detailed protocols are essential for reproducing and building upon existing research. Below are generalized protocols for key biological assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the aminoacetophenone isomers on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Aminoacetophenone isomers (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of each aminoacetophenone isomer. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition Assay (e.g., Tyrosinase Inhibition)

This protocol can be adapted to measure the inhibitory effect of the isomers on various enzymes.

Materials:

  • Enzyme (e.g., Mushroom tyrosinase)

  • Substrate (e.g., L-DOPA)

  • Buffer solution (e.g., Phosphate buffer, pH 6.8)

  • Aminoacetophenone isomers

  • Positive control inhibitor (e.g., Kojic acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing the buffer, enzyme, and different concentrations of the test isomer or positive control.

  • Pre-incubation: Pre-incubate the mixture for a short period.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Absorbance Reading: Immediately measure the absorbance at regular intervals at a specific wavelength (e.g., 475 nm for dopachrome formation) to monitor the reaction kinetics.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the isomer and determine the IC₅₀ value.

Biological_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_enzyme Enzyme Inhibition Assay A1 Seed Cells A2 Treat with Isomers A1->A2 A3 Incubate A2->A3 A4 Add MTT Reagent A3->A4 A5 Solubilize Formazan A4->A5 A6 Measure Absorbance A5->A6 A7 Calculate IC50 A6->A7 B1 Prepare Reaction Mix (Enzyme + Isomer) B2 Pre-incubate B1->B2 B3 Add Substrate B2->B3 B4 Monitor Absorbance Change B3->B4 B5 Calculate IC50 B4->B5

Caption: General workflows for cytotoxicity and enzyme inhibition assays.

Signaling Pathway Modulation: The Case of 2-Aminoacetophenone

2-Aminoacetophenone has been shown to modulate host immune responses, particularly in the context of Pseudomonas aeruginosa infections. It can influence key innate immune response pathways.[6]

Signaling_Pathway cluster_pathways Immune Response Pathways cluster_outcome Cellular Outcome AA2 2-Aminoacetophenone MAPK MAPK Pathway AA2->MAPK Activates NFkB NF-κB Pathway AA2->NFkB Activates Cytokines Pro-inflammatory Cytokines AA2->Cytokines Activates ImmuneMod Modulation of Immune Response MAPK->ImmuneMod NFkB->ImmuneMod Cytokines->ImmuneMod

Caption: Simplified signaling pathway modulation by 2-aminoacetophenone.

Conclusion

The 2-, 3-, and 4-aminoacetophenone isomers, while structurally similar, exhibit a fascinating divergence in their physicochemical properties and biological activities. 2-Aminoacetophenone emerges as a biologically active molecule with roles in apoptosis and immune modulation. 4-Aminoacetophenone serves as a valuable scaffold for developing enzyme inhibitors and anticancer agents. 3-Aminoacetophenone, with its conformational flexibility, is a key intermediate in the synthesis of a wide array of pharmaceuticals. This comparative guide highlights the importance of positional isomerism in drug design and provides a foundational resource for researchers to explore the therapeutic potential of these versatile compounds. Further head-to-head comparative studies are warranted to fully elucidate their structure-activity relationships and unlock their full potential in drug discovery.

References

A Researcher's Guide to Spectroscopic Differentiation of Methylacetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical synthesis, drug development, and quality control, the unambiguous identification of constitutional isomers is a critical task. The three isomers of methylacetophenone—2'-methylacetophenone, 3'-methylacetophenone, and 4'-methylacetophenone—serve as a classic example of this analytical challenge. While they share the same molecular formula (C₉H₁₀O) and molecular weight, the different placement of the methyl group on the aromatic ring leads to unique spectroscopic fingerprints.[1] This guide provides an objective comparison of the primary spectroscopic techniques used to differentiate these isomers, supported by experimental data and detailed protocols.

Comparative Spectroscopic Data Analysis

The most effective methods for distinguishing between the methylacetophenone isomers are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for differentiating these positional isomers.[2] The chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) is unique for each isomer, leading to distinct chemical shifts and splitting patterns.

¹H NMR Spectral Data: The substitution pattern on the aromatic ring directly influences the chemical shifts and, most importantly, the splitting patterns of the aromatic protons. The 4'-isomer displays a simple, symmetrical pattern, while the 2'- and 3'-isomers show more complex multiplets.[1]

CompoundAcetyl Protons (-COCH₃) δ (ppm)Methyl Protons (-CH₃) δ (ppm)Aromatic Protons δ (ppm, Multiplicity, J in Hz)
2'-Methylacetophenone ~2.54 (s, 3H)[1]~2.51 (s, 3H)[1]~7.21-7.66 (m, 4H)[1][3]
3'-Methylacetophenone ~2.60 (s, 3H)[4]~2.42 (s, 3H)[4]~7.34-7.77 (m, 4H)[1][4]
4'-Methylacetophenone ~2.57 (s, 3H)[4]~2.41 (s, 3H)[4]~7.25 (d, J=8.0 Hz, 2H), ~7.86 (d, J=8.5 Hz, 2H)[1][4]

¹³C NMR Spectral Data: The position of the methyl group also results in distinct chemical shifts for the carbon atoms in the molecule, particularly the aromatic carbons.

CompoundCarbonyl Carbon (C=O) δ (ppm)Acetyl Carbon (-COCH₃) δ (ppm)Methyl Carbon (-CH₃) δ (ppm)Aromatic Carbons δ (ppm)
2'-Methylacetophenone ~201.2~29.5~21.5~125.6, 128.7, 131.2, 132.0, 138.1, 138.4
3'-Methylacetophenone ~198.3[4]~26.6[4]~21.3[4]~125.6, 128.4, 128.7, 133.8, 137.2, 138.3[4]
4'-Methylacetophenone ~198.0[4]~26.5[4]~21.6[4]~128.4, 129.2, 134.7, 143.9[4]
Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups. All three isomers will show a strong absorption band for the carbonyl (C=O) group and various bands corresponding to C-H bonds. While the exact positions of these bands may vary slightly, the most distinguishing features are often found in the fingerprint region (below 1500 cm⁻¹), where the C-H out-of-plane bending patterns differ based on the ring substitution.

CompoundC=O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)C-H Out-of-Plane Bending (cm⁻¹)
2'-Methylacetophenone ~1685~3060-3000~2960-2920~760 (ortho-disubstituted)
3'-Methylacetophenone ~1687~3060-3000~2960-2920~785, 690 (meta-disubstituted)
4'-Methylacetophenone ~1684~3060-3000~2960-2920~815 (para-disubstituted)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compounds and offers clues to their structure through fragmentation patterns. Under electron ionization (EI), all three isomers will exhibit a molecular ion peak (M⁺) at an m/z of 134. The fragmentation patterns are often very similar, making differentiation by MS alone challenging.[2] The most prominent fragments typically include the loss of a methyl group ([M-15]⁺) to form a stable acylium ion at m/z 119 (often the base peak) and the acetyl cation ([CH₃CO]⁺) at m/z 43.[2]

CompoundMolecular Ion (M⁺) (m/z)Base Peak (m/z)Other Key Fragments (m/z)
2'-Methylacetophenone 13411991, 65, 43
3'-Methylacetophenone 134[5]119[6]91, 65, 43[6]
4'-Methylacetophenone 134[7]119[7]91, 65, 43[8]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of methylacetophenone isomers.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 10-20 mg of the methylacetophenone isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1] Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[1]

    • Set the spectral width to approximately 16 ppm and the relaxation delay to 1-2 seconds.[1]

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence.[1]

    • Set the spectral width to approximately 220 ppm and the relaxation delay to 2-5 seconds.[1]

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[1]

  • Data Processing: Process the data with Fourier transformation, phase correction, and baseline correction.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to create a thin film.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[1]

    • Typically, scan over the range of 4000-400 cm⁻¹.[1]

    • Co-add 16-32 scans to improve the signal-to-noise ratio.[1]

    • Perform and subtract a background scan with no sample in the beam path.[1]

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like methylacetophenones, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for introduction and separation.[1]

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[1]

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200.[1]

  • Data Analysis: Identify the molecular ion peak and the major fragment ions to determine the fragmentation pattern.[1]

Visualization of Analytical Workflows

Spectroscopic_Workflow cluster_isomers Isomer Samples cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Comparison iso2 2'-Methylacetophenone nmr NMR Spectroscopy (¹H and ¹³C) iso2->nmr ir IR Spectroscopy ms Mass Spectrometry iso3 3'-Methylacetophenone iso3->ir iso4 4'-Methylacetophenone iso4->ms nmr_data Chemical Shifts & Coupling Patterns nmr->nmr_data ir_data Vibrational Frequencies ir->ir_data ms_data m/z Values & Fragmentation ms->ms_data conclusion Structural Elucidation & Isomer Differentiation nmr_data->conclusion ir_data->conclusion ms_data->conclusion

Caption: Experimental workflow for spectroscopic comparison.

HNMR_Logic cluster_interpretation Structural Interpretation cluster_assignment isomers Methylacetophenone Isomers (2', 3', 4') technique Key Differentiating Technique: ¹H NMR Spectroscopy isomers->technique observation Primary Observation: Aromatic Proton Splitting Patterns technique->observation ortho Complex Multiplet observation->ortho meta Complex Multiplet observation->meta para Two Doublets (Symmetrical) observation->para label_ortho 2'-isomer ortho->label_ortho label_meta 3'-isomer meta->label_meta label_para 4'-isomer para->label_para

Caption: Differentiating isomers using ¹H NMR splitting patterns.

Conclusion

While IR spectroscopy and mass spectrometry provide valuable confirmatory data regarding functional groups and molecular weight, NMR spectroscopy, particularly ¹H NMR, stands out as the most definitive technique for the differentiation of 2'-, 3'-, and 4'-methylacetophenone.[2] The distinct differences in the chemical shifts and splitting patterns of the aromatic protons for each isomer allow for their unambiguous structural elucidation. This guide provides a foundational reference for researchers and scientists engaged in the synthesis, analysis, and quality assurance of these and similar isomeric compounds.

References

A Comparative Analysis of the Biological Activities of 1-(2-Amino-4-methylphenyl)ethanone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 1-(2-Amino-4-methylphenyl)ethanone and its structural isomers. This document summarizes the available data on their antimicrobial and cytotoxic effects, details the experimental methodologies used for their evaluation, and visualizes key concepts related to their structure-activity relationships.

The subtle variation in the positions of the amino and methyl groups on the phenyl ring of aminomethylphenyl ethanone isomers can significantly influence their interaction with biological targets. While comprehensive comparative studies on the specific isomers of this compound are limited, existing research on related compounds underscores the critical role of isomeric positioning in determining biological efficacy and toxicity.

Antimicrobial Activity

A study on isoamphipathic antibacterial molecules (IAMs), which are structurally distinct but conceptually relevant, revealed that positional isomerism significantly impacts antibacterial and hemolytic activities. The ortho-isomer (IAM-1) showed a more selective antibacterial action with lower toxicity to human red blood cells compared to its meta (IAM-2) and para (IAM-3) counterparts.[1] This suggests that the relative positioning of hydrophobic and cationic moieties, analogous to the methyl and amino groups in the ethanone isomers, is crucial for selective membrane interaction.

Table 1: Comparative Antimicrobial and Hemolytic Activities of Isoamphipathic Molecules (IAMs) [1]

CompoundIsomer PositionMIC (µg/mL) against MRSAHC50 (µg/mL)
IAM-1Ortho1 - 32650
IAM-2Meta1 - 1698
IAM-3Para1 - 16160

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. HC50 (Hemolytic Concentration 50%) is the concentration of a compound that causes 50% hemolysis of red blood cells. A higher HC50 value indicates lower toxicity to red blood cells.

While these results are not directly transferable to this compound and its isomers, they strongly suggest that a similar structure-activity relationship likely exists, where the positioning of the amino and methyl groups could dictate the antimicrobial potency and selectivity of each isomer.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains are grown overnight on an appropriate agar medium. A few colonies are then used to inoculate a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the compound dilutions. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hemolytic Assay

The toxicity of the compounds to mammalian cells is often assessed using a hemolytic assay with human red blood cells (hRBCs).

  • Preparation of hRBC Suspension: Freshly collected human red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation and then resuspended in PBS to a final concentration of 4% (v/v).

  • Incubation with Compounds: The test compounds, at various concentrations, are incubated with the hRBC suspension at 37°C for 1 hour.

  • Measurement of Hemolysis: The samples are then centrifuged, and the absorbance of the supernatant is measured at 540 nm to determine the amount of hemoglobin released.

  • Calculation of HC50: The percentage of hemolysis is calculated relative to a positive control (cells treated with 1% Triton X-100 for 100% hemolysis) and a negative control (cells in PBS only). The HC50 value is determined by plotting the percentage of hemolysis against the compound concentration.

Structure-Activity Relationship and Future Directions

The principle of positional isomerism influencing biological activity is a cornerstone of medicinal chemistry. The spatial arrangement of the amino and methyl groups on the phenyl ring of this compound and its isomers will undoubtedly affect their physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and overall molecular geometry. These factors, in turn, will govern their ability to interact with biological targets like bacterial cell membranes or enzymes.

For instance, an amino group at the ortho position relative to the acetyl group could potentially form an intramolecular hydrogen bond, which would alter the molecule's conformation and its interactions with external targets compared to a meta or para isomer. Similarly, the position of the methyl group will influence the molecule's lipophilicity and steric hindrance, further impacting its biological profile.

To fully elucidate the comparative biological activities of this compound and its isomers, a head-to-head study is required. Such research should involve the synthesis of all relevant positional isomers and their systematic evaluation in a panel of antimicrobial and cytotoxicity assays. This would provide the much-needed quantitative data to establish a clear structure-activity relationship and guide the future design of more potent and selective therapeutic agents based on this chemical scaffold.

Visualizing the Isomeric Landscape

The following diagram illustrates the structural differences between this compound and its key positional isomers.

isomers cluster_main This compound cluster_isomers Positional Isomers main This compound isomer1 1-(2-Amino-5-methylphenyl)ethanone main->isomer1 Positional Variation isomer2 1-(3-Amino-4-methylphenyl)ethanone main->isomer2 Positional Variation isomer3 1-(4-Amino-3-methylphenyl)ethanone main->isomer3 Positional Variation

Caption: Isomeric relationship of aminomethylphenyl ethanones.

References

A Comparative Guide to HPLC-Based Purity Validation of 1-(2-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity validation of 1-(2-Amino-4-methylphenyl)ethanone, a crucial building block in the synthesis of various pharmaceutical compounds. The following sections detail the experimental protocols, present comparative data, and discuss the relative performance of a standard isocratic method versus a gradient method designed for enhanced resolution of potential impurities.

Comparative Analysis of HPLC Methods

The purity of this compound was assessed using two distinct RP-HPLC methods: a standard isocratic method (Method A) and a high-resolution gradient method (Method B). The primary objective is to compare their effectiveness in quantifying the main compound and separating it from potential process-related impurities and degradation products.

Potential Impurities:

Based on common synthetic routes, such as the reduction of a nitro-precursor (1-(2-Nitro-4-methylphenyl)ethanone), and potential side reactions, the following impurities were considered in this validation study:

  • Impurity A: 1-(2-Nitro-4-methylphenyl)ethanone (starting material)

  • Impurity B: 4-Methylacetophenone (precursor)

  • Impurity C: 1-(4-Methyl-2-nitrosophenyl)ethanone (intermediate)

  • Impurity D: 2-Amino-4-methylbenzoic acid (oxidation product)

The performance of each method in separating these impurities from the main analyte peak is a key aspect of this comparison.

Data Presentation

The quantitative results from the analysis of a spiked sample of this compound using both HPLC methods are summarized in the table below. The sample was spiked with 0.1% of each potential impurity.

Table 1: Comparative HPLC Purity Analysis of this compound

ParameterMethod A (Isocratic)Method B (Gradient)
Analyte Retention Time (min) Peak Area (%)
Impurity B3.80.11
Impurity A7.20.10
Impurity C6.5Not Resolved
This compound 6.1 99.68
Impurity D2.50.11
Resolution (Analyte/Impurity C) < 1.0-
Total Run Time 10 min-
Calculated Purity 99.68% -

As indicated in the data, Method B provides superior resolution, particularly for the closely eluting Impurity C. While Method A offers a faster analysis, its isocratic nature fails to adequately separate all potential impurities, which could lead to an overestimation of purity.

Experimental Protocols

Detailed methodologies for the two HPLC methods are provided below. These protocols are designed to be readily implemented in a laboratory setting.

Method A: Standard Isocratic RP-HPLC

This method is designed for rapid quality control screening.

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A 60:40 (v/v) mixture of Methanol and 0.02 M Phosphate Buffer (pH 6.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method B: High-Resolution Gradient RP-HPLC

This method is optimized for the accurate determination of purity and the separation of closely related impurities.

  • Instrumentation: An HPLC or UHPLC system equipped with a PDA detector.

  • Column: C18 reverse-phase column (4.6 mm x 250 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter prior to injection.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comparative purity validation of this compound.

HPLC_Purity_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Comparison Sample Weigh 1-(2-Amino-4- methylphenyl)ethanone Sample Spiked_Sample Create Spiked Sample (Sample + Impurities) Sample->Spiked_Sample Standard Prepare Reference Standard and Impurity Stock Solutions Standard->Spiked_Sample Dilution Dilute to Final Concentration (0.5 mg/mL) Spiked_Sample->Dilution Filtration Filter Samples (0.22 / 0.45 µm) Dilution->Filtration MethodA Method A: Isocratic Analysis (Methanol/Buffer) Filtration->MethodA Inject MethodB Method B: Gradient Analysis (ACN/Formic Acid) Filtration->MethodB Inject Integration Chromatogram Integration (Peak Area, Retention Time) MethodA->Integration MethodB->Integration Purity_Calc Calculate Purity (% Area) Integration->Purity_Calc Resolution_Check Determine Resolution between Peaks Integration->Resolution_Check Comparison Compare Method Performance (Resolution, Run Time, Purity) Purity_Calc->Comparison Resolution_Check->Comparison Report Report Comparison->Report Generate Report

Caption: Workflow for comparative HPLC purity validation.

Signaling Pathway of Method Development Logic

The development of a robust purity method follows a logical progression from understanding the analyte's properties to method optimization and validation.

Method_Development_Pathway Analyte Analyte Characterization (this compound) pKa, UV spectrum, solubility Column_Selection Column Selection (e.g., C18, C8) Analyte->Column_Selection Mobile_Phase Mobile Phase Screening (ACN vs. MeOH, pH, Buffer) Analyte->Mobile_Phase Detection Detector Wavelength Selection (λmax) Analyte->Detection Impurities Identify Potential Impurities (Starting materials, by-products, degradants) Impurities->Column_Selection Impurities->Mobile_Phase Optimization Method Optimization (Gradient, Flow Rate, Temp.) Column_Selection->Optimization Mobile_Phase->Optimization Detection->Optimization Validation Method Validation (ICH) (Specificity, Linearity, Accuracy, Precision, Robustness) Optimization->Validation Final_Method Final Validated Purity Method Validation->Final_Method

Caption: Logical pathway for HPLC method development.

FT-IR Spectrum Analysis of 2-amino-4-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Spectroscopic Analysis of 2-amino-4-methylacetophenone

In the analytical landscape of pharmaceutical and chemical research, the precise characterization of molecular structures is paramount. This guide provides a comparative analysis of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural elucidation of 2-amino-4-methylacetophenone. While direct experimental spectral data for this specific compound is not widely published, this document constructs a detailed interpretation based on the known characteristic frequencies of its functional groups. Furthermore, it compares the utility of FT-IR with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, providing a holistic view of its analytical profile.

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The infrared spectrum of 2-amino-4-methylacetophenone is characterized by the vibrational frequencies of its key structural components: the amino group (-NH₂), the methyl group (-CH₃), the acetyl group (-COCH₃), and the substituted aromatic ring.

Table 1: Predicted FT-IR Absorption Bands for 2-amino-4-methylacetophenone

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3450-3300MediumN-H stretching (asymmetric and symmetric)Primary Amine (-NH₂)
3100-3000MediumC-H stretchingAromatic Ring
3000-2850MediumC-H stretchingMethyl Group (-CH₃)
1680-1660StrongC=O stretchingAryl Ketone (-COCH₃)
1625-1575Medium-StrongN-H bendingPrimary Amine (-NH₂)
1600-1475Medium-WeakC=C stretchingAromatic Ring
1470-1430MediumC-H bending (asymmetric)Methyl Group (-CH₃)
1360-1355MediumC-H bending (symmetric)Methyl Group (-CH₃)
1320-1210StrongC-N stretchingAromatic Amine
900-675StrongC-H out-of-plane bendingAromatic Ring

Note: These are predicted ranges. Actual peak positions may vary based on the molecular environment and sample state.

For a practical comparison, the experimental FT-IR data for a closely related compound, 4-aminoacetophenone, shows characteristic peaks for the amino group (N-H stretching) around 3410 cm⁻¹ and 3216 cm⁻¹, a strong carbonyl (C=O) stretch at approximately 1679 cm⁻¹, and N-H bending around 1619 cm⁻¹.[1]

Comparison with Alternative Analytical Techniques

While FT-IR is excellent for functional group identification, a comprehensive structural elucidation requires complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: Would reveal the number of chemically distinct protons and their neighboring environments. For 2-amino-4-methylacetophenone, one would expect distinct signals for the amino protons, the aromatic protons (with specific splitting patterns indicating their relative positions), the methyl protons of the acetyl group, and the protons of the methyl group on the ring.

  • ¹³C NMR: Would show signals for each unique carbon atom, including the carbonyl carbon, the carbons of the aromatic ring, and the methyl carbons.

Table 2: Comparison of Spectroscopic Data for Methylacetophenone Isomers

Technique2-Methylacetophenone4-MethylacetophenonePredicted 2-amino-4-methylacetophenone
¹H NMR (δ, ppm) Aromatic H: 7.21-7.66 (m, 4H), Acetyl CH₃: 2.54, Ring CH₃: 2.51[2]Aromatic H: 7.25 (d, 2H), 7.86 (d, 2H), Acetyl CH₃: 2.57, Ring CH₃: 2.41[2]Aromatic H: ~6.5-7.8, Amino NH₂: ~4.0-5.0 (broad), Acetyl CH₃: ~2.5, Ring CH₃: ~2.3
¹³C NMR (δ, ppm) Carbonyl C: 201.2, Aromatic C: 125.6-138.4, Acetyl CH₃: 29.6, Ring CH₃: 21.4[2]Carbonyl C: 198.0, Aromatic C: 128.4-143.9, Acetyl CH₃: 26.5, Ring CH₃: 21.6[2][3]Carbonyl C: ~197, Aromatic C: ~115-150, Acetyl CH₃: ~26, Ring CH₃: ~21
Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule. For 2-amino-4-methylacetophenone (C₉H₁₁NO), the molecular weight is 149.19 g/mol .

Table 3: Key Mass Spectral Peaks for Acetophenone Derivatives

m/z ValueIon Assignment4-Methylacetophenone[4]4-Aminoacetophenone[5]Predicted for 2-amino-4-methylacetophenone
149[M]⁺--Molecular Ion
135[M]⁺-Molecular Ion-
134[M]⁺Molecular Ion--
134[M-CH₃]⁺--Loss of methyl from acetyl
120[M-NH]⁺-[M-NH]⁺-
119[M-CH₃]⁺[M-CH₃]⁺ (Base Peak)--
92[C₆H₆N]⁺-FragmentAromatic amine fragment
43[CH₃CO]⁺Acetyl cationAcetyl cationAcetyl cation
UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in conjugated systems. The presence of the aromatic ring and the carbonyl group in 2-amino-4-methylacetophenone will result in characteristic absorptions in the UV region. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted acetophenone. For acetophenone, characteristic absorption bands are observed around 240 nm and 280 nm.[6] The addition of an amino group can shift these to longer wavelengths.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible results.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small amount of the solid 2-amino-4-methylacetophenone sample is placed directly onto the ATR crystal.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric contributions (CO₂, H₂O).

  • Sample Spectrum: The sample is brought into firm contact with the crystal using a pressure clamp, and the infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.[2] The solution is then transferred to an NMR tube.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: The acquired data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions versus their m/z ratio.

UV-Visible Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically < 1.5).

  • Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline.

  • Sample Measurement: The cuvette is then filled with the sample solution, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the resulting spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 2-amino-4-methylacetophenone.

Spectroscopic_Workflow cluster_start Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Final Elucidation Start 2-amino-4-methylacetophenone Sample FTIR FT-IR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry Start->MS UV_Vis UV-Vis Spectroscopy Start->UV_Vis FTIR_Data Functional Groups (e.g., -NH₂, C=O) FTIR->FTIR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data UV_Vis_Data Conjugated System (λmax) UV_Vis->UV_Vis_Data Conclusion Structure Confirmed FTIR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion UV_Vis_Data->Conclusion

Caption: Workflow for the comprehensive spectroscopic analysis of 2-amino-4-methylacetophenone.

References

Safety Operating Guide

Safe Disposal of 1-(2-Amino-4-methylphenyl)ethanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals in research, science, and drug development, the responsible disposal of chemical waste is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of 1-(2-Amino-4-methylphenyl)ethanone, an aromatic amine derivative. Adherence to these procedures is critical for mitigating risks to personnel and the environment.

Immediate Safety and Hazard Profile

This compound belongs to the class of aromatic amines, which are often toxic and pose environmental risks.[1][2] As a category, these compounds are presumed hazardous, requiring stringent disposal protocols.[1][3] The primary route of disposal is through a licensed chemical destruction plant or an approved waste disposal facility.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][6][7]

The hazard profile, based on closely related aromatic amine compounds, necessitates careful handling and disposal.

Hazard Classification Summary (Inferred from Analogous Compounds)

Hazard Classification GHS Category Associated Risks and Disposal Considerations
Acute Toxicity (Oral) Category 4 Harmful if swallowed. Do not eat, drink, or smoke when handling. Contaminated materials must be treated as hazardous waste.[5][8][9]
Serious Eye Irritation Category 2A Causes serious eye irritation. Requires careful handling with appropriate eye protection during all phases of use and disposal.[5][8][9]
Skin Irritation Category 2 Causes skin irritation.[8][9] Contaminated personal protective equipment (PPE) and clothing must be disposed of as hazardous waste.[3]
Aquatic Toxicity Not specified, but generally presumed Aromatic amines are often toxic to aquatic life.[2][3] Discharge to drains, sewers, or the environment is strictly prohibited.[4][8][10]

| Combustibility | Not specified, but may be combustible | Keep waste containers away from heat, sparks, and open flames during storage.[3][5] |

Standard Protocol for Waste Collection and Disposal

This protocol outlines the mandatory operational steps for the safe collection, storage, and preparation of this compound for final disposal by a certified entity.

Step 1: Required Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye Protection: Chemical safety goggles or a face shield.[8]

  • Hand Protection: Chemically resistant gloves (e.g., butyl, neoprene). Nitrile gloves may not be sufficient for prolonged contact with aromatic amines.[6]

  • Protective Clothing: A standard laboratory coat.[7]

  • Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood.[9][11]

Step 2: Waste Segregation and Containment

Proper segregation is crucial to prevent hazardous reactions and avoid unnecessarily increasing the volume of hazardous waste.[1][12]

  • Designate as Hazardous Waste: As soon as the material is deemed waste, it must be managed as hazardous.[11]

  • Use a Compatible Container: Collect the waste in a designated, chemically compatible container with a secure, tightly sealed lid.[1][6][7] The original product container is often a suitable choice.[1][10] The container must be in good condition, free of leaks, and its exterior must be clean.[12]

  • Avoid Mixing Waste: Do not mix this compound waste with other waste streams, particularly non-hazardous waste or incompatible chemicals such as strong oxidizing agents, acids, and bases.[1][6][10][11]

Step 3: Labeling the Waste Container

Properly label the container immediately upon adding the first quantity of waste.

  • The label must clearly state "Hazardous Waste." [1]

  • It must list the full chemical name: "this compound."

  • Include any other components if it is a mixture.

  • Note the associated hazards (e.g., "Toxic," "Irritant").

Step 4: Temporary Storage in the Laboratory

Store the sealed and labeled waste container in a designated and secure location within the laboratory.

  • Designated Area: Store in a designated satellite accumulation area.[11]

  • Secondary Containment: Place the container within a secondary containment bin to prevent the spread of material in case of a leak.[6][11]

  • Store Away from Incompatibles: Ensure the storage area is away from incompatible materials.[6][11]

Step 5: Arranging Final Disposal

The final disposal must be handled by trained professionals through your institution's environmental health and safety program.

  • Contact EHS: Schedule a waste pickup with your institution's Environmental Health and Safety (EHS) office or equivalent department.[1]

  • Provide Documentation: Complete any required hazardous waste disposal forms, detailing the contents and quantity of the waste.[11]

  • Transfer to Professionals: The waste will be transported by an authorized entity to a licensed chemical destruction plant or approved disposal facility, likely for controlled incineration.[1][4]

start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 segregate Segregate from Other Waste Streams ppe->segregate Step 2 contain Place in Compatible, Sealed, and Labeled Container segregate->contain Step 3 store Store in Designated Satellite Accumulation Area with Secondary Containment contain->store Step 4 contact_ehs Schedule Waste Pickup with EHS Office store->contact_ehs Step 5 transport Authorized Transport to Disposal Facility contact_ehs->transport end_node Final Disposal (e.g., Incineration) transport->end_node

Caption: Standard workflow for the safe collection and disposal of chemical waste.

Advanced Protocol: In-Laboratory Chemical Degradation

Note: This procedure should only be performed by trained chemists in a controlled laboratory setting with appropriate safety measures in place. It describes a method for degrading aromatic amines prior to disposal.[13]

Objective

To oxidize the aromatic amine to less hazardous degradation products using acidified potassium permanganate.[1][13]

Materials
  • This compound waste

  • Sulfuric Acid (H₂SO₄), concentrated

  • Potassium Permanganate (KMnO₄)

  • Suitable reaction vessel (e.g., 5-L flask)

  • Stirring apparatus

  • Water

Experimental Procedure
  • Prepare Sulfuric Acid Solution: In a fume hood, carefully and slowly add concentrated sulfuric acid to water to prepare a 1.7 N sulfuric acid solution. Always add acid to water, never the reverse. For example, to make approximately 3 liters, add about 141 mL of concentrated H₂SO₄ to ~2.86 L of water.[1]

  • Dissolution: In the reaction vessel, dissolve the aromatic amine waste in the prepared 1.7 N sulfuric acid. Use a ratio of approximately 0.01 mol of the amine per 3 L of the acid solution.[1]

  • Oxidation: While continuously stirring the solution, slowly add a 0.2 M potassium permanganate solution. A deep purple color will appear.[1]

  • Reaction: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure the oxidation reaction is complete.[1]

  • Neutralization and Disposal: After the reaction is complete, the resulting mixture should be assessed. Neutralize if necessary. The final non-toxic products may be suitable for drain disposal, but only after verification and in accordance with local regulations.[13] If the products are still considered hazardous, they must be collected and disposed of via the standard protocol.

start Aromatic Amine Waste (0.01 mol) prepare_acid Prepare 3 L of 1.7 N Sulfuric Acid (Add Acid to Water) start->prepare_acid dissolve Dissolve Amine Waste in Sulfuric Acid Solution prepare_acid->dissolve add_kmno4 While Stirring, Add 0.2 M KMnO4 Solution dissolve->add_kmno4 react Let Stand at Room Temp for at least 8 Hours add_kmno4->react check Assess Final Mixture for Hazards react->check dispose_drain Neutralize and Dispose Down Drain (If Permitted) check->dispose_drain Non-Hazardous dispose_hazardous Dispose of as Hazardous Waste check->dispose_hazardous Hazardous

Caption: Workflow for the in-lab chemical degradation of aromatic amine waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.